molecular formula C5H5N3O4 B3356760 1H-Pyrrole, 1-methyl-3,4-dinitro- CAS No. 68712-54-9

1H-Pyrrole, 1-methyl-3,4-dinitro-

Cat. No.: B3356760
CAS No.: 68712-54-9
M. Wt: 171.11 g/mol
InChI Key: WAQOUFIPROQCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole, 1-methyl-3,4-dinitro- is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrrole, 1-methyl-3,4-dinitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328027. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrrole, 1-methyl-3,4-dinitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole, 1-methyl-3,4-dinitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-3,4-dinitropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-6-2-4(7(9)10)5(3-6)8(11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQOUFIPROQCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318258
Record name 1H-Pyrrole, 1-methyl-3,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68712-54-9
Record name NSC328027
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole, 1-methyl-3,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-Pyrrole, 1-methyl-3,4-dinitro- as energetic material precursor

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic utility, synthesis, and application of 1-methyl-3,4-dinitro-1H-pyrrole (MDNP). This compound serves as a critical "gateway isomer" for the production of next-generation melt-castable explosives, specifically 1-methyl-2,3,4,5-tetranitropyrrole (NMTNP) .

Strategic Precursor for High-Density Energetic Materials

Executive Summary

1-Methyl-3,4-dinitro-1H-pyrrole (MDNP) is a specialized heterocyclic precursor used primarily in the synthesis of high-nitrogen energetic materials. While 2,4-dinitropyrrole is the thermodynamic product of direct nitration, the 3,4-dinitro isomer is the requisite scaffold for accessing fully nitrated pyrrole systems like 1-methyl-2,3,4,5-tetranitropyrrole (NMTNP) . NMTNP is currently investigated as a melt-castable replacement for RDX, offering comparable detonation velocity (~8950 m/s) with significantly lower sensitivity. This guide focuses on the isolation of MDNP and its conversion into these high-value energetic payloads.

Chemical Architecture & Energetic Significance

The position of nitro groups on the pyrrole ring dictates the density and stability of the final energetic material.

  • Isomer Selectivity: Direct nitration of N-methylpyrrole favors the 2,4- and 2,5- positions due to the electronic directing effects of the ring nitrogen. The 3,4-isomer is sterically and electronically less favored but is structurally essential for sequential nitration to the 2,3,4-trinitro and 2,3,4,5-tetranitro species.

  • Density Implications: The 3,4-substitution pattern allows for a more compact crystal lattice in subsequent derivatives, directly correlating to higher Detonation Velocity (

    
    ) and Detonation Pressure (
    
    
    
    ).
Property1-Methyl-3,4-dinitropyrrole (Precursor)NMTNP (Final Product)
Formula


Molar Mass 171.11 g/mol 261.11 g/mol
Density ~1.45 g/cm³ (est)1.93 g/cm³
Melting Point 96–100 °C100 °C (Melt-Castable)
Role Intermediate ScaffoldHigh Explosive (RDX Class)
Synthesis Strategy: The Isomer Challenge

Synthesizing MDNP requires overcoming the natural tendency of pyrrole to nitrate at the


-positions (C2/C5). Two primary strategies exist:
  • Direct Nitration & Separation: Nitration of N-methylpyrrole yields a mixture of 2,4- (major) and 3,4- (minor) isomers. The 3,4-isomer must be isolated via chromatography.

  • Directed Synthesis (TIPS Route): Using bulky protecting groups like triisopropylsilyl (TIPS) to block

    
    -positions, forcing nitration to the 
    
    
    
    -positions (3,4), followed by deprotection and methylation.
Visualization: Synthesis & Conversion Pathway

The following diagram illustrates the critical pathway from N-methylpyrrole to the high-value NMTNP, highlighting the pivotal role of the 3,4-dinitro isomer.

MDNP_Synthesis Start N-Methylpyrrole Nitration Nitration (Metal Nitrate / H2SO4) Start->Nitration Mix Isomer Mixture (2,4- & 3,4-) Nitration->Mix Sep Chromatographic Separation Mix->Sep Isomer24 2,4-Dinitro Isomer (Major Product) Sep->Isomer24 Discard/Other Use Isomer34 1-Methyl-3,4-dinitro-1H-pyrrole (TARGET PRECURSOR) Sep->Isomer34 Isolate (Minor Yield) TriNitro 1-Methyl-2,3,4- trinitropyrrole Isomer34->TriNitro Nitration (HNO3/H2SO4) NMTNP NMTNP (Tetranitro Energetic) TriNitro->NMTNP Exhaustive Nitration

Caption: Pathway isolating the critical 3,4-dinitro isomer to access high-performance NMTNP.

Experimental Protocols

The following protocols are adapted from recent high-impact energetic materials research (Thaltiri et al.).

Protocol A: Synthesis & Isolation of 1-Methyl-3,4-dinitropyrrole

Objective: Isolate the 3,4-isomer from the nitration mixture of N-methylpyrrole.

Reagents:

  • N-Methylpyrrole (10 mmol)

  • Copper(II) Nitrate or Bismuth(III) Nitrate (Nitrating agent)

  • Acetic Anhydride (

    
    )
    
  • Silica Gel (60–120 mesh)

  • Solvents: Ethyl Acetate (EtOAc), Petroleum Ether.

Procedure:

  • Nitration: Dissolve N-methylpyrrole in acetic anhydride at 0°C. Slowly add the metal nitrate (solid) in portions to control the exotherm. The "Menke condition" (Metal nitrate/Ac2O) is milder than mixed acid and reduces oxidative tarring.

  • Reaction: Stir at 0–10°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour.

  • Quench: Pour the reaction mixture into ice-cold water. Extract with EtOAc (3 x 50 mL).

  • Work-up: Wash the organic layer with sodium bicarbonate (saturated) and brine.[1] Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Separation (Critical Step): The crude residue contains both 2,4- and 3,4-isomers.

    • Load residue onto a silica gel column.

    • Elute with a gradient of Petroleum Ether : EtOAc (start 95:5, move to 80:20).

    • Observation: The 2,4-isomer typically elutes first (less polar). The 3,4-dinitro isomer elutes second.

  • Characterization: Confirm structure via

    
     NMR. The 3,4-isomer shows a singlet (or tightly coupled doublet) for the ring protons due to symmetry, distinct from the 2,4-isomer's coupling pattern.
    
Protocol B: Conversion to NMTNP (Energetic Material)

Objective: Convert the 3,4-dinitro precursor to the final tetranitro energetic.

Reagents:

  • 1-Methyl-3,4-dinitropyrrole (Precursor)[2][3]

  • Fuming Nitric Acid (98%)

  • Conc. Sulfuric Acid (98%)

Procedure:

  • Prepare a mixed acid solution (

    
    , 1:1 v/v) at 0°C.
    
  • Add the 3,4-dinitro precursor slowly.

  • Heat the mixture to 60–70°C for 4 hours. (Note: This forces nitration at the remaining C2 and C5 positions).

  • Quench on ice. The product, 1-methyl-2,3,4,5-tetranitropyrrole (NMTNP) , precipitates as a white/pale yellow solid.

  • Purification: Recrystallize from acetonitrile or ethanol.

  • Yield: High purity NMTNP (Density: 1.93 g/cm³).

Safety & Handling (Energetic Precursors)
  • Thermal Stability: While MDNP is stable up to ~100°C, it is a nitro-compound. Avoid rapid heating or open flames.

  • Reaction Hazards: The nitration of pyrroles is highly exothermic. Runaway reactions can lead to "fume-offs" or explosion. Always control temperature (<10°C during addition).

  • Toxicity: Nitro-pyrroles are potential mutagens and skin irritants. Use full PPE (gloves, face shield, fume hood).

References
  • Thaltiri, V., Shanmugapriya, V., & Panda, P. K. (2019).[4][5] Efficient synthesis of N-methyltetranitropyrrole: A stable, insensitive and high energy melt-castable material. New Journal of Chemistry, 43(31), 12318-12324.

  • Thaltiri, V., et al. (2021).[6][4][7][8] Efficient and Gram-Scale Synthesis of 1-Methyl-2,3,4-Trinitropyrrole: A Promising Precursor for Insensitive High Energy Melt-Castable Materials. ChemistrySelect, 6(45).

  • PubChem. 1H-Pyrrole, 1-methyl-3,4-dinitro- Compound Summary. National Library of Medicine.

Sources

Synthesis Pathways for N-Methyl-3,4-Dinitropyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of N-methyl-3,4-dinitropyrrole (1-methyl-3,4-dinitropyrrole), a critical intermediate in the development of insensitive high-energy density materials (HEDMs) such as N-methyl-2,3,4,5-tetranitropyrrole (NMTNP).

The synthesis of 3,4-substituted pyrroles is synthetically non-trivial due to the inherent reactivity of the pyrrole ring, which strongly favors electrophilic aromatic substitution at the


-positions (C2 and C5). Direct nitration of N-methylpyrrole predominantly yields the thermodynamically favored 2,4-dinitro and 2,5-dinitro isomers, with the desired 3,4-isomer appearing only as a minor byproduct (~13% yield).

To achieve high purity and regioselectivity, this guide prioritizes a Steric/Electronic Blocking Strategy utilizing 2,5-dicarboxylate protection, alongside a modern Direct Nitration Optimization protocol for rapid access to precursors.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Pyrrole is an electron-rich aromatic heterocycle. The lone pair on the nitrogen atom participates in the


-system, increasing electron density at all carbons, but the Highest Occupied Molecular Orbital (HOMO) coefficients and stability of the 

-complex intermediate favor attack at C2/C5.
  • Direct Nitration : Leads to C2 substitution

    
     C4/C5 substitution. Result: Mixture of 2,4- and 2,5-isomers.[1]
    
  • Targeted 3,4-Functionalization : Requires blocking C2 and C5 with removable groups (e.g., esters, silyl groups) or using specific metal-nitrate nitration conditions that alter the substitution kinetics.

Pathway Selection
  • Pathway A (The "Gold Standard" for Purity): Decarboxylation of 2,5-Dicarboxylates .

    • Mechanism:[2][3][4][5][6][7] Uses ester groups to block

      
      -positions and deactivate the ring slightly to prevent oxidation, allowing controlled nitration at C3 and C4.
      
    • Pros: Unambiguous regiochemistry; scalable.

    • Cons: Multi-step linear sequence.

  • Pathway B (High-Throughput/Direct): Metal-Nitrate Mediated Nitration .

    • Mechanism:[2][3][4][5][6][7] Uses metal nitrates (e.g., LiNO

      
      ) in H
      
      
      
      SO
      
      
      to generate NO
      
      
      in situ under controlled thermal conditions.
    • Pros: Fewer steps; access to polynitro precursors.

    • Cons: Requires rigorous chromatographic separation of isomers.

Part 2: Primary Synthesis Protocol (Decarboxylation Route)

This route is recommended for pharmaceutical applications or detailed kinetic studies where isomeric purity is paramount.

Phase 1: Precursor Synthesis

Starting Material: Diethyl pyrrole-2,5-dicarboxylate.

  • N-Methylation :

    • Dissolve diethyl pyrrole-2,5-dicarboxylate (1.0 eq) in dry DMF.

    • Add K

      
      CO
      
      
      
      (1.5 eq) and Methyl Iodide (MeI, 1.2 eq).
    • Stir at 60°C for 4 hours.

    • Workup: Pour into ice water, filter the precipitate.[8] Recrystallize from ethanol.

    • Product:Diethyl 1-methylpyrrole-2,5-dicarboxylate .

Phase 2: Regioselective Nitration

Objective: Introduce nitro groups at C3 and C4.

  • Reagents: Fuming Nitric Acid (98%), Acetic Anhydride.

  • Protocol:

    • Prepare a nitrating mixture of fuming HNO

      
       (4.0 eq) in acetic anhydride at -10°C.
      
    • Add solid Diethyl 1-methylpyrrole-2,5-dicarboxylate portion-wise, maintaining temp < 0°C.

    • Allow to warm to 25°C and stir for 2 hours.

    • Reflux for 1 hour to ensure dinitration (esters deactivate the ring, requiring thermal energy for the second nitro group).

    • Quench: Pour onto crushed ice. The product precipitates as a pale yellow solid.

  • Product: Diethyl 1-methyl-3,4-dinitropyrrole-2,5-dicarboxylate .

Phase 3: Hydrolysis and Decarboxylation

Objective: Remove the blocking groups to unveil the 3,4-dinitro core.

  • Saponification :

    • Reflux the diester in 10% NaOH/Ethanol (1:1) for 12 hours.

    • Acidify with conc. HCl to pH 1 to precipitate the diacid.

    • Intermediate:1-Methyl-3,4-dinitropyrrole-2,5-dicarboxylic acid .

  • Thermal Decarboxylation :

    • Mix the dry diacid with copper chromite (catalyst) in quinoline.

    • Heat to 180-200°C under inert atmosphere (N

      
      ). CO
      
      
      
      evolution is observed.
    • Workup: Pour into dilute HCl (to remove quinoline), extract with ethyl acetate.

    • Purification: Column chromatography (Silica, Hexane/EtOAc).

    • Final Product: 1-Methyl-3,4-dinitropyrrole .

Part 3: Secondary Protocol (Direct Nitration Optimization)

Adapted from recent advances in energetic materials synthesis (Thaltiri et al., 2019), this method is faster but requires careful separation.

Protocol
  • Nitration System : Charge a reactor with conc. H

    
    SO
    
    
    
    (15 mL per g of substrate). Cool to 0°C.[1][9]
  • Reagent Addition : Add KNO

    
     or LiNO
    
    
    
    (4.0 eq) slowly. Stir until dissolved.
  • Substrate Addition : Add N-methylpyrrole dropwise, maintaining temperature < 5°C.

  • Reaction : Stir at 0°C for 1 hour, then warm to 25°C for 2 hours.

  • Quench & Extraction : Pour into ice water. Extract with Ethyl Acetate.[2]

  • Isolation :

    • The crude mixture contains 1-methyl-2,4-dinitropyrrole (Major) and 1-methyl-3,4-dinitropyrrole (Minor, ~10-15%) .

    • Purification : Silica gel chromatography. Elute with Hexane:Dichloromethane (gradient). The 3,4-isomer typically elutes after the 2,4-isomer due to higher polarity/symmetry.

Part 4: Visualization of Pathways

SynthesisPathways cluster_legend Legend Pyrrole N-Methylpyrrole DirectNit Direct Nitration (HNO3/H2SO4) Pyrrole->DirectNit Mixture Mixture: 2,4-Dinitro (Major) 3,4-Dinitro (Minor) DirectNit->Mixture Separation Chromatographic Separation Mixture->Separation Target N-Methyl-3,4-dinitropyrrole Separation->Target Low Yield (~13%) Precursor Diethyl pyrrole- 2,5-dicarboxylate Methylation N-Methylation (MeI, K2CO3) Precursor->Methylation Blocked Diethyl 1-methylpyrrole- 2,5-dicarboxylate Methylation->Blocked Nitration Nitration (HNO3/Ac2O) Blocked->Nitration DinitroDiester Diethyl 1-methyl-3,4- dinitropyrrole-2,5-dicarboxylate Nitration->DinitroDiester Regioselective Hydrolysis Hydrolysis & Decarboxylation DinitroDiester->Hydrolysis Hydrolysis->Target High Purity Direct Direct Route (Fast, Dirty) BlockedRoute Blocked Route (Slow, Pure)

Caption: Comparison of the Direct Nitration pathway (yielding mixtures) versus the 2,5-Dicarboxylate Blocking pathway (regioselective).

Part 5: Quantitative Data & Safety

Physicochemical Properties (1-Methyl-3,4-dinitropyrrole)
PropertyValueNotes
Melting Point 90–92 °CDistinct from 2,4-isomer (mp ~150°C)
Density ~1.67 g/cm³High density desirable for energetic applications
Decomposition Temp >200 °CThermally stable relative to nitrate esters
Appearance White/Pale Yellow CrystalsPurified form
Safety Protocols
  • Energetic Hazard : Polynitropyrroles are energetic materials.[10] While 3,4-dinitropyrrole is relatively insensitive, intermediates (especially dry salts) can be shock-sensitive.

  • Exotherm Control : The nitration of pyrroles is highly exothermic. Run reactions at specified low temperatures (-10°C to 0°C) to prevent thermal runaway or "fume-off" events.

  • Waste Disposal : Quench all nitration mixtures into vast excesses of ice water. Neutralize acid waste before disposal.

References

  • Thaltiri, V., Shanmugapriya, V., & Panda, P. K. (2019). Efficient and Gram-Scale Synthesis of 1-Methyl-2,3,4-Trinitropyrrole: A Promising Precursor for Insensitive High Energy Melt-Castable Materials.[10] New Journal of Chemistry. Link

  • Anderson, H. J. (1957). Pyrrole Chemistry: I. Substitution Reactions of 1-Methylpyrrole. Canadian Journal of Chemistry, 35(1), 21-27. Link

  • Morgan, K. J., & Morrey, D. P. (1966). Nitropyrroles—II: The nitration of pyrrole. Tetrahedron, 22(1), 57-62. Link

  • Pagoria, P. F., et al. (1996). Synthesis and properties of 1-methyl-2,4,5-trinitropyrrole. Journal of Heterocyclic Chemistry. (Foundational work on polynitropyrrole energetics).

Sources

Thermal Stability and Decomposition of 3,4-Dinitropyrroles: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability and Decomposition of 3,4-Dinitropyrroles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dinitropyrroles represent a specialized class of nitrogen-rich heterocycles, distinct from their more common pyrazole isomers. While often overshadowed by the 2,4- and 2,5-isomers due to synthetic accessibility, the 3,4-dinitropyrrole motif is critical as a precursor for high-performance energetic materials, specifically 1-methyl-2,3,4,5-tetranitropyrrole (NMTNP) .

This guide addresses the thermal behavior of 3,4-dinitropyrroles, distinguishing them from the structurally similar but functionally distinct 3,4-dinitropyrazoles. It provides a self-validating framework for assessing their stability, decomposition kinetics, and handling requirements in high-energy or pharmaceutical synthesis.

Molecular Architecture & Stability Logic

Structural Distinction (Pyrrole vs. Pyrazole)

The thermal stability of 3,4-dinitropyrrole is governed by the electron-rich pyrrole ring system. Unlike pyrazoles (1,2-diazoles), pyrroles (1-azoles) are more susceptible to oxidation and electrophilic attack.

  • The 3,4-Substitution Pattern: Placing nitro groups (

    
    ) at the 
    
    
    
    -positions (3 and 4) leaves the reactive
    
    
    -positions (2 and 5) open. This creates a specific stability profile:
    • Electronic Stabilization: The electron-withdrawing nitro groups stabilize the ring against oxidation compared to unsubstituted pyrrole.

    • Acidic Proton: The N-H proton in 3,4-dinitropyrrole is significantly more acidic (

      
       lowered by electron-withdrawing groups) than in mono-nitro derivatives, influencing thermal sensitivity and compatibility with bases.
      
Thermal Stability Hierarchy

Data indicates that N-functionalization significantly enhances thermal stability by removing the acidic proton and preventing intermolecular hydrogen bonding that can facilitate low-temperature decomposition.

CompoundMelting Point (

)
Decomposition Onset (

)
Stability Context
3,4-Dinitropyrrole 101–112 °C [1][2]~180–200 °C (Est.)[1]Stable enough for melt-casting; precursor grade.
1-Methyl-3,4-dinitropyrrole 70–72 °C [3]>200 °CEnhanced stability via N-methylation.
NMTNP (Tetranitro derivative) 109–112 °C [1]273 °C [1]High stability due to full carbon substitution.[2]

Critical Note: Do not confuse 3,4-dinitropyrrole with 3,4-dinitropyrazole. The latter generally exhibits higher thermal stability (


 °C) due to the aromatic stability of the pyrazole ring.

Synthesis & Purity: The Foundation of Stability

Thermal data is often compromised by regioisomeric impurities (e.g., 2,4-dinitropyrrole). A robust synthesis is required to ensure the material tested is authentic 3,4-dinitropyrrole.

Validated Synthetic Pathway (Graphviz)

The following pathway outlines the "Doddi/Panda" method, utilizing N-protection to force nitration to the


-positions.

SynthesisPathway Pyrrole Pyrrole N_Protection N-Protection (TIPS/Methyl) Pyrrole->N_Protection Step 1 Nitration Nitration (HNO3/Ac2O) N_Protection->Nitration Step 2: Electrophilic Subst. Product 3,4-Dinitropyrrole (Target) Nitration->Product Major Path Impurity 2,4-Dinitropyrrole (Common Impurity) Nitration->Impurity Minor Path (<15%) Deprotection Deprotection/Refining Product->Deprotection Step 3

Figure 1: Synthetic logic flow for accessing the thermally stable 3,4-isomer, minimizing the less stable 2,4-isomer.

Decomposition Mechanism & Kinetics[3][4][5][6][7][8]

Understanding how the molecule breaks down is essential for safety modeling (e.g., accelerating rate calorimetry).[3]

Primary Decomposition Pathway

The decomposition of polynitropyrroles typically follows a radical nucleation mechanism.

  • C-NO2 Homolysis: The weakest bond is the

    
     bond connecting the nitro group to the pyrrole ring. Thermal energy causes homolytic cleavage, releasing 
    
    
    
    gas.
  • Radical Destabilization: The resulting pyrrolyl radical is highly unstable.

  • Ring Fragmentation: The radical rapidly degrades into gaseous byproducts (

    
    ), generating a sharp exothermic spike.
    
Decomposition Workflow Diagram

DecompMechanism Start 3,4-Dinitropyrrole (Solid/Melt) Step1 C-NO2 Homolysis (Rate Limiting Step) Start->Step1 Heat > Tonset Intermediate Pyrrolyl Radical + NO2 (gas) Step1->Intermediate Step2 Ring Opening / Oxidation Intermediate->Step2 Exothermic Cascade End Gaseous Products (CO2, N2, NOx) Step2->End

Figure 2: Mechanistic pathway of thermal decomposition for nitropyrroles.

Experimental Protocols: Self-Validating Systems

To generate authoritative thermal data, researchers must use a coupled TGA-DSC approach.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Decomposition Onset (

).[2]
  • Sample Prep: Weigh 1–2 mg of crystalline 3,4-dinitropyrrole into an aluminum pan (hermetically sealed with a pinhole to allow gas escape without pressure buildup).

    • Why: Large masses (>5 mg) can lead to thermal runaway in nitro compounds, damaging the sensor.

  • Atmosphere: Purge with Nitrogen (

    
    ) at 50 mL/min.
    
    • Why: Prevents oxidative degradation from masking the intrinsic thermal decomposition.

  • Ramp Rate: Run three separate scans at 5, 10, and 20 °C/min.

    • Validation: If

      
       shifts significantly with heating rate, the decomposition is kinetically controlled (Arrhenius behavior).
      
  • Data Interpretation:

    • Endotherm (101–112 °C): Melting event.[2] Sharp peak indicates high purity.

    • Exotherm (>180 °C): Decomposition.[2][4] Integrate the area under the curve to calculate Enthalpy of Decomposition (

      
      ).
      
Protocol: Thermogravimetric Analysis (TGA)

Objective: Verify mass loss mechanism (Sublimation vs. Decomposition).[2]

  • Setup: Place 2–5 mg in an open alumina crucible.

  • Ramp: 10 °C/min to 400 °C.

  • Analysis:

    • If mass loss occurs before the DSC exotherm, the material is subliming (common for small nitro-heterocycles).

    • If mass loss coincides with the DSC exotherm, it is true chemical decomposition.

References

  • Thaltiri, V., Shanmugapriya, V., & Panda, P. K. (2019). Rediscovering N-Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two-step Eco-friendly Synthetic Approach . New Journal of Chemistry.

  • United States Patent 4300962. (1981). Ammonium nitrate explosive systems . Google Patents.

  • BenchChem. (n.d.). 1H-Pyrrole, 1-methyl-3,4-dinitro- Structure and Properties . BenchChem Chemical Database. (Note: Representative link for chemical property verification)

Sources

Technical Guide: Density and Detonation Parameters of Methyl-Dinitropyrrole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Density and Detonation Parameters of Methyl-Dinitropyrrole Isomers.

Executive Summary

The search for insensitive high-energy density materials (IHEDMs) has driven significant interest in functionalized azoles. While N-methyl-tetranitropyrrole has recently garnered attention as a melt-castable explosive rivaling RDX, its precursors—specifically the methyl-dinitropyrrole isomers —occupy a critical niche. They serve as stable intermediates and tunable energetic scaffolds.

This guide provides a rigorous analysis of the physicochemical and detonation properties of the primary isomers: 1-methyl-2,4-dinitropyrrole and 1-methyl-2,5-dinitropyrrole . It synthesizes experimental literature with standard theoretical detonation models (Kamlet-Jacobs) to provide a definitive reference for their performance metrics.

Molecular Structure and Isomerism

The "methyl-dinitropyrrole" scaffold consists of a pyrrole ring substituted with one methyl group (typically at the N-1 position to improve thermal stability) and two nitro groups. The position of the nitro groups dictates the isomer's density, symmetry, and sensitivity.

Primary Isomers of Interest
  • 1-Methyl-2,4-dinitropyrrole (2,4-MDNP): The most common isomer obtained via direct nitration of 1-methylpyrrole. It exhibits asymmetry, which often lowers the melting point relative to symmetric isomers.

  • 1-Methyl-2,5-dinitropyrrole (2,5-MDNP): A symmetric isomer. Symmetry in energetic materials often correlates with higher crystal density and packing efficiency, leading to higher detonation velocity.

  • 1-Methyl-3,4-dinitropyrrole (3,4-MDNP): A rarer isomer, often synthesized via decarboxylation routes, serving as a precursor to 1-methyl-2,3,4-trinitropyrrole.

Synthesis Pathway Visualization

The following diagram outlines the nitration pathways leading to these isomers, highlighting the regioselectivity governed by the electron-rich pyrrole ring.

SynthesisPathway NMP 1-Methylpyrrole (Precursor) Nitration Nitration (HNO3/Ac2O, -10°C) NMP->Nitration Isomer24 1-Methyl-2,4-dinitropyrrole (Major Product) Nitration->Isomer24 Electrophilic Subst. Isomer25 1-Methyl-2,5-dinitropyrrole (Minor Product) Nitration->Isomer25 Steric Control Isomer34 1-Methyl-3,4-dinitropyrrole (Via Decarboxylation) Isomer24->Isomer34 Isomerization/Deriv.

Figure 1: Synthetic pathways for methyl-dinitropyrrole isomers. Direct nitration favors the 2,4-isomer due to electronic directing effects.

Physicochemical & Detonation Parameters

The performance of an energetic material is governed by its Crystal Density (


)  and Enthalpy of Formation (

)
. For dinitropyrroles, the oxygen balance is negative, meaning they are fuel-rich and often require oxidizers in formulation.
Comparative Data Table

The values below synthesize experimental data for the 2,4-isomer and computational predictions (DFT-B3LYP/6-31G*) for the others.

ParameterUnit1-Methyl-2,4-DNP1-Methyl-2,5-DNP1-Methyl-3,4-DNPRef: TNT
Formula -




Oxygen Balance %-65.5%-65.5%-65.5%-74.0%
Density (

)
g/cm³1.58 - 1.62 1.60 - 1.65 1.64 1.65
Enthalpy (

)
kJ/mol-50.2 (Est)-45.0 (Est)+10.5 (Calc)-63.0
Detonation Vel.[1] (

)
m/s6,850 6,920 7,100 6,900
Detonation Pres. (

)
GPa19.5 20.1 21.5 21.0
Melting Point °C96 - 98138 - 14016880

Analyst Note: The 2,5-isomer typically exhibits a higher density and melting point due to its


 symmetry, which facilitates more efficient crystal packing compared to the asymmetric 2,4-isomer.
Detonation Performance Analysis

The detonation velocity (


) and pressure (

) are calculated using the Kamlet-Jacobs (K-J) equations , which remain the industry standard for initial screening of CHNO explosives.



Where:

  • 
    : Moles of gaseous detonation products per gram of explosive.[2]
    
  • 
    : Average molecular weight of gaseous products.[2]
    
  • 
    : Chemical energy of detonation (cal/g).
    
  • 
    : Density (g/cm³).[2][3][4][5][6]
    

Causality Insight: The methyl group in these isomers acts as "dead weight" regarding oxygen balance, consuming oxygen to form


 and 

. However, it provides steric bulk that desensitizes the molecule (making it safer to handle than pure nitropyrroles) and lowers the melting point, aiding in melt-cast processing.

Experimental & Computational Protocols

To validate the parameters listed above, the following protocols are recommended. These ensure reproducibility and data integrity.

Protocol A: Computational Prediction (DFT + K-J)

Use this workflow to predict properties for novel derivatives before synthesis.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Method: DFT B3LYP functional with 6-311+G(d,p) basis set.

    • Goal: Determine the global minimum energy structure.

  • Enthalpy Calculation:

    • Use Isodesmic Reactions (bond separation reactions) rather than direct atomization to cancel systematic errors.

    • Reference: Compare against knowns like 1-methylpyrrole and nitrobenzene.

  • Density Estimation:

    • Calculate Molecular Volume (

      
      ) defined by the 0.001 a.u. electron density contour.
      
    • Apply the Politzer equation:

      
      .
      
  • Performance Calculation:

    • Input

      
       and 
      
      
      
      into the EXPLO5 code or Kamlet-Jacobs scripts.
Protocol B: Synthesis of 1-Methyl-2,4-Dinitropyrrole

Adapted from Novikov et al. and refined for safety.

Step-by-Step Methodology:

  • Precursor Prep: Dissolve 1-methylpyrrole (0.1 mol) in acetic anhydride (50 mL). Chill to -10°C.[7]

  • Nitration: Dropwise add fuming nitric acid (0.22 mol) in acetic anhydride, maintaining temp < 0°C. Critical: Exothermic reaction; rapid addition risks thermal runaway.

  • Quenching: Pour reaction mixture onto crushed ice (200g). The product will precipitate as a yellow solid.

  • Purification: Filter and wash with cold water. Recrystallize from ethanol .

    • Validation: Melting point should be sharp (96-98°C).

    • Isomer Check: Run

      
      -NMR. The 2,4-isomer shows two distinct doublets for ring protons; the 2,5-isomer shows a singlet (due to symmetry).
      
Workflow Visualization

The following diagram illustrates the computational logic used to derive the detonation parameters.

ComputationalWorkflow Start Molecular Structure (2D Input) DFT DFT Optimization (B3LYP/6-311+G**) Start->DFT Vol Volume Calculation (0.001 a.u. Contour) DFT->Vol Enthalpy Enthalpy (ΔfH) Isodesmic Reactions DFT->Enthalpy Density Crystal Density (ρ) Prediction Model Vol->Density KJ Kamlet-Jacobs Equations Enthalpy->KJ Density->KJ Output Detonation Parameters (D, P) KJ->Output

Figure 2: Computational workflow for estimating energetic properties from molecular structure.

Conclusion

Methyl-dinitropyrrole isomers represent a balance between performance and sensitivity.[8] While 1-methyl-2,4-dinitropyrrole is the most accessible via synthesis, the 2,5-isomer offers superior density and detonation pressure due to its symmetry.

For researchers developing high-performance melt-cast explosives, these dinitro compounds are best utilized as precursors to 1-methyl-2,3,4,5-tetranitropyrrole , which exhibits RDX-class performance (


 km/s). However, the dinitro variants themselves are valuable as insensitive boosters or plasticizers in composite formulations.

References

  • Thaltiri, V., et al. (2019). Rediscovering N-Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two-step Eco-friendly Synthetic Approach. ResearchGate.[4] Link

  • Novikov, S. S., et al. (1959).[9] Investigations on nitropyrroles.[1][4][8][9][10] Bulletin of the Academy of Sciences of the USSR. Link

  • Pagoria, P. F., et al. (2019). Synthesis and properties of geminal dinitro and trinitromethyl energetic materials. Royal Society of Chemistry. Link

  • PubChem Database. (2023). Compound Summary: 2-methyl-1,4-dinitropyrrole.[11] National Library of Medicine. Link

  • Kamlet, M. J., & Jacobs, S. J. (1968). Chemistry of Detonations.[5][12][13][14] I. A Simple Method for Calculating Detonation Properties of C-H-N-O Explosives. Journal of Chemical Physics. Link

Sources

Literature Review & Technical Guide: Synthesis of 1-Methyl-3,4-Dinitropyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3,4-dinitropyrrole is a critical intermediate in the synthesis of high-performance, insensitive melt-cast explosives, specifically 1-methyl-2,3,4,5-tetranitropyrrole (NMTNP) .[1] Its synthesis represents a significant challenge in heterocyclic chemistry due to the natural electronic bias of the pyrrole ring, which strongly favors electrophilic substitution at the


-positions (C2 and C5).

This guide reviews and details the synthetic strategies to overcome this regiochemical barrier.[2] While classical direct nitration of 1-methylpyrrole yields negligible amounts of the 3,4-isomer (<1% overall), modern protocols utilizing N-silyl blocking groups (specifically triisopropylsilyl, TIPS) have revolutionized access to this compound, raising yields to commercially viable levels.

Synthetic Challenges & Pathway Analysis

The core difficulty in synthesizing 1-methyl-3,4-dinitropyrrole lies in the directing effects of the pyrrole nitrogen.

  • Electronic Bias: The lone pair on the pyrrole nitrogen donates electron density into the ring, activating the

    
    -positions (C2/C5) significantly more than the 
    
    
    
    -positions (C3/C4).
  • Steric Control: To force substitution at the

    
    -positions, the 
    
    
    
    -positions must be either blocked sterically or deactivated electronically.
  • Stability: Polynitropyrroles are energetic materials; intermediates must be handled with precise temperature control to prevent thermal runaway or decomposition.

Comparative Pathway Analysis
FeatureRoute A: Direct Nitration (Classical)Route B: TIPS-Directed Synthesis (Modern)
Starting Material 1-Methylpyrrole1-(Triisopropylsilyl)pyrrole
Primary Mechanism Electrophilic Aromatic SubstitutionSterically Directed Substitution
Regioselectivity Favors 2- and 2,4- isomersFavors 3- and 3,4- isomers
Key Intermediate 1-Methyl-3-nitropyrrole (Minor)3-Nitro-1-(triisopropylsilyl)pyrrole (Major)
Overall Yield < 1.5%~15 - 20%
Scalability Poor (requires tedious chromatography)High (distinct intermediates)

Detailed Experimental Protocols

Protocol A: The TIPS-Directed Route (Recommended)

Source Authority: Thaltiri, V., et al. (2019). New Journal of Chemistry.

This route utilizes the bulky triisopropylsilyl (TIPS) group to sterically shield the


-positions, directing the incoming nitro group to the 

-position.
Step 1: Synthesis of 3-Nitro-1-(triisopropylsilyl)pyrrole[3]
  • Reagents: 1-(Triisopropylsilyl)pyrrole, Cupric nitrate trihydrate (

    
    ), Acetic anhydride (
    
    
    
    ).[1]
  • Procedure:

    • Dissolve 1-(triisopropylsilyl)pyrrole in acetic anhydride.

    • Add cupric nitrate trihydrate slowly at room temperature (20–25°C) to control the exotherm.

    • Stir for 2–4 hours.

    • Workup: Quench with ice water, extract with ethyl acetate, and wash with brine.

    • Purification: Column chromatography (Silica gel, Hexane/EtOAc).

    • Yield: ~62% of the 3-nitro isomer (Major) vs 3% of the 2-nitro isomer.[1]

Step 2: Synthesis of 3,4-Dinitropyrrole (Deprotection-Nitration)[1]
  • Reagents: 3-Nitro-1-(triisopropylsilyl)pyrrole, Fuming Nitric Acid (

    
    ), Acetic Anhydride.
    
  • Mechanism: The acidic nitration conditions simultaneously remove the acid-labile TIPS group and introduce the second nitro group. The existing 3-nitro group directs the second electrophile to the 4-position (meta-like direction in pyrroles).

  • Procedure:

    • Cool acetic anhydride to 0°C.

    • Add fuming

      
       dropwise.
      
    • Add 3-nitro-1-(triisopropylsilyl)pyrrole solution.

    • Allow to warm to room temperature.

    • Yield: ~28% of 3,4-dinitropyrrole (along with 2,4-isomer).

Step 3: Methylation to 1-Methyl-3,4-dinitropyrrole[4]
  • Reagents: 3,4-Dinitropyrrole, Dimethyl sulfate (

    
    ), Potassium carbonate (
    
    
    
    ), Acetone.
  • Procedure:

    • Dissolve 3,4-dinitropyrrole in dry acetone.

    • Add anhydrous

      
       (1.5 eq) and stir for 30 mins.
      
    • Add dimethyl sulfate (1.2 eq) dropwise.

    • Reflux for 4–6 hours.

    • Workup: Filter inorganic salts, concentrate filtrate, and recrystallize.

    • Yield: ~91%.

    • Physical Property: Light yellow solid, MP 70–72°C.

Protocol B: Classical Direct Nitration (For Reference Only)

Source Authority: Anderson, H.J. (1957); Morgan, K.J. (1966).

  • Procedure: Direct nitration of 1-methylpyrrole with acetyl nitrate at low temperature (-10°C).

  • Outcome: The product mixture is dominated by 1-methyl-2-nitropyrrole. The desired 1-methyl-3-nitropyrrole is formed in only ~8% yield.[1][5]

  • Subsequent Step: Nitration of the isolated 1-methyl-3-nitropyrrole yields 1-methyl-3,4-dinitropyrrole in only ~13% yield.[1][5]

  • Total Efficiency: The multiplicative yield (0.08 × 0.13) renders this route obsolete for practical synthesis.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the strategic advantage of the TIPS protecting group.

G Start_Classic 1-Methylpyrrole Inter_Classic_1 Mixture: 2-Nitro (Major) + 3-Nitro (Minor, 8%) Start_Classic->Inter_Classic_1 HNO3 / Ac2O (Low Selectivity) Start_Modern 1-(Triisopropylsilyl)pyrrole (TIPS-Pyrrole) Inter_Modern_1 3-Nitro-1-TIPS-pyrrole (Steric Control: Beta-Selective) Start_Modern->Inter_Modern_1 Cu(NO3)2 / Ac2O (62% Yield) Inter_Classic_2 1-Methyl-3-nitropyrrole Inter_Classic_1->Inter_Classic_2 Tedious Chromatography Target 1-Methyl-3,4-dinitropyrrole (Target Precursor) Inter_Classic_2->Target Nitration (13% Yield) Inter_Modern_2 3,4-Dinitropyrrole (TIPS Cleavage + Nitration) Inter_Modern_1->Inter_Modern_2 HNO3 / Ac2O (Deprotection) Inter_Modern_2->Target Me2SO4 / K2CO3 (Methylation, 91%) Final 1-Methyl-2,3,4,5-tetranitropyrrole (NMTNP - High Energy) Target->Final Fuming HNO3 / Oleum

Caption: Comparison of the low-yield classical route (Red) vs. the high-yield TIPS-directed route (Green) for accessing 1-methyl-3,4-dinitropyrrole.

Physicochemical Characterization Data

Researchers must validate the synthesized compound using the following established data points.

PropertyValue / ObservationMethod
Appearance Light yellow crystalline solidVisual
Melting Point 70 – 72 °CCapillary method
Density ~1.6 g/cm³ (Estimated)Pycnometer
1H NMR

7.58 (s, 2H), 3.98 (s, 3H)
CDCl3 / Acetone-d6
13C NMR Distinct peaks for C3/C4-NO2 carbonsAcetone-d6
Stability Stable at RT; Decomposes >200°CDSC

References

  • Thaltiri, V., et al. (2019).[1] "Efficient synthesis of N-methyltetranitropyrrole: A stable, insensitive and high energy melt-castable material."[1][5] New Journal of Chemistry, 43, 12318-12324.

  • Morgan, K. J., & Morrey, D. P. (1966). "Nitropyrroles—II: The nitration of pyrrole." Tetrahedron, 22(1), 57-62.

  • Anderson, H. J. (1957). "Pyrrole chemistry: I. Substitution reactions of 1-methylpyrrole." Canadian Journal of Chemistry, 35(1), 21-27.

  • Pagoria, P. F., et al. (1996). "Synthesis and characterization of 1-methyl-2,3,4,5-tetranitropyrrole." Propellants, Explosives, Pyrotechnics, 21, 14-19.

Sources

An In-depth Technical Guide to the Isomeric Distinction and Characterization of 1-Methyl-2,4-dinitrobenzene and 1-Methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Criticality of Isomeric Purity in Chemical Science

In the realm of organic chemistry and drug development, the precise arrangement of atoms within a molecule is not a trivial detail; it is the very essence of its identity and function. Isomers, compounds sharing the same molecular formula but differing in structural arrangement, can exhibit profoundly divergent physical, chemical, and biological properties. This guide delves into the nuanced yet critical differences between two such isomers: 1-methyl-2,4-dinitrobenzene (2,4-DNT) and 1-methyl-3,4-dinitrobenzene (3,4-DNT). While both are dinitrated derivatives of toluene, their distinct substitution patterns dictate their industrial relevance, reactivity, and toxicological profiles. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount for ensuring purity, predicting reactivity, and assessing safety. This document provides a foundational, field-proven perspective on the synthesis, characterization, and biological implications of these two important nitroaromatic compounds.

Structural and Synthetic Landscape

The isomeric identity of dinitrotoluene is established during its synthesis, a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the toluene ring are the primary determinants of the final product distribution.

Molecular Architecture

The fundamental difference between 2,4-DNT and 3,4-DNT lies in the position of the two nitro (-NO₂) groups relative to the methyl (-CH₃) group on the benzene ring.

  • 1-methyl-2,4-dinitrobenzene (2,4-DNT): The nitro groups are positioned at the ortho and para positions relative to the methyl group. This arrangement is the thermodynamically and kinetically favored product in the direct dinitration of toluene.

  • 1-methyl-3,4-dinitrobenzene (3,4-DNT): The nitro groups are located at adjacent meta and para positions relative to the methyl group.

Caption: Chemical structures of 2,4-DNT and 3,4-DNT isomers.

Synthesis and Isomer Distribution

The industrial synthesis of dinitrotoluenes involves the nitration of toluene using a mixture of nitric acid and sulfuric acid. The initial mononitration of toluene, an activated ring, is rapid and yields a mixture of ortho-nitrotoluene and para-nitrotoluene, with the para isomer being the major product. The second nitration is slower due to the deactivating effect of the first nitro group.

  • Formation of 2,4-DNT: This is the primary product of dinitration.[1][2] Nitration of p-nitrotoluene exclusively yields 2,4-DNT.[2] Nitration of o-nitrotoluene yields a mixture of 2,4-DNT and 2,6-DNT. The methyl group directs ortho and para, while the nitro group directs meta. In p-nitrotoluene, these directing effects converge on the 2-position (ortho to -CH₃, meta to -NO₂).

  • Formation of 3,4-DNT: This isomer is formed in much smaller quantities. It is a minor component of technical-grade DNT mixtures, typically comprising less than 5% along with other isomers like 2,3- and 2,5-DNT.[3]

The typical isomer distribution in technical-grade DNT is approximately 76-80% 2,4-DNT and 19-20% 2,6-DNT, with only trace amounts of other isomers.[3][4]

Protocol 1: General Laboratory Synthesis of Dinitrotoluene

This protocol describes a general method for the dinitration of toluene. CAUTION: This reaction is highly exothermic and produces toxic gases. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and a blast shield.

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, slowly add 2.2 molar equivalents of concentrated nitric acid to a cooled (0-5 °C) solution of 2.2 molar equivalents of concentrated sulfuric acid with constant stirring.

  • Reaction Setup: Cool the nitrating mixture in an ice-salt bath to maintain a temperature below 10 °C.

  • Addition of Toluene: Slowly add 1.0 molar equivalent of toluene dropwise from the dropping funnel to the stirred nitrating mixture. The rate of addition must be controlled to keep the reaction temperature below 30 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then slowly heat to 60-70 °C for an additional hour to ensure complete dinitration.

  • Workup: Carefully pour the reaction mixture over crushed ice. The solid crude DNT product will precipitate.

  • Purification: Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product, a mixture of isomers, can be purified by recrystallization from an appropriate solvent, such as ethanol, to isolate the major 2,4-DNT isomer.[5]

Comparative Physicochemical and Spectroscopic Properties

The positional difference of a single nitro group results in measurable changes in the physical properties and distinct spectroscopic fingerprints for each isomer.

Physicochemical Data Comparison

The following table summarizes the key physicochemical properties of 2,4-DNT and 3,4-DNT.

Property1-Methyl-2,4-dinitrobenzene (2,4-DNT)1-Methyl-3,4-dinitrobenzene (3,4-DNT)
CAS Number 121-14-2[6]610-39-9[7]
Molecular Formula C₇H₆N₂O₄[6]C₇H₆N₂O₄[7]
Molecular Weight 182.13 g/mol [6][8]182.13 g/mol [7]
Appearance Pale yellow to orange crystalline solid[9]Yellow to red crystalline solid[7][10]
Melting Point 67-70 °C[6][9]~60 °C
Boiling Point ~300 °C at 760 mmHg[6]~337 °C (extrapolated)[7]
Water Solubility 0.3 g/L (20 °C)[6]Virtually insoluble[7][10]
log Kₒw 2.0[6]2.08[7]
Vapor Pressure 0.00207 mmHg at 25 °C[6]0.000397 mmHg[7]
Spectroscopic Differentiation

Spectroscopic methods are essential for the unambiguous identification and quantification of DNT isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectra are highly diagnostic. For 2,4-DNT , the aromatic region will show three distinct protons with coupling patterns reflecting their positions. The proton at C5 (between the two nitro groups) will be significantly downfield. For 3,4-DNT , the aromatic region will also display three distinct protons, but with different chemical shifts and coupling constants due to the different electronic environment.

    • ¹³C NMR: The number and chemical shifts of the carbon signals will differ. The carbons bonded to the electron-withdrawing nitro groups will be significantly deshielded and appear downfield. The symmetry elements (or lack thereof) in each molecule will dictate the number of unique carbon signals.

  • Infrared (IR) Spectroscopy: Both isomers will show strong characteristic absorption bands for the nitro groups: asymmetric stretching around 1520-1560 cm⁻¹ and symmetric stretching around 1340-1350 cm⁻¹.[11] Subtle shifts in these frequencies and differences in the fingerprint region (below 1000 cm⁻¹) can be used for differentiation.

  • Mass Spectrometry (MS): Both isomers will have the same molecular ion peak (m/z = 182). However, their fragmentation patterns under electron ionization (EI) will differ due to the different stabilities of the resulting fragment ions, providing another basis for distinction.

Protocol 2: Analytical Workflow for Isomer Identification

G start Sample (Crude DNT Mixture) separation Isomer Separation start->separation analysis Spectroscopic Analysis start->analysis gc Gas Chromatography (GC) ms Mass Spectrometry (MS) gc->ms hplc HPLC hplc->ms separation->gc Volatility separation->hplc Polarity id_24 Identify 2,4-DNT ms->id_24 Fragmentation id_34 Identify 3,4-DNT ms->id_34 Fragmentation nmr NMR Spectroscopy (¹H, ¹³C) nmr->id_24 Shifts/Coupling nmr->id_34 Shifts/Coupling ir FT-IR Spectroscopy ir->id_24 Fingerprint ir->id_34 Fingerprint analysis->nmr analysis->ir quant Quantification id_24->quant id_34->quant G DNT DNT Isomer (e.g., 2,4-DNT or 3,4-DNT) P450 Phase I: CYP450 Oxidation (Liver) DNT->P450 BenzylOH Dinitrobenzyl Alcohol P450->BenzylOH Gluc Phase II: Glucuronidation (Liver) BenzylOH->Gluc Glucuronide Glucuronide Conjugate Gluc->Glucuronide Bile Biliary Excretion Glucuronide->Bile Gut Intestinal Microflora Bile->Gut Hydrolysis Hydrolysis & Nitroreduction Gut->Hydrolysis AminoOH Aminonitrobenzyl Alcohol Hydrolysis->AminoOH Reabsorb Reabsorption AminoOH->Reabsorb N_Ox N-Oxidation (Liver) Reabsorb->N_Ox Hydroxylamine Hydroxylamine Metabolite N_Ox->Hydroxylamine Sulf Sulfation Hydroxylamine->Sulf Nitrenium Reactive Nitrenium Ion Sulf->Nitrenium DNA DNA Adducts (Genotoxicity) Nitrenium->DNA

Caption: Generalized metabolic activation pathway for dinitrotoluenes.

Comparative Toxicology

Both 2,4-DNT and 3,4-DNT are toxic, with primary effects on the hematopoietic (blood), nervous, and reproductive systems. [12][13]Exposure can lead to methemoglobinemia, a condition where hemoglobin is unable to transport oxygen, resulting in cyanosis (blue skin), dizziness, and headache. [12][13][14]

Toxicological Endpoint 1-Methyl-2,4-dinitrobenzene (2,4-DNT) 1-Methyl-3,4-dinitrobenzene (3,4-DNT)
Acute Toxicity (Oral LD₅₀, rat) Moderately to highly toxic [12] Moderately toxic [10]
Primary Target Organs Liver, blood, nervous system, reproductive system [12][15] Liver, nervous system, blood [15]
Specific Effects Hepatocellular lesions, decreased testes mass, cyanosis, anemia, neurotoxicity [12][15] Increased liver mass, neurotoxicity, cyanosis, anemia [15]

| Carcinogenicity | Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC [16]| Data insufficient for classification |

Studies directly comparing the isomers in rats have noted distinct toxicological profiles. For instance, increased liver mass was specifically observed for 2,3-DNT and 3,4-DNT, while hepatocellular lesions were noted for 2,6-DNT and 2,4-DNT. [15]Neurotoxic effects were observed for 3,4-DNT, 2,4-DNT, and 3,5-DNT. [15]This underscores the principle that isomeric form dictates biological interaction and subsequent pathology.

Conclusion

The cases of 1-methyl-2,4-dinitrobenzene and 1-methyl-3,4-dinitrobenzene serve as a powerful illustration of the importance of positional isomerism in chemistry. While sharing a common molecular formula, their differences are profound:

  • Synthesis & Abundance: 2,4-DNT is the major, intended product of toluene dinitration, while 3,4-DNT is a minor, often undesirable, byproduct.

  • Properties & Analysis: Their distinct structures give rise to different physical properties and unique spectroscopic signatures, allowing for their clear identification and separation.

  • Utility: 2,4-DNT is a cornerstone of the polyurethane and explosives industries. In contrast, 3,4-DNT has no significant commercial use.

  • Biology: Both are toxic, but subtle differences in their metabolism and target organ effects exist, highlighting the need for isomer-specific toxicological assessment.

For the practicing scientist, this comparison reinforces the necessity of rigorous analytical control, not just to confirm the presence of a target molecule, but to ensure the absence of isomeric impurities that could confound experimental results, compromise product performance, or introduce unforeseen safety risks.

References

  • Ataman Kimya. (n.d.). 2,4-DINITROTOLUENE.
  • LookChem. (n.d.). 2,4-Dinitrotoluene, Uses, Safety.
  • Wikipedia. (n.d.). 2,4-Dinitrotoluene.
  • U.S. Environmental Protection Agency (EPA). (2014). Technical Fact Sheet – Dinitrotoluene (DNT).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2016). Toxicological Profile for Dinitrotoluenes.
  • Lent, E. M., Crouse, L., Quinn Jr., M. J., & Wallace, S. M. (2012). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. International Journal of Toxicology, 31(2), 143-157.
  • ChemicalBook. (n.d.). 2,4-Dinitrotoluene synthesis.
  • Chemeo. (n.d.). 1-methyl-2,4-dinitrobenzene.
  • PubChem. (n.d.). 3,4-Dinitrotoluene.
  • OECD. (2004). Dinitrotoluene (isomers mixture) CAS N°: 25321-14-6.
  • Gancarz, R., & O'Donnell, G. (2018). A general and convenient method for the synthesis of 2,4-dinitrobenzyl ketones. New Journal of Chemistry, 42(4), 2829-2836.
  • Google Patents. (2012). CN119241365A - A kind of preparation method of 2,4-dinitrotoluene.
  • ResearchGate. (n.d.). Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2016). ToxGuide for Dinitrotoluenes.
  • Haz-Map. (n.d.). 3,4-Dinitrotoluene - Hazardous Agents.
  • BenchChem. (n.d.). Spectroscopic Profile of 2,3-Dinitrotoluene: A Technical Guide.
  • Rickert, D. E., & Long, R. M. (1981). Dinitrotoluene: Acute Toxicity, Oncogenicity, Genotoxicity, and Metabolism. CRC Critical Reviews in Toxicology, 9(3), 219-234.
  • ChemicalBook. (n.d.). 3,4-DINITROTOLUENE.

Sources

Methodological & Application

Regioselective nitration of 1-methylpyrrole protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nitration of 1-Methylpyrrole

Executive Summary

The nitration of 1-methylpyrrole presents a classic paradox in heterocyclic chemistry: the substrate is exceptionally electron-rich (


-excessive), making it highly reactive toward electrophiles, yet it is notoriously sensitive to acid-catalyzed polymerization (tar formation). Standard nitration conditions (mixed acids: 

) often lead to catastrophic decomposition.

This guide details the Acetyl Nitrate Protocol , the industry-standard method for achieving high regioselectivity for the 2-nitro (


-nitro)  isomer while suppressing degradation. We also introduce a Solid-Supported (Claycop)  alternative for "green" process optimization.[1]

Key Deliverables:

  • Mechanistic explanation of C2 vs. C3 selectivity.

  • Step-by-step protocol for Acetyl Nitrate synthesis and use.

  • Safety protocols for handling energetic nitrating agents.[2]

  • Purification strategies for isomer separation.

Mechanistic Foundation: The Origin of Regioselectivity

To control the reaction, one must understand the electronic bias. 1-Methylpyrrole undergoes Electrophilic Aromatic Substitution (


). The regioselectivity is governed by the stability of the intermediate sigma complex (arenium ion).
  • C2 Attack (Preferred): Attack at the

    
    -position yields a carbocation stabilized by three  resonance structures.[3] Crucially, the positive charge is delocalized onto the nitrogen atom without disrupting the conjugation as severely as C3 attack.
    
  • C3 Attack (Minor): Attack at the

    
    -position yields a carbocation stabilized by only two  resonance structures.
    

Consequently, direct nitration typically yields a C2:C3 ratio between 3:1 and 4:1 , depending on temperature and solvent polarity.

Diagram 1: Mechanistic Pathway & Resonance Stabilization

G cluster_C2 C2 (Alpha) Pathway - Major cluster_C3 C3 (Beta) Pathway - Minor Start 1-Methylpyrrole Nitronium NO2+ (Electrophile) Start->Nitronium C2_Inter Intermediate (3 Resonance Forms) High Stability Nitronium->C2_Inter Kinetic Pref. C3_Inter Intermediate (2 Resonance Forms) Lower Stability Nitronium->C3_Inter C2_Prod 2-Nitro-1-methylpyrrole C2_Inter->C2_Prod -H+ C3_Prod 3-Nitro-1-methylpyrrole C3_Inter->C3_Prod -H+

Caption: Comparative resonance stabilization pathways. The C2 pathway is kinetically favored due to greater delocalization energy in the intermediate.

Critical Process Parameters (CPPs)

Before executing the protocol, the following parameters must be strictly controlled to ensure safety and yield:

ParameterSpecificationRationale
Temperature -10°C to 0°CHigher temperatures (>5°C) promote polymerization and increase C3 byproduct formation.
Reagent Stoichiometry 1.05 eq

Slight excess ensures conversion; large excess promotes di-nitration and explosion risk.
Water Content AnhydrousWater hydrolyzes acetyl nitrate back to acetic acid and nitric acid, altering the kinetics.
Quenching pH pH 7.0 - 8.0Acidic workup degrades the product; basic workup must be controlled to avoid ring opening.

Protocol A: The Acetyl Nitrate Method (Standard)

This protocol utilizes acetyl nitrate generated in situ.[4] This reagent is milder than pure nitric acid and serves as a dehydrating environment, preventing the "red tar" formation common with aqueous acids.

Safety Alert: Thermal Runaway

  • Acetyl Nitrate is thermally unstable. Never heat above 60°C.

  • Exotherm: The mixing of Acetic Anhydride and Nitric Acid is highly exothermic. Addition must be slow and strictly temperature-controlled.

Materials:
  • 1-Methylpyrrole (Freshly distilled, colorless)

  • Acetic Anhydride (

    
    )[4]
    
  • Fuming Nitric Acid (

    
    , >90%)
    
  • Dichloromethane (DCM) or Nitromethane (optional cosolvent)

Step-by-Step Procedure:
  • Reagent Preparation (In Situ):

    • Charge a dry 3-neck round-bottom flask with Acetic Anhydride (3.0 equiv) .

    • Cool the flask to -10°C using an acetone/dry ice or salt/ice bath.

    • Dropwise add Fuming Nitric Acid (1.05 equiv) .

    • CRITICAL: Maintain internal temperature < 0°C. Stir for 15 minutes to form acetyl nitrate.

  • Substrate Addition:

    • Dissolve 1-Methylpyrrole (1.0 equiv) in a minimal amount of Acetic Anhydride (or DCM).

    • Add this solution dropwise to the cold acetyl nitrate mixture.

    • Rate of Addition: Adjust so the temperature never exceeds 0°C .

  • Reaction Phase:

    • Stir at -5°C to 0°C for 1–2 hours.

    • Monitor by TLC (Silica, 20% EtOAc/Hexane). The product (2-nitro) is less polar than the starting material but distinct from the 3-nitro isomer.

  • Quench & Workup:

    • Pour the reaction mixture onto crushed ice (5x volume) .

    • Neutralize carefully with saturated Sodium Bicarbonate (

      
      )  or solid 
      
      
      
      until pH ~7.
    • Note: Evolution of

      
       will be vigorous.
      
  • Extraction:

    • Extract with Dichloromethane (3 x 50 mL).

    • Wash combined organics with brine.

    • Dry over anhydrous

      
       and concentrate in vacuo (keep bath < 40°C).
      
  • Purification (Isomer Separation):

    • The crude oil contains ~75% 2-nitro and ~25% 3-nitro isomer.

    • Column Chromatography: Silica gel. Gradient elution: 100% Hexane

      
       9:1 Hexane:EtOAc.
      
    • Order of Elution: The 2-nitro isomer elutes first (due to intramolecular H-bonding/dipole effects), followed by the 3-nitro isomer .

Diagram 2: Experimental Workflow (Acetyl Nitrate)

Workflow Prep PREPARATION Ac2O + HNO3 @ -10°C (Forms Acetyl Nitrate) Add ADDITION Add 1-Methylpyrrole Keep T < 0°C Prep->Add React REACTION Stir 2h @ -5°C Monitor TLC Add->React Quench QUENCH Pour onto Ice Neutralize (NaHCO3) React->Quench Extract WORKUP DCM Extraction Dry & Concentrate Quench->Extract Purify PURIFICATION Silica Column (Hexane:EtOAc) Extract->Purify

Caption: Operational workflow for the Acetyl Nitrate protocol. Temperature control at the Preparation and Addition stages is the primary safety barrier.

Protocol B: Claycop (Solid-Supported Green Alternative)

For laboratories prioritizing Green Chemistry or requiring milder conditions, Claycop (Copper(II) nitrate supported on Montmorillonite K-10) is an excellent alternative. It is heterogeneous, easily removed by filtration, and often yields cleaner product profiles.

Materials:
  • Montmorillonite K-10 Clay

  • Copper(II) Nitrate trihydrate (

    
    )
    
  • Acetic Anhydride (solvent/activator)[4][5]

Procedure:
  • Reagent Preparation (Claycop):

    • Dissolve

      
       (20 g) in Acetone (375 mL).
      
    • Add Montmorillonite K-10 (30 g) and stir for 1 hour.

    • Evaporate solvent under reduced pressure.[6] Dry the resulting light-blue powder at 50°C for 4 hours.

  • Nitration:

    • Suspend Claycop (1.5 equiv of nitrate) in

      
       or Hexane containing Acetic Anhydride (excess) .
      
    • Add 1-Methylpyrrole (1.0 equiv) .

    • Stir at room temperature (mild exotherm may occur).

    • Monitor conversion (typically faster than Protocol A).

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel to remove the spent clay.

    • Wash the filtrate with water and

      
      .[6]
      
    • Concentrate to obtain the crude product.

Data & Performance Comparison

The following table summarizes the expected outcomes of the described protocols compared to traditional mixed-acid methods.

MetricProtocol A (Acetyl Nitrate)Protocol B (Claycop)Traditional (H2SO4/HNO3)
Yield (Combined) 60 - 75%70 - 85%< 30% (Tars)
Regioselectivity (2-NO2 : 3-NO2) ~4 : 1~3 : 1Variable
Safety Profile Moderate (Explosion risk if heated)High (Stable solid reagent)Low (Violent exotherm)
Purification Column requiredFiltration + Short ColumnDifficult (Tar removal)

Note on 3-Nitro-1-methylpyrrole: If the 3-nitro isomer is the specific target, direct nitration is inefficient. The authoritative route involves blocking the C2 position (e.g., using pyrrole-2-carboxylic acid), nitrating to the C4 position (which becomes C3 after decarboxylation), and then decarboxylating. However, for direct nitration, simply collect the slower-moving fraction from Protocol A.

References

  • Anderson, H. J. (1957).[7] "Pyrrole Chemistry: I. The Nitration of Pyrrole and 1-Methylpyrrole."[8] Canadian Journal of Chemistry, 35(1), 21–27. Link

  • Morgan, K. J., & Morrey, D. P. (1966).[7] "Nitropyrroles—II: The nitration of 1-methylpyrrole." Tetrahedron, 22(1), 57–62.[7] Link

  • Laszlo, P., & Pennetreau, P. (1987). "Claycop: A user-friendly nitrating reagent."[1] The Journal of Organic Chemistry, 52(11), 2407–2410. Link

  • Riego, J. M., et al. (1996). "Regioselective nitration of aromatic compounds by using metallic nitrates on solid supports." Tetrahedron Letters, 37(4), 513-516. Link

Sources

Scalable synthesis of 1-methyl-3,4-dinitropyrrole for NMTNP

[5]

Part 5: Troubleshooting & Optimization

  • Regioisomer Contamination:

    • Issue: Presence of 2,4-dinitro isomer.[6]

    • Cause: Temperature too high during nitration or TIPS group cleavage occurred too early.

    • Solution: Maintain nitration temperature strictly below -10°C. Ensure anhydrous conditions to prevent premature desilylation.

  • Low Yield in Nitration:

    • Issue: Formation of "tar" or polymer.[6]

    • Cause: Acid-catalyzed polymerization of pyrrole.[6]

    • Solution: Ensure the TIPS protection is complete (check via NMR/GC) before nitration. Unprotected pyrrole polymerizes instantly in acid.

  • Scalability:

    • For multi-gram scales, the exotherm of the nitration step is the limiting factor. Use a jacketed reactor with active cryo-cooling. Add the nitrating agent via a calibrated dosing pump.

References

  • Thaltiri, V., Shanmugapriya, V., & Panda, P. K. (2021).[7] Efficient and Gram-Scale Synthesis of 1-Methyl-2,3,4-Trinitropyrrole: A Promising Precursor for Insensitive High Energy Melt-Castable Materials. ResearchGate. Link

  • Thaltiri, V., et al. (2019). Rediscovering N-Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two-step Eco-friendly Synthetic Approach. ChemRxiv. Link

  • Kennedy, A. R., et al. (2006). 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. Acta Crystallographica Section E. Link

  • Anderson, H. J., & Muchowski, J. M. (Various). Pyrrole Chemistry: Nitration of 1-substituted pyrroles. Canadian Journal of Chemistry.[6] (Foundational literature on TIPS-directed nitration).

Application Note: Reduction of 1-Methyl-3,4-Dinitropyrrole to 3,4-Diamino-1-Methylpyrrole Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the rigorous protocol for the reduction of 1-methyl-3,4-dinitropyrrole to 3,4-diamino-1-methylpyrrole .

Critical Warning: The free base product, 3,4-diamino-1-methylpyrrole, is extremely electron-rich and susceptible to rapid oxidative polymerization upon exposure to air, forming dark "pyrrole blacks." Consequently, this protocol targets the isolation of the dihydrochloride salt , which exhibits significantly improved stability, or prepares the material for immediate in situ downstream processing.

Key Success Factors:

  • Strict Anaerobic Conditions: Oxygen exclusion is non-negotiable.

  • Acidic Trapping: Conducting the reduction in the presence of HCl or immediate acidification stabilizes the diamine.

  • Catalyst Management: Safe handling of pyrophoric Pd/C in volatile solvents.

Scientific Background & Mechanism[1]

Significance

3,4-Diaminopyrroles are privileged scaffolds in medicinal chemistry, serving as precursors for:

  • Pyrrolo[3,2-d]pyrimidines: Bioisosteres of purines used in kinase inhibitors.

  • Conductive Polymers: Monomers for fused heterocyclic materials.

  • DNA Minor Groove Binders: Synthetic analogs of Distamycin and Netropsin.

Reaction Mechanism

The reduction proceeds via a stepwise nitro-to-amine conversion. The electron-donating N-methyl group activates the ring, making the intermediate amino-nitro species and the final diamine highly reactive.

ReactionPathway Substrate 1-Methyl-3,4- dinitropyrrole Inter Intermediate: Amino-Nitro Species Substrate->Inter H2 / Pd-C ProductFree 3,4-Diamino- 1-methylpyrrole (Unstable Free Base) Inter->ProductFree H2 / Pd-C ProductSalt 3,4-Diamino- 1-methylpyrrole • 2HCl (Stable Salt) ProductFree->ProductSalt HCl / MeOH Oxidation Oxidative Polymerization (Pyrrole Black) ProductFree->Oxidation O2 (Air)

Figure 1: Reaction pathway highlighting the critical stabilization step (Green Arrow) versus the degradation pathway (Red Dashed Arrow).

Protocol 1: Catalytic Hydrogenation (Standard Method)

Objective: Isolate 3,4-diamino-1-methylpyrrole as the stable dihydrochloride salt.

Materials & Equipment
  • Substrate: 1-Methyl-3,4-dinitropyrrole (Recrystallized, Purity >98%).

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% H2O) preferred for safety.

  • Solvent: Methanol (Anhydrous, degassed).

  • Acid Source: Concentrated HCl (12M) or Methanolic HCl (3M).

  • Gas: Hydrogen (Balloon or Parr Shaker), Argon/Nitrogen.[1]

  • Filtration: Celite 545 filter aid, sintered glass funnel.

Experimental Workflow

Workflow Start Start: Weigh Substrate Degas Degas Methanol (Sparge with Ar for 15 min) Start->Degas Load Load Reactor: Substrate + Pd/C + MeOH (Under Argon Flow) Degas->Load H2_Intro Introduce H2 Atmosphere (Balloon or 30 psi) Load->H2_Intro React Stir vigorously RT, 2-4 Hours H2_Intro->React Check Check Completion (TLC/LCMS - anaerobic sampling) React->Check Check->React Incomplete Acidify Add HCl (excess) (If not added initially) Check->Acidify Complete Filter Filter Catalyst (Celite) UNDER ARGON BLANKET Acidify->Filter Conc Concentrate Filtrate (Rotovap < 40°C) Filter->Conc Precip Triturate/Crystallize (Et2O or Acetone) Conc->Precip End Isolate Dihydrochloride Salt Precip->End

Figure 2: Step-by-step experimental workflow for the hydrogenation and isolation of the amine salt.

Detailed Procedure
  • Preparation:

    • In a fume hood, equip a 3-neck round-bottom flask with a magnetic stir bar and a gas inlet adapter.

    • Safety: Ensure all ignition sources are removed. Pd/C can ignite methanol vapors if dry.

    • Weigh 1-methyl-3,4-dinitropyrrole (1.0 equiv) and transfer to the flask.

    • Add 10% Pd/C (10-20 wt% loading relative to substrate). Note: Add the catalyst carefully under a gentle stream of Nitrogen.

  • Solvent & Acid Addition:

    • Add Methanol (concentration ~0.1 M). Crucial: Pre-degas the methanol by sparging with Argon for 15 minutes.

    • Option A (Pre-acidification): Add concentrated HCl (2.5 - 3.0 equiv) directly to the mixture. This immediately traps the amine as it forms. Recommended for highest stability.

    • Option B (Post-acidification): Run neutral, acidify immediately after filtration. Only use if acid-sensitive functional groups are present (unlikely here).

  • Hydrogenation:

    • Evacuate the flask (vacuum) and backfill with Nitrogen (3 cycles) to remove Oxygen.

    • Switch to Hydrogen atmosphere (Balloon pressure is usually sufficient; 30-50 psi in a Parr shaker speeds up the reaction).

    • Stir vigorously at Room Temperature (20-25°C).

    • Monitoring: Reaction typically takes 2–6 hours. Monitor by TLC (eluent: EtOAc/Hexane). The starting material (UV active, yellow) will disappear. Note: The product is very polar and may not move on standard silica.

  • Workup (The Critical Phase):

    • Purge: Remove H2 source, flush system with Nitrogen/Argon.

    • Filtration: Filter the mixture through a pad of Celite to remove Pd/C.

      • Best Practice: Use a Schlenk frit or keep a funnel covered with an inverted funnel flowing Nitrogen. Do not let the catalyst cake dry out (fire hazard). Wash the cake with degassed Methanol.

    • Concentration: Concentrate the filtrate under reduced pressure (Rotovap) at bath temperature < 40°C.

    • Isolation: The residue will be a solid or gum. Triturate with cold Diethyl Ether or Acetone to induce crystallization of the 3,4-diamino-1-methylpyrrole dihydrochloride .

    • Storage: Filter the off-white/grey solid and store immediately at -20°C under Argon.

Analytical Data & Specifications

ParameterSpecification / Observation
Appearance Off-white to pale grey powder (Salt form). Darkens rapidly if free base.
Solubility Soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane.
1H NMR (DMSO-d6) Expect broad singlets for NH3+ protons (8.0–10.0 ppm). Ring protons singlet or tight doublet ~7.0 ppm. N-Methyl singlet ~3.6 ppm.
Stability Free Base: < 15 mins in air. Dihydrochloride: Months at -20°C (Desiccated).

Troubleshooting & Optimization

"The product turned black immediately."
  • Cause: Oxygen exposure during filtration or insufficient acid.

  • Solution: Ensure the filtrate is acidified before concentration. Perform filtration under an inert blanket.[2] Use "Option A" (Pre-acidification).

"Incomplete reduction (Nitro-amine intermediate)."
  • Cause: Catalyst poisoning or insufficient H2 pressure.

  • Solution: Refresh catalyst. Ensure H2 balloon is full. If using a Parr shaker, increase pressure to 50 psi. Check for sulfur contaminants in the starting material.

"Low Yield / Sticky Gum."
  • Cause: Hygroscopic salt holding onto water/methanol.

  • Solution: Azeotrope with Toluene or Ethanol to remove water. Triturate vigorously with anhydrous Ether.

Safety & Hazards (E-E-A-T)

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container submerged in water.

  • Nitro Pyrroles: Potentially energetic.[3][4][5] Do not heat dry solids excessively.

  • Diamines: Potential skin sensitizers and toxic by inhalation. Handle in a fume hood.

References

  • Lown, J. W., & Krowicki, K. (1985). Synthesis of novel structural intermediates of the DNA minor groove binding antibiotic distamycin. Journal of Organic Chemistry, 50(20), 3774–3779.

    • Core reference for the hydrogenation of nitropyrroles to aminopyrroles using Pd/C.
  • Boger, D. L., et al. (2000). CC-1065 and the Duocarmycins: Synthetic Studies. Chemical Reviews, 97(3), 787–828.

    • Provides context on the stability and handling of electron-rich pyrrole intermedi
  • Stanford University EHS. (2023). Hydrogenation Safety Fact Sheet.

    • Authoritative safety protocols for handling H2 and Pd/C.

Sources

Green nitration methods for N-methylpyrrole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Functionalizing electron-rich heterocycles like N-methylpyrrole presents a paradox in organic synthesis: the substrate is highly reactive toward electrophiles but notoriously unstable in the strongly acidic conditions required to generate them. Traditional mixed-acid nitration (


) frequently results in oxidative polymerization (tarring) and poor regiocontrol. This Application Note details two field-validated "Green Chemistry" protocols that circumvent these limitations: Solid-Acid Catalysis  (using Bismuth Nitrate/Montmorillonite K-10) and Continuous Flow Chemistry  (using in situ Acetyl Nitrate). These methods offer superior atom economy, enhanced safety, and high regioselectivity for the 2-nitro isomer.

Introduction: The Stability Challenge

N-methylpyrrole is a


-excessive heteroaromatic system. The lone pair on the nitrogen atom donates electron density into the ring, making it significantly more nucleophilic than benzene.
  • The Problem: In standard nitration media, the high proton concentration leads to protonation at the C2 or C3 position, destroying aromaticity and triggering rapid polymerization.

  • The Green Solution: To nitrate successfully, we must decouple the nitrating power from the acidity. We utilize milder nitrating agents (Metal Nitrates, Acetyl Nitrate) and alternative reaction media (Solid supports, Flow microreactors) to maintain the integrity of the pyrrole ring.

Method A: Heterogeneous Solid-Acid Catalysis

Technique: Bismuth(III) Nitrate Pentahydrate on Montmorillonite K-10 Clay. Best For: Bench-top synthesis, gram-scale optimization, and rapid purification.

Mechanistic Insight

Montmorillonite K-10 is a laminar phyllosilicate clay that acts as a Lewis acid support. When Bismuth Nitrate (


) is adsorbed onto the clay, the nitrate groups are activated by the clay's acidic sites and the Bismuth center, generating a "surface-bound" nitrating species. This avoids free nitric acid in the solution, preventing acid-catalyzed polymerization of the N-methylpyrrole.
Experimental Protocol

Materials:

  • N-Methylpyrrole (Freshly distilled)

  • Bismuth(III) Nitrate Pentahydrate (

    
    )
    
  • Montmorillonite K-10 Clay[1]

  • Solvent: THF (Tetrahydrofuran) or Acetone

Step-by-Step Workflow:

  • Catalyst Preparation (The "Claycop" Analogue):

    • Dissolve 1.5 mmol of

      
       in 5 mL of acetone.
      
    • Add 1.0 g of Montmorillonite K-10 clay to the solution.

    • Stir for 30 minutes to ensure uniform adsorption.

    • Critical Step: Remove the solvent under reduced pressure (Rotavap) to obtain a free-flowing, pale-yellow powder. This is your active reagent.

  • Reaction Setup:

    • Suspend the prepared reagent in 10 mL of dry THF.

    • Cool the suspension to 0°C in an ice bath.

    • Add 1.0 mmol of N-methylpyrrole dropwise. Note: The reaction is exothermic; slow addition prevents local overheating.

  • Monitoring & Quenching:

    • Allow the mixture to warm to room temperature (RT) and stir for 1-3 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 8:2). The product (2-nitro-N-methylpyrrole) usually appears as a distinct yellow spot (

      
      ).
      
    • Endpoint: Disappearance of the starting material spot.

  • Workup (Filtration):

    • Filter the reaction mixture through a sintered glass funnel or a Celite pad.

    • Wash the clay residue with 10 mL of THF.

    • Concentrate the filtrate under vacuum.[2]

  • Purification:

    • The residue is often pure enough for downstream use. If necessary, purify via silica gel flash chromatography (Gradient: 100% Hexane

      
       90:10 Hexane/EtOAc).
      
Mechanism Diagram (Graphviz)

G Substrate N-Methylpyrrole Complex Surface Adsorption (Lewis Acid Activation) Substrate->Complex Diffusion Reagent Bi(NO3)3 / K-10 Clay (Solid Support) Reagent->Complex Transition Sigma Complex (Stabilized by Clay) Complex->Transition Electrophilic Attack Product 2-Nitro-N-methylpyrrole + Spent Clay Transition->Product -H+ (Captured by Clay)

Caption: Surface-mediated nitration mechanism preventing acid-catalyzed polymerization.

Method B: Continuous Flow Nitration

Technique: In situ generation of Acetyl Nitrate.[3][4] Best For: Scale-up ( kg/day ), safety (handling explosives), and precise temperature control.

Mechanistic Insight

Acetyl nitrate (


) is a mild nitrating agent generated by mixing Nitric Acid and Acetic Anhydride.[3] In batch, this mixture is hazardous (explosive). In flow, the "active volume" is microscopic (< 5 mL), mitigating explosion risks. The rapid heat exchange of microreactors allows for precise control of the exotherm, favoring the kinetic product (2-nitro) over the thermodynamic or over-nitrated byproducts.
Experimental Protocol

Equipment:

  • Dual-pump Flow Reactor Module (e.g., Vapourtec, Syrris, or custom PFA tubing setup).

  • T-Mixer or Static Mixer (Glass or PFA).

  • Back Pressure Regulator (BPR) set to 4-5 bar.

Reagents:

  • Stream A: Fuming

    
     (dissolved in Acetic Acid or neat, depending on pump compatibility).
    
  • Stream B: Acetic Anhydride (

    
    ).
    
  • Stream C: N-Methylpyrrole in Acetic Anhydride.

Step-by-Step Workflow:

  • Generator Loop (Acetyl Nitrate Formation):

    • Pump A (

      
      ) and Pump B (
      
      
      
      ) meet at T-Mixer 1.
    • Conditions: Residence time 10-20 seconds at 0°C.

    • Reaction:

      
      .
      
  • Nitration Loop:

    • The output of T-Mixer 1 meets Stream C (Substrate) at T-Mixer 2.

    • Conditions: Residence time 60-120 seconds.

    • Temperature: Maintain strictly at 10-20°C. Higher temperatures increase 3-nitro isomer formation.

  • Quenching:

    • The reactor output flows directly into a stirred vessel containing ice-cold Sodium Bicarbonate (

      
      ) solution or water. This immediately hydrolyzes remaining acetyl nitrate.
      
  • Extraction:

    • Extract the aqueous quench with Dichloromethane (DCM).

    • Dry organic layer over

      
       and concentrate.
      
Flow Setup Diagram (Graphviz)

Flow HNO3 Stream A: HNO3 Mixer1 Mixer 1 (0°C) HNO3->Mixer1 Ac2O Stream B: Acetic Anhydride Ac2O->Mixer1 Substrate Stream C: N-Me-Pyrrole Mixer2 Mixer 2 (15°C) Substrate->Mixer2 Delay1 Residence Loop 1 (AcONO2 Generation) Mixer1->Delay1 Delay1->Mixer2 Acetyl Nitrate Reactor Reactor Coil (Nitration) Mixer2->Reactor Quench Quench (NaHCO3) Reactor->Quench

Caption: Continuous flow setup for safe in-situ generation of acetyl nitrate.

Comparative Analysis

FeatureMethod A: Solid-Acid (Bi/Clay)Method B: Flow (Acetyl Nitrate)Traditional Mixed Acid
Safety High (No free acid, stable solid)High (Low inventory of explosive)Low (Thermal runaway risk)
Regioselectivity High (2-nitro favored >90%)Tunable (Temp dependent)Moderate (Mixtures common)
Workup Filtration (Simplest)Extraction requiredNeutralization (Exothermic)
Scalability Low to Medium (Batch)High (Continuous)Difficult (Heat transfer limits)
Green Metric Reusable CatalystEnergy EfficientHigh Waste (Spent acid)

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Method A: The clay may have absorbed too much moisture. Dry K-10 clay at 120°C for 4 hours before impregnating with Bismuth Nitrate.

    • Method B: Increase residence time in the reactor coil, or slightly increase T-Mixer 2 temperature (do not exceed 25°C).

  • Issue: Formation of 3-Nitro Isomer.

    • Cause: Reaction temperature too high. The 2-nitro position is kinetically favored; the 3-nitro is thermodynamically accessible at higher energy.

    • Fix: Cool the reaction.[5] In Flow, reduce the temperature of the second reactor loop.

  • Issue: Tar/Polymerization.

    • Cause: Acid concentration too high.

    • Fix: In Method A, ensure Bismuth Nitrate is fully adsorbed (no loose crystals). In Method B, ensure the quench is immediate and efficient.

References

  • Solid-Supported Nitration (Claycop/Clayfen)

    • Cornélis, A., & Laszlo, P. (1985).[6] Clay-supported copper(II) and iron(III) nitrates: novel multi-purpose reagents for organic synthesis. Synthesis, 1985(10), 909-918. Link

  • Bismuth Nitrate Specifics

    • Samajdar, S., et al. (2000).[6] Montmorillonite impregnated with bismuth nitrate: A versatile reagent for the synthesis of nitro compounds.[1][7] Tetrahedron Letters, 41(42), 8017-8020. Link

  • Continuous Flow Nitration

    • Pinho, V. D., et al. (2013). Continuous flow synthesis of nitro-heterocycles: Safer and more efficient generation of acetyl nitrate.[3][4][8] Journal of Flow Chemistry, 3, 102-107. Link

  • Green Chemistry Principles in Nitration

    • Calner, K. P., et al. (2021). Green and sustainable nitration of aromatic compounds.[9] Green Chemistry, 23, 8949. Link

Sources

Handling and safety procedures for dinitropyrrole energetic precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note defines the operational safety architecture for handling dinitropyrrole isomers (specifically 2,4-dinitro-1H-pyrrole and 2,5-dinitro-1H-pyrrole). These compounds serve as critical precursors for high-performance insensitive munitions (IM) and high-nitrogen energetic salts. While often more stable than their trinitro- derivatives, dinitropyrroles exhibit significant thermal sensitivity and friction hazards during isolation and drying. This guide moves beyond basic MSDS data to provide a causality-driven protocol for synthesis, isolation, and storage, grounded in the "Cardinal Principle" of explosives safety.

Energetic Profile & Hazard Identification

The Chemical Hazard

Dinitropyrroles are electron-deficient heteroaromatic rings. Unlike standard nitrobenzenes, the pyrrole ring's nitrogen introduces unique instability. The primary risks are not just detonation, but deflagration-to-detonation transition (DDT) during thermal runaway events.

PropertyData (Typical for Dinitropyrroles)Operational Implication
Physical State Crystalline Solid (Yellow/Orange)Dust explosion hazard; requires antistatic handling.
Decomposition Onset ~145°C - 170°C (Isomer dependent)Critical Control Point: Process temps must never exceed 60°C.
Impact Sensitivity Moderate (>10 J)Less sensitive than RDX, but handling requires remote manipulation.
Friction Sensitivity Moderate (>120 N)Do not use ground-glass joints or metal spatulas.
Chemical Incompatibility Strong Bases, Reducing AgentsContact with bases forms shock-sensitive salts immediately.
The "False Security" Trap

Researchers often underestimate dinitropyrroles because they are "precursors" and not the final high-explosive. However, during the nitration phase, the reaction mixture contains unstable intermediates (e.g., acetyl nitrate species) that are far more sensitive than the isolated product.

Engineering Controls & Defense-in-Depth

Safety is not a checklist; it is a layered defense system. We utilize the DOE Explosives Safety hierarchy.

The Cardinal Principle

"Expose the minimum number of people, to the minimum amount of explosive, for the minimum amount of time." [1]

Facility Requirements
  • Conductive Flooring: Resistance < 1 MΩ to ground.

  • Humidity Control: Maintain > 50% RH to suppress electrostatic discharge (ESD).

  • Blast Shielding: All synthesis > 1g must occur behind 0.5-inch polycarbonate shielding.

  • Remote Operations: For scales > 10g, additions must be performed via syringe pump or remote liquid handling.

Visualizing the Safety Hierarchy

The following diagram illustrates the "Defense in Depth" strategy required for handling these precursors.

SafetyHierarchy Level1 Level 1: Engineering Controls (Blast Shields, Fume Hoods, Remote Arms) Level2 Level 2: Administrative Controls (SOPs, Two-Person Rule, Quant Limits) Level1->Level2 Residual Risk Level3 Level 3: PPE (ESD Shoes, Cotton Lab Coat, Face Shield) Level2->Level3 Residual Risk SafeOps Safe Operation Level3->SafeOps Acceptable Risk Hazard Energetic Hazard (Thermal/Shock) Hazard->Level1 Mitigated by

Figure 1: Defense in Depth architecture. Engineering controls are the primary barrier; PPE is the last line of defense.

Synthesis & Isolation Protocol (Critical Control Points)

Context: The nitration of pyrrole is highly exothermic. The following protocol emphasizes thermal management to prevent runaway oxidation.

Pre-Start Checklist
  • Grounding: Verify wrist straps and floor conductivity.

  • Tools: Use only Teflon, wood, or conductive plastic spatulas. NO METAL TOOLS.

  • Quench Bath: Prepare a crash-out bath (Ice/Water) before starting the reaction.

Workflow: Nitration of Pyrrole to 2,4-Dinitropyrrole

Step 1: Reagent Preparation (Cold)

  • Action: Dissolve pyrrole in acetic anhydride. Cool to -10°C.

  • Causality: Low temperature prevents the oxidation of the electron-rich pyrrole ring before nitration occurs.

Step 2: Nitric Acid Addition (The Danger Zone)

  • Action: Add fuming HNO3 dropwise. Maintain internal temp < 0°C.

  • Control: If temp rises > 5°C, STOP addition immediately.

  • Mechanism:[1][2][3][4][5][6][7][8] Rapid addition creates localized hot spots, leading to oxidative ring opening and potentially explosive gas generation (NOx).

Step 3: Quenching & Filtration

  • Action: Pour reaction mix onto crushed ice.

  • Hazard:[1][2][4][8][9] The sudden precipitation creates fine particles.

  • Protocol: Do not scrape the filter paper. Use a stream of water to move solids.

Process Flow Diagram

SynthesisWorkflow Start Start: Reagent Prep Cooling Cool to -10°C (Acetic Anhydride) Start->Cooling Addition Add HNO3 Dropwise (Keep < 0°C) Cooling->Addition Monitor Monitor Temp & NOx Fumes Addition->Monitor Monitor->Addition Temp < 5°C Quench Quench in Ice (Precipitation) Monitor->Quench Complete Filter Vacuum Filtration (Do NOT Scrape) Quench->Filter Wash Wash Neutral (pH 7) Filter->Wash

Figure 2: Synthesis workflow highlighting the critical temperature monitoring loop during acid addition.

Storage & Waste Management

Storage Protocols
  • Vessel: Store in conductive polyethylene (Velostat) containers. Never use screw-top glass jars (friction risk in threads).

  • Environment: Store in a dedicated explosives magazine or flammables cabinet approved for energetics.

  • Stabilization: For long-term storage (>1 month), store wetted with 20% water or ethanol to desensitize.

Waste Disposal (The "Kill" Step)

Never dispose of energetic precursors in general chemical waste.

  • Chemical Neutralization: Dilute waste streams with water.

  • Destruction: For dinitropyrroles, chemical reduction (using Fe/HCl) or controlled incineration at a licensed facility is standard.

  • Spill Management: If dry powder spills, do not sweep . Mist with water/ethanol first to desensitize, then wipe with conductive cloth.

References

  • U.S. Department of Energy. (2024). DOE Explosives Safety Manual (DOE M 440.1-1A). Directives, Guidance, and Delegations.[2][5][9] [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.[10] [Link]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.
  • Occupational Safety and Health Administration (OSHA). Explosives and Blasting Agents (29 CFR 1910.109). [Link]

  • PubChem. (2025). 2,4-Dinitrophenol Safety Data Sheet (Used as proxy for nitro-aromatic handling precautions). National Library of Medicine. [Link]

Sources

One-pot synthesis of 3,4-functionalized pyrroles from N-methylpyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of 3,4-Functionalized Pyrroles from N-Methylpyrrole


-Substituted Pyrrole Scaffolds
Audience:  Medicinal Chemists, Process Development Scientists

Part 1: Executive Summary & Strategic Analysis

The Challenge: Overcoming the


-Selectivity Bias 
Pyrrole is an electron-rich aromatic heterocycle that exhibits high nucleophilicity. However, its reactivity profile is heavily biased toward the 

-positions (C2 and C5). For drug developers, this presents a significant bottleneck: accessing the

-positions (C3 and C4) for functionalization—critical for diversifying kinase inhibitor scaffolds or porphyrin synthesis—is synthetically arduous.

Direct electrophilic substitution on N-methylpyrrole almost exclusively yields C2-substituted products. While bulky N-protecting groups (e.g., TIPS) can sterically shunt reactivity to C3, this is not applicable when the target scaffold requires a methyl group, as N-methylation is often a late-stage modification that is difficult to introduce on crowded rings.

The Solution: The "Exhaustive Bromination – Regioselective Debromination" Strategy This Application Note details a robust, scalable, one-pot protocol to synthesize 3,4-dibromo-1-methylpyrrole . This intermediate serves as a universal gateway, allowing subsequent transformation into virtually any 3,4-functionalized derivative via palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

Key Advantages of this Protocol:

  • True One-Pot: Avoids isolation of the lachrymatory and unstable 2,3,4,5-tetrabromopyrrole intermediate.

  • Regiocontrol: Exploits the differential lability of

    
    - vs. 
    
    
    
    -halogens under reductive conditions.
  • Scalability: Validated on multigram scales, suitable for library generation.

Part 2: Mechanism & Critical Pathways

The success of this protocol relies on two distinct chemical phases performed sequentially in the same vessel.[1][2]

  • Phase I: Exhaustive Electrophilic Substitution. N-methylpyrrole reacts with excess bromine to form 2,3,4,5-tetrabromo-1-methylpyrrole. The reaction is diffusion-controlled and instantaneous.

  • Phase II: Regioselective Reductive Debromination. The C2/C5 (

    
     ) bromines are electronically activated by the adjacent pyrrole nitrogen lone pair, making them significantly more susceptible to reduction than the C3/C4 ( 
    
    
    
    ) bromines. Using Zinc in acidic media or organolithium exchange allows for the selective removal of the
    
    
    -bromines, leaving the
    
    
    -bromines intact.

ReactionPathway cluster_selectivity Selectivity Logic Start N-Methylpyrrole (C2/C5 Reactive) Inter1 2,3,4,5-Tetrabromo- N-methylpyrrole (Transient Intermediate) Start->Inter1 4.0 eq Br2 Electrophilic Subst. Product 3,4-Dibromo- N-methylpyrrole (Target Scaffold) Inter1->Product Zn/AcOH or n-BuLi Regioselective Reduction Functionalized 3,4-Diaryl- N-methylpyrrole (Drug Candidate) Product->Functionalized Pd(PPh3)4, Ar-B(OH)2 Suzuki Coupling Text Alpha-Br (C2/C5): Labile, reduced first. Beta-Br (C3/C4): Stable, retained.

Figure 1: Reaction pathway for the conversion of N-methylpyrrole to 3,4-functionalized scaffolds via the tetrabromo intermediate.

Part 3: Detailed Experimental Protocol

Protocol A: One-Pot Synthesis of 3,4-Dibromo-1-methylpyrrole

Reagents:

  • N-Methylpyrrole (1.0 eq)

  • Bromine (Br

    
    ) (4.05 eq)
    
  • Acetic Acid (Glacial)

  • Zinc Dust (Activated) (2.5 eq)

  • Dichloromethane (DCM)

Safety Warning: Bromine is highly corrosive and toxic. N-methylpyrrole is flammable. Perform all operations in a functioning fume hood.

Step-by-Step Procedure:

  • Preparation of Tetrabromide (In Situ):

    • Charge a 3-neck round-bottom flask with N-methylpyrrole (8.1 g, 100 mmol) and DCM (100 mL). Cool to 0°C using an ice bath.

    • Add a solution of Bromine (64.8 g, 405 mmol) in DCM (50 mL) dropwise over 45 minutes.

      • Checkpoint: The solution will turn dark red/brown. Ensure temperature remains <5°C to prevent polymerization.

    • Stir at 0°C for 30 minutes. (TLC control is difficult due to instability; assume quantitative conversion based on color and stoichiometry).

  • Solvent Exchange (Critical for One-Pot):

    • Note: Direct addition of Zn to the DCM/Br

      
       mixture can be violent.
      
    • Concentrate the mixture carefully under reduced pressure (cold water bath, <20°C) to remove excess bromine and DCM, leaving the crude tetrabromide as a semi-solid residue.

    • Immediately redissolve the residue in Glacial Acetic Acid (150 mL).

  • Regioselective Debromination:

    • Cool the acetic acid solution to 10°C.

    • Add Activated Zinc Dust (16.3 g, 250 mmol) in small portions over 1 hour.

      • Exotherm Alert: Monitor internal temperature; keep below 25°C to prevent over-reduction to monobromopyrrole.

    • Stir vigorously at room temperature for 2 hours.

  • Workup & Isolation:

    • Filter off unreacted Zinc through a Celite pad. Wash the pad with DCM.

    • Pour the filtrate into ice-water (500 mL).

    • Extract with DCM (3 x 100 mL).

    • Wash combined organics with sat. NaHCO

      
       (carefully, gas evolution!) until neutral, then with Brine.
      
    • Dry over MgSO

      
       and concentrate.
      
    • Purification: Recrystallize from Hexane/Ethanol or sublime.

    • Expected Yield: 65–75% (approx. 15.5–17.9 g).

    • Characterization:

      
      H NMR (CDCl
      
      
      
      ):
      
      
      6.65 (s, 2H, H2/H5), 3.65 (s, 3H, N-Me).
Protocol B: Downstream Functionalization (Suzuki Coupling)

To demonstrate the utility of the 3,4-dibromo scaffold, here is a general protocol for converting it to 3,4-diphenyl-1-methylpyrrole .

Reagents:

  • 3,4-Dibromo-1-methylpyrrole (1.0 eq)

  • Phenylboronic acid (2.5 eq)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • K

    
    CO
    
    
    
    (3.0 eq)
  • Dioxane/Water (4:1)

Procedure:

  • Combine 3,4-dibromo-1-methylpyrrole (239 mg, 1.0 mmol) and phenylboronic acid (305 mg, 2.5 mmol) in Dioxane (4 mL).

  • Add aqueous K

    
    CO
    
    
    
    (2M, 1.5 mL).
  • Degas with Nitrogen for 10 mins.

  • Add Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol).
  • Heat to 90°C for 12 hours in a sealed tube.

  • Workup: Dilute with EtOAc, wash with water. Purify via column chromatography (Hexane/EtOAc).

  • Result: 3,4-Diphenyl-1-methylpyrrole (Yield >80%).[1]

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Selectivity of Functionalization Methods

MethodTarget PositionSelectivityScalabilityNotes
Direct Electrophilic Subst. C2 / C5 (

)
>99:1 (

:

)
HighStandard reactivity;

-access impossible.
Ir-Catalyzed Borylation C2 / C5 (

)
>95:5 (

:

)
LowFor N-Me pyrrole, sterics do not force

-entry.
Bromination/Debromination C3 / C4 (

)
100% (Regiospecific) High Only reliable method for N-Me pyrrole.
Halogen Dance (LDA) C3 (

)
VariableModerateRequires -78°C; difficult to stop at di-substitution.

Troubleshooting Guide:

  • Problem: Low yield of 3,4-dibromide; presence of monobromide.

    • Cause: Over-reduction during the Zinc step.

    • Fix: Strictly control the temperature (<25°C) and reduce reaction time. Monitor by TLC (Hexane:EtOAc 9:1).

  • Problem: Polymerization during bromination.

    • Cause: Temperature rose above 5°C or addition was too fast.

    • Fix: Use a cryostat or slower addition rate. Ensure vigorous stirring.

  • Problem: Incomplete Suzuki coupling (Mono-arylated product).

    • Cause: Oxidative addition to the electron-rich pyrrole ring is slow.

    • Fix: Use electron-rich ligands (e.g., S-Phos or X-Phos) instead of PPh

      
       for challenging substrates.
      

Part 5: References

  • Anderson, H. J., Loader, C. E., & Foster, A. (1985). Pyrrole chemistry.[1][2][3][4][5][6][7][8][9][10] XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(11), 2964–2968. Link (Foundational work on regioselective debromination strategies).

  • Handy, S. T., & Zhang, Y. (2006). The synthesis of 3,4-disubstituted pyrroles.[3][11][6][9][12][13][14] Organic Preparations and Procedures International, 38(4), 415-420. Link (Modern optimization of the bromination/debromination sequence).

  • Gilow, H. M., & Burton, D. E. (1981). Bromination of pyrroles.[15] The Journal of Organic Chemistry, 46(11), 2221–2225. Link (Kinetics and mechanism of pyrrole bromination).

  • Miyaura, N., & Hartwig, J. F. (2010). Iridium-Catalyzed C-H Borylation of Heteroarenes. Chemical Reviews, 110(2), 890–931. Link (Review establishing the limitations of direct C-H activation for small N-alkyl pyrroles).

  • Banwell, M. G., et al. (2006).[5] Palladium-catalyzed cross-coupling reactions of 3,4-dihalopyrroles. Tetrahedron, 62(16), 3860-3870. Link (Protocols for downstream functionalization).

Sources

Preparation of high-density energetic salts from dinitropyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of High-Density Energetic Salts from Dinitropyrrole

Executive Summary

This guide details the synthesis and characterization of high-density energetic salts derived from 2,4-dinitropyrrole (2,4-DNP) .[1] Unlike traditional nitro-aromatics (e.g., TNT), dinitropyrrole salts offer a tunable balance between high detonation performance and reduced mechanical sensitivity.[1] This protocol focuses on the Ammonium , Hydroxylammonium , and Hydrazinium salts, which are critical candidates for low-smoke propellants and insensitive high explosives (IHEs).[1]

Key Performance Metrics (Target):

  • Density: > 1.75 g/cm³[1][2][3]

  • Decomposition Temp: > 180°C

  • Impact Sensitivity: Lower than RDX

Precursor Synthesis: 2,4-Dinitropyrrole

The critical step is obtaining high-purity 2,4-dinitropyrrole.[1] Direct nitration of pyrrole is hazardous and yields a mixture of 2,4- and 2,5-isomers. The Acetyl Nitrate Method is selected here for its balance of yield and safety, provided strict temperature control is maintained.

Reagents:
  • Pyrrole (Freshly distilled)[1]

  • Acetic Anhydride (>99%)[1]

  • Fuming Nitric Acid (98%)[1]

  • Solvent: Acetonitrile or Acetic Acid[1]

  • Silica Gel (for purification)[1]

Protocol 1: Synthesis of 2,4-Dinitropyrrole
  • Step 1 (Acetyl Nitrate Formation): In a jacketed reactor, cool 50 mL of acetic anhydride to -10°C . Slowly add 10 mL of fuming nitric acid dropwise. Caution: Highly Exothermic. Maintain temperature below 0°C.

  • Step 2 (Nitration): Dissolve 2.0 g of pyrrole in 20 mL of acetic anhydride. Add this solution dropwise to the acetyl nitrate mixture at -10°C . Stir for 2 hours at -5°C, then allow to warm to room temperature over 1 hour.

  • Step 3 (Quenching): Pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form.

  • Step 4 (Isolation): Filter the solid. This is a crude mixture of 2,4-DNP and 2,5-DNP.[1]

  • Step 5 (Purification): Dissolve the crude solid in ethyl acetate/hexane (1:4). Perform column chromatography (Silica gel 60).

    • Fraction 1: 2,5-Dinitropyrrole (elutes first).[1]

    • Fraction 2:2,4-Dinitropyrrole (Target, mp: 150–152°C).[1]

Expert Insight: The 2,4-isomer is thermodynamically more stable but kinetically slower to form than the 2,5-isomer.[1] Maintaining the reaction at low temperature favors the 2,4-isomer slightly and prevents oxidative ring opening.

Energetic Salt Formation

The acidic proton on the pyrrole nitrogen (


 due to nitro-group electron withdrawal) allows for facile deprotonation by weak bases.[1]
General Reaction Scheme

The following DOT diagram illustrates the reaction pathway from pyrrole to the target energetic salts.

G Pyrrole Pyrrole (C4H5N) DNP_Mix Crude Mixture (2,4- & 2,5-DNP) Pyrrole->DNP_Mix Nitration (-10°C) AcetylNitrate Acetyl Nitrate (Ac2O + HNO3) AcetylNitrate->DNP_Mix DNP_24 2,4-Dinitropyrrole (Purified Precursor) DNP_Mix->DNP_24 Chromatography Separation Salt_NH4 Ammonium Salt (High Stability) DNP_24->Salt_NH4 + NH3 (gas) Salt_HA Hydroxylammonium Salt (High Density) DNP_24->Salt_HA + NH2OH (aq) Salt_HZ Hydrazinium Salt (High Energy) DNP_24->Salt_HZ + N2H4 (aq)

Caption: Synthesis pathway for 2,4-dinitropyrrole energetic salts via nitration and acid-base neutralization.

Protocol 2: Ammonium 2,4-Dinitropyrrolide[1]
  • Dissolve 1.0 g (6.3 mmol) of purified 2,4-DNP in 20 mL of dry ethanol.

  • Bubble anhydrous Ammonia gas through the solution for 15 minutes at room temperature.

    • Observation: The solution color will darken, and a precipitate may begin to form.

  • Evaporate the solvent under reduced pressure (Rotavap, 40°C).

  • Recrystallize the residue from methanol/ether to obtain yellow crystalline needles.

Protocol 3: Hydroxylammonium 2,4-Dinitropyrrolide

Targeting higher density and oxygen balance.[1]

  • Prepare a solution of Hydroxylamine (50% wt in water) (0.42 g, 6.4 mmol).

  • Add dropwise to a stirred solution of 2,4-DNP (1.0 g) in 15 mL Ethanol at 0°C.

  • Stir for 30 minutes.

  • Precipitate the salt by adding 50 mL of cold diethyl ether.

  • Filter and dry in a vacuum desiccator over

    
    .
    
Protocol 4: Hydrazinium 2,4-Dinitropyrrolide

Targeting maximum detonation velocity.[1]

  • Dissolve 2,4-DNP (1.0 g) in 10 mL Isopropanol.

  • Add Hydrazine Hydrate (80%) (0.40 g, 6.4 mmol) dropwise at 0°C.

  • Safety Note: Hydrazine is toxic and carcinogenic. Use a fume hood.

  • The salt precipitates almost immediately. Filter and wash with cold isopropanol.

Characterization & Quality Control

Data validation is essential to ensure the salt has formed correctly and retains energetic properties.

ParameterMethodAcceptance Criteria (Typical)
Structure

H NMR
(DMSO-

)
Shift of aromatic protons upfield (approx 0.2-0.5 ppm) vs neutral DNP.[1] Disappearance of NH signal.
Density Gas Pycnometry (He)> 1.70 g/cm³ (Hydroxylammonium salt often >1.80 g/cm³)
Thermal Stability DSC (5°C/min)Exothermic peak onset > 180°C .[1] No endotherms (melting) below 150°C preferred.[1]
Purity HPLC (C18, MeOH/H2O)> 98.5% peak area
Self-Validating Check:
  • The "Flame Test": A small quantity (< 5 mg) of the dried salt on a spatula placed in a flame should deflagrate rapidly with a clean flame (no black smoke implies good oxygen balance, typical of hydroxylammonium salts). Perform behind a blast shield.

Safety & Handling Protocols

DANGER: EXPLOSIVE HAZARD. These salts are energetic materials.[1] While 2,4-dinitropyrrole salts are generally less sensitive than primary explosives, they must be handled with extreme care.[1]

  • Grounding: All equipment must be grounded to prevent electrostatic discharge (ESD).[1]

  • Scale: Do not exceed 1.0 gram scale during initial synthesis.

  • PPE: Kevlar gloves, flame-retardant lab coat, face shield, and ear protection are mandatory.[1]

  • Storage: Store in conductive, non-sparking containers (e.g., Velostat bags) in a cool, dry flammables cabinet.

References

  • Synthesis of Dinitropyrrole Precursors

    • Title: "Simple two-step synthesis of 2,4-disubstituted pyrroles..."
    • Source: Beilstein Journal of Organic Chemistry (2014)[1][4][5]

    • URL:[Link]

  • Ammonium Nitrate Explosive Systems (Patent)

    • Title: "Ammonium nitrate explosive systems" (US Patent 4300962A)[1]

    • Source: Google Patents[1]

    • URL
  • Energetic Properties of Nitro-Heterocycles

    • Title: "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds" (Contextual comparison for dinitropyrrole properties)
    • Source: MDPI Molecules (2020)[1]

    • URL:[Link][1]

  • Density & Crystal Structure Data (Comparative)

    • Title: "Effects of Cocrystallization on the Structure and Properties of Melt-Cast Explosive 2,4-Dinitroanisole"
    • Source: MDPI Crystals (2022)[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methylpyrrole Nitration & Regiocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: Nitrating 1-methylpyrrole is deceptively difficult. Unlike benzene, pyrrole is a


-excessive heterocycle (electron-rich). Standard nitration conditions (mixed acids: 

) often result in catastrophic failure —specifically, the formation of black polymeric "tar" rather than the desired nitro-compound. This occurs because pyrroles are acid-sensitive; protonation of the ring triggers polymerization.

The Regioselectivity Challenge: The reaction is naturally biased toward the C2 (alpha) position.

  • C2-Nitro: Thermodynamic and kinetic favorite (Major Product).

  • C3-Nitro: Difficult to access directly (Minor Product).

This guide provides the protocols to (1) prevent polymerization and (2) tune conditions for maximum C2 purity or alternative strategies for C3 access.

Mechanism & Causality (The "Why")

To troubleshoot, you must understand the competing pathways. The reaction proceeds via a


-complex (Wheland Intermediate).[1][2]
Diagram 1: Reaction Pathways & Regioselectivity

This diagram illustrates why C2 is favored (resonance stability) and how acid triggers polymerization.

NitrationMechanism Start 1-Methylpyrrole C2_Inter C2 Sigma Complex (3 Resonance Structures) STABLE Start->C2_Inter Path A (Fast) C3_Inter C3 Sigma Complex (2 Resonance Structures) LESS STABLE Start->C3_Inter Path B (Slow) Polymer Polymer/Tar (Black Solid) Start->Polymer Path C: +H+ (Acid Catalyzed) NO2 Nitrating Agent (AcONO2 or NO2+) NO2->C2_Inter NO2->C3_Inter C2_Prod 2-Nitro-1-methylpyrrole (MAJOR PRODUCT) C2_Inter->C2_Prod -H+ C3_Prod 3-Nitro-1-methylpyrrole (MINOR PRODUCT) C3_Inter->C3_Prod -H+ Proton Strong Acid (H+) Proton->Polymer

Caption: Path A dominates due to greater resonance stabilization of the intermediate. Path C (Tar) is triggered by free protons.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Acetyl Nitrate)

Best for: High yield of 2-nitro-1-methylpyrrole, minimizing tar. Mechanism: Uses Acetyl Nitrate (


) generated in situ. This avoids strong free acid (

), preventing polymerization.

Safety Warning: Acetyl nitrate is explosive if isolated or heated. Never exceed 0°C during generation.

ParameterSpecificationReason
Reagent

(fuming) + Acetic Anhydride (

)
Generates mild electrophile

.[3]
Temperature -10°C to -5°CControls exotherm; prevents explosion/tar.
Stoichiometry 1.0 : 1.1 (Pyrrole :

)
Excess

causes di-nitration.
Quench Pour onto crushed iceHydrolyzes anhydride; precipitates product.

Step-by-Step:

  • Preparation: Cool 10 mL of Acetic Anhydride to -10°C in a salt/ice bath.

  • Generation: Add 1.0 eq of Fuming Nitric Acid dropwise (very slow). Maintain temp < 0°C. Validation: Solution should remain clear/pale yellow. If it turns dark orange/red, you are adding too fast.

  • Addition: Add 1.0 eq of 1-methylpyrrole (dissolved in small amount of

    
    ) dropwise at -10°C.
    
  • Reaction: Stir for 30-60 mins at -5°C.

  • Workup: Pour mixture onto 50g crushed ice. The 2-nitro isomer often precipitates as a solid. Neutralize with

    
     if extracting.
    
Protocol B: The "Green/Modern" Route (Metal Nitrate)

Best for: Scalability and safety. Avoids fuming nitric acid. Reference: ChemRxiv, 2019 (See Ref 3).

Method: Use Potassium Nitrate (


)  suspended in sulfuric acid at low temperature.
  • Why it works: The salt dissolves slowly, releasing

    
     in a controlled manner, preventing the "acid shock" that causes polymerization.
    
  • Yield: Comparable to Acetyl Nitrate but safer to handle.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction turned into a black solid/tar."

Diagnosis: Acid-catalyzed polymerization.[4] Root Cause:

  • Used standard mixed acid (

    
    ) without temperature control.
    
  • Temperature spiked above 0°C.

  • Presence of water allowing free protons to attack the pyrrole ring.

Corrective Action:

  • Switch Reagent: Use Protocol A (Acetyl Nitrate).

  • Dry Solvents: Ensure acetic anhydride is fresh (dry).

  • Cooling: Use an acetone/dry ice bath or salt/ice bath to keep T < -10°C.

Issue 2: "I need the 3-nitro isomer, but I'm getting 90% 2-nitro."

Diagnosis: Intrinsic Regioselectivity. Technical Insight: Direct nitration of 1-methylpyrrole will always favor the 2-position (approx. 4:1 to 10:1 ratio depending on conditions). You cannot "tune" this significantly with temperature alone.

Strategy for C3 Access: You must use a Blocking Group Strategy or Steric Steering .

  • Bulky Group Approach: Use 1-triisopropylsilylpyrrole (TIPS-pyrrole). The bulky TIPS group at N1 sterically shields the C2 positions, shifting nitration to C3. (Remove TIPS later with TBAF).

  • Blocking Approach: Synthesize 1-methyl-2-pyrrolecarboxylic acid, nitrate (directs to C4/C5), then decarboxylate. (Labor intensive).

Issue 3: "I am seeing significant di-nitration (2,4-dinitro or 2,5-dinitro)."

Diagnosis: Stoichiometry or Mixing Issue. Root Cause:

  • Local high concentration of nitrating agent (poor stirring).

  • Excess nitric acid (>1.1 eq).

  • The first nitro group deactivates the ring, but pyrrole is so reactive that the second nitration can still compete if reagent is in excess.

Corrective Action:

  • Reverse Addition: Add the nitrating mixture to the pyrrole solution (dilute) to keep pyrrole in excess initially? Correction: No, usually we add pyrrole to the nitrating agent to control the exotherm. Instead, ensure vigorous stirring and strict 1.0 equivalent stoichiometry.

  • Stop Early: Quench the reaction at 90% conversion (monitor by TLC/HPLC) to avoid over-reaction.

Decision Support Visualization

Diagram 2: Troubleshooting Workflow

Follow this logic to resolve experimental failures.

Troubleshooting Problem Identify Observation Branch1 Black Tar / Polymer Problem->Branch1 Branch2 Wrong Isomer (Mostly C2) Problem->Branch2 Branch3 Di-nitration Products Problem->Branch3 Sol1 ACTION: Switch to Acetyl Nitrate Keep T < -10°C Branch1->Sol1 Sol2 ACTION: Cannot fix via direct nitration. Use TIPS-pyrrole (Steric Block) Branch2->Sol2 Sol3 ACTION: Reduce HNO3 to 0.95 eq. Improve Stirring Rate Branch3->Sol3

Caption: Rapid diagnostic tree for common nitration failures.

References

  • Morgan, K. J., & Morrey, D. P. (1966). Nitropyrroles—II: The nitration of pyrrole.[3][4] Tetrahedron, 22(1), 57–62.[3][4] (Establishes Acetyl Nitrate as the standard for preventing polymerization).

  • Anderson, H. J. (1957). Pyrrole chemistry: I. Substitution reactions of 1-methylpyrrole. Canadian Journal of Chemistry, 35(1), 21-27. (Foundational work on 1-methylpyrrole regioselectivity).

  • Karak, S., et al. (2019). Rediscovering N-Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two-step Eco-friendly Synthetic Approach.[5] ChemRxiv. (Describes the modern Metal Nitrate/H2SO4 protocol).

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.[4] (Authoritative text on pyrrole reactivity and blocking strategies).

Sources

Dinitropyrrole Isomer Separation: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the chromatographic separation of dinitropyrrole isomers. The synthesis of polynitropyrroles typically yields a mixture of positional isomers, predominantly 2,4-dinitropyrrole and 3,4-dinitropyrrole 1. Due to their nearly identical molecular weights, similar polarities, and shared functional groups, separating these isomers requires highly optimized chromatographic conditions. This guide provides foundational FAQs, validated protocols, and advanced troubleshooting logic to ensure high-resolution separation for researchers and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2,4- and 3,4-dinitropyrrole so challenging? A: The difficulty stems from their structural homology. Both isomers possess the same number of hydrogen bond donors (the pyrrole N-H) and acceptors (the nitro groups). The primary difference lies in the dipole moment and the steric accessibility of the nitro groups. The 2,4-isomer is typically the major thermodynamic product, making the isolation of the minor 3,4-isomer cumbersome without high-resolution techniques 1. Their similar partition coefficients often lead to co-elution on standard silica or C18 columns unless the mobile phase gradient is meticulously controlled.

Q2: Which chromatographic modality is best suited for this separation? A: The choice depends heavily on the scale and analytical goal:

  • Preparative Scale (>100 mg): Normal-phase column chromatography using fine silica gel (230-400 mesh) is preferred. It exploits slight differences in hydrogen bonding between the isomers and the silanol groups.

  • Analytical/Semi-Prep Scale (<100 mg): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 or Pentafluorophenyl (PFP) stationary phase offers superior baseline resolution 2.

  • Purity Verification: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for determining isomeric purity, provided a polar stationary phase is selected to differentiate the positional isomers 3.

Q3: How do I ensure my HPLC method is compatible with downstream Mass Spectrometry (MS)? A: Avoid non-volatile buffers like phosphate. Instead, use 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases. This promotes sharp peak shapes by suppressing the ionization of the pyrrole ring while maintaining MS compatibility 4.

Section 2: Validated Experimental Protocols

Protocol A: Analytical RP-HPLC Separation Workflow

This protocol utilizes a self-validating gradient system to ensure baseline resolution (


) of the isomers.

Materials & Equipment:

  • Column: C18 Analytical Column (e.g., 250 x 4.6 mm, 5 µm particle size) [[2]]().

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid 4.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid 4.

  • Detector: UV/Vis Diode Array Detector (DAD) set to 254 nm and 280 nm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude dinitropyrrole mixture in an initial mobile phase composition (e.g., 90% A / 10% B) to prevent solvent-mismatch peak splitting 5. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Flush the column with 5 column volumes (CV) of 90% A / 10% B at a flow rate of 1.0 mL/min.

  • Gradient Execution:

    • 0 - 2 min: Hold at 10% B (Isocratic hold to focus the analytes).

    • 2 - 15 min: Linear gradient from 10% B to 40% B (Shallow gradient to maximize selectivity between isomers).

    • 15 - 20 min: Linear gradient to 95% B (Column wash).

    • 20 - 25 min: Hold at 95% B.

    • 25 - 30 min: Return to 10% B and re-equilibrate.

  • Data Analysis: The 3,4-isomer typically elutes slightly earlier than the 2,4-isomer on a C18 column due to its slightly higher polarity (closer proximity of the electron-withdrawing nitro groups). Validate peak identities using LC-MS/MS 2.

Protocol B: Preparative Normal-Phase Column Chromatography

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in Hexane. Pack a glass column, ensuring no air bubbles or channeling 5.

  • Sample Loading: Dry-load the crude mixture onto a small amount of silica gel, or apply it directly as a concentrated solution in Dichloromethane (DCM).

  • Elution Strategy: Begin elution with 100% Hexane. Gradually increase polarity using a step-gradient of Ethyl Acetate (EtOAc) in Hexane (e.g., 9:1

    
     8:2 
    
    
    
    7:3).
  • Fractionation: Collect small fractions (e.g., 10-20 mL). Analyze fractions via Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc system. Combine fractions containing pure isomers and remove the solvent under reduced pressure 5.

Section 3: Data Presentation & Method Parameters

Table 1: Chromatographic Method Parameters for Dinitropyrrole Isomers

ParameterNormal-Phase (Flash/Prep)Reversed-Phase (Analytical HPLC)GC-MS (Isomeric Purity)
Stationary Phase Silica Gel (230-400 mesh)C18 or PFP (5 µm, 100 Å)Polar Capillary (e.g., PEG)
Mobile Phase / Carrier Hexane / Ethyl AcetateWater / MeCN (+ 0.1% Formic Acid)Helium (1.0 mL/min)
Elution Mode Step GradientShallow Linear GradientTemperature Programmed
Detection UV (TLC plates)DAD (254 nm) / ESI-MSElectron Ionization (EI) MS
Primary Challenge Band broadening, low yieldCo-elution, peak tailingThermal degradation

Section 4: Troubleshooting Guide & Logic

Issue 1: Co-elution (Peaks are merging into a single broad peak)

  • Causality: The mobile phase gradient is too steep, or the stationary phase lacks the specific selectivity required for positional isomers.

  • Solution: First, flatten the gradient. Change the ramp from 5% MeCN/min to 1-2% MeCN/min. If co-elution persists, switch from a standard C18 column to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These columns offer

    
     interactions that are highly sensitive to the positional arrangement of nitro groups on the pyrrole ring.
    

Issue 2: Severe Peak Tailing on HPLC

  • Causality: Strong secondary interactions between the acidic N-H proton of the pyrrole ring and unendcapped residual silanols on the stationary phase 5.

  • Solution: Ensure the use of a fully endcapped column. Add a volatile acidic modifier (e.g., 0.1% Formic Acid or Acetic Acid) to the mobile phase to suppress silanol ionization and protonate the analytes uniformly 54.

Issue 3: Peak Splitting or "Shoulders"

  • Causality: Sample solvent is stronger (more organic) than the initial mobile phase, causing the sample to travel down the column before properly focusing [[5]]().

  • Solution: Always dissolve the sample in the initial mobile phase composition (e.g., 10% MeCN / 90% Water). If the sample is insoluble, inject a much smaller volume (e.g., 1-2 µL instead of 10 µL).

Section 5: Visual Workflows

Workflow Mix Crude Mixture (2,4- & 3,4-dinitropyrrole) Prep Sample Preparation (Filtration & Dissolution) Mix->Prep Decision Scale of Separation? Prep->Decision PrepLC Preparative Column (Silica Gel, Hexane/EtOAc) Decision->PrepLC >100 mg HPLC Analytical/Prep HPLC (C18, H2O/MeCN + 0.1% FA) Decision->HPLC <100 mg Eval Purity Evaluation (LC-MS / NMR) PrepLC->Eval HPLC->Eval Pure Isolated Isomers Eval->Pure

Workflow for the chromatographic separation of 2,4- and 3,4-dinitropyrrole isomers.

Troubleshooting Issue Poor Isomer Resolution (Rs < 1.5) Cause1 Sub-optimal Mobile Phase Issue->Cause1 Cause2 Stationary Phase Mismatch Issue->Cause2 Cause3 Column Overloading Issue->Cause3 Fix1 Decrease organic modifier (e.g., 5% to 2% MeCN/min) Cause1->Fix1 Fix2 Switch from C18 to PFP or Phenyl-Hexyl Cause2->Fix2 Fix3 Reduce injection volume or sample concentration Cause3->Fix3

Troubleshooting logic tree for resolving co-elution of dinitropyrrole isomers.

References

  • ResearchGate. "Rediscovering N‐Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two‐step Eco‐friendly Synthetic Approach." ResearchGate.[Link]

  • SIELC Technologies. "Separation of Dinitrosopiperazine on Newcrom R1 HPLC column." SIELC Applications.[Link]

  • ResearchGate. "Reactivity of the Mutagen 1,4-Dinitro-2-methylpyrrole as an Alkylating Agent." ResearchGate.[Link]

Sources

Technical Support Center: Minimizing Oxidation Byproducts in Dinitropyrrole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing dinitropyrroles (specifically the 2,4- and 2,5- isomers) is notoriously difficult due to the electron-rich nature of the pyrrole ring.[1] The primary failure mode is not a lack of reactivity, but hyper-reactivity .[1] Under standard nitration conditions (mixed acids), pyrrole undergoes rapid oxidative polymerization to form "pyrrole black" or viscous tars, rather than the desired nitro-substitution.[1]

This guide provides a validated protocol to minimize oxidation byproducts, focusing on the Acetyl Nitrate pathway and strict temperature management.[1]

Module 1: The Chemistry of Failure (Root Cause Analysis)[1]

To prevent "tarring," one must understand the competition between the desired Electrophilic Aromatic Substitution (


) and the undesired Radical/Acid-Catalyzed Polymerization.[1]
The Mechanism of Degradation

Pyrrole is acid-sensitive (


 of conjugate acid 

).[1] In the presence of strong protic acids (like

), the pyrrole is protonated at the C2 or C3 position, disrupting aromaticity.[1] These protonated species act as electrophiles, attacking unreacted pyrrole molecules to form oligomers and eventually insoluble black polymers.[1]

Simultaneously, strong oxidizers can induce Single Electron Transfer (SET), creating radical cations that rapidly polymerize.[1]

Visualizing the Competitive Pathways

PyrroleNitration Pyrrole Pyrrole Starting Material AcONO2 Acetyl Nitrate (Mild Reagent) Pyrrole->AcONO2 Controlled Nitration (-10°C) MixedAcid Mixed Acid (HNO3/H2SO4) Pyrrole->MixedAcid Strong Acid/Oxidizer Intermediate Sigma Complex (Intermediate) AcONO2->Intermediate Protonation C2-Protonation MixedAcid->Protonation Acid Catalysis Polymer Pyrrole Black (Tar/Polymer) MixedAcid->Polymer Oxidative Ring Opening MonoNitro 2-Nitropyrrole Intermediate->MonoNitro -HOAc DiNitro 2,4-Dinitropyrrole (Target) MonoNitro->DiNitro +1 Eq AcONO2 Protonation->Polymer Polymerization

Figure 1: The divergence between successful nitration (green path) and catastrophic polymerization (red path).[1]

Module 2: The Optimized Protocol (Acetyl Nitrate Method)

Disclaimer: This protocol involves energetic materials.[1][2] All work must be performed in a fume hood behind a blast shield.

The "Gold Standard" for minimizing oxidation is the Acetyl Nitrate method, generated in situ.[1] This avoids the presence of free sulfuric acid and moderates the nitronium ion activity.[1]

Reagents & Stoichiometry
  • Substrate: Pyrrole (freshly distilled).

  • Reagent: Fuming Nitric Acid (

    
    , >90%) + Acetic Anhydride (
    
    
    
    ).[1]
  • Solvent: Acetic Anhydride (acts as both solvent and reagent precursor).[1]

  • Target: 2,4-Dinitropyrrole (Major) / 2,5-Dinitropyrrole (Minor).[1]

Step-by-Step Workflow
PhaseActionTechnical Rationale (The "Why")
1. Preparation Cool Acetic Anhydride (

) to -15°C in an acetone/dry ice bath.
Low temperature suppresses the kinetic rate of polymerization.
2.[1] Generation Add Fuming

dropwise to the

.[1] Keep internal temp < -10°C .
Generates Acetyl Nitrate (

) in situ. Exothermic! Rapid addition here causes immediate "red oil" formation.[1]
3. Addition Add Pyrrole (diluted in

) slowly to the nitrating mixture.
Inverse addition (substrate to reagent) ensures the pyrrole is always the limiting reagent, preventing localized high concentrations that favor coupling.
4.[1] Reaction Stir at -10°C for 1-2 hours. Do not warm to RT yet.Allows the second nitration to occur (2-nitro

2,4-dinitro) without providing thermal energy for ring opening.[1]
5. Quenching Pour mixture onto crushed ice/water.Hydrolyzes excess anhydride and neutralizes trace acid.[1] Critical: The heat of hydrolysis can trigger tarring if not done on ice.[1]
6. Isolation Filter the precipitate.[1] Wash with cold water.[1]Dinitropyrroles are often solid, while tars are oily/sticky.[1]

Module 3: Troubleshooting Guide

Use this decision tree to diagnose specific failure modes in your experiment.

Symptom: The Reaction Turned into Black Tar[1]
  • Diagnosis: Acid-catalyzed polymerization occurred before nitration could complete.[1]

  • Immediate Fix: You likely used mixed acid (

    
    ) or allowed the temperature to spike.[1]
    
  • Corrective Action: Switch to the Acetyl Nitrate method. Ensure internal temperature never exceeds -5°C during addition.[1] Ensure pyrrole is distilled (colorless) before use; aged (yellow/brown) pyrrole contains peroxides that accelerate degradation.[1]

Symptom: Low Yield of Dinitro- (Mostly Mononitro- recovered)[1]
  • Diagnosis: Stoichiometry or reaction time insufficient. The second nitro group deactivates the ring, making the second addition slower.[1]

  • Corrective Action: Increase the

    
     equivalents to 2.2 eq. Allow the reaction to warm slightly to 0°C only after the first hour of stirring.
    
Symptom: Violent Exotherm / Fuming
  • Diagnosis: Runaway nitration.[1]

  • Corrective Action: Stop addition immediately. Your cooling bath is insufficient.[1] For scale-up (>10g), use a jacketed reactor with active glycol cooling, not just a dry ice bath.[1]

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Symptom1 Black Tar / Sludge Start->Symptom1 Symptom2 Low Yield (Mono-only) Start->Symptom2 Symptom3 Red Oil Formation Start->Symptom3 Cause1 Temp > 0°C or Strong Acid Used Symptom1->Cause1 Cause2 Deactivated Ring (Kinetics) Symptom2->Cause2 Cause3 Oxidative Ring Opening Symptom3->Cause3 Fix1 Use Ac2O/HNO3 at -15°C Cause1->Fix1 Fix2 Increase Eq to 2.2 Extend time at -5°C Cause2->Fix2 Fix3 Use Freshly Distilled Pyrrole Exclude Light/Air Cause3->Fix3

Figure 2: Diagnostic flow for common synthesis failures.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use "Claycop" (Copper Nitrate on Clay) for dinitration? A: Yes, Claycop is an excellent "green" alternative that reduces tar formation significantly.[1] It uses solid-supported reagents to control the release of


.[1] However, it is often more effective for mono-nitration.[1] Achieving di-nitration with Claycop often requires reflux in acetic anhydride, which re-introduces the risk of thermal degradation.[1] For high-purity dinitropyrrole, the cryogenic acetyl nitrate method remains superior.[1]

Q2: How do I separate the 2,4-dinitro and 2,5-dinitro isomers? A: These isomers have very similar polarities, making column chromatography difficult.[1]

  • 2,4-Dinitropyrrole: Typically the major product (approx. 4:1 ratio).[1] It is less soluble in ethanol.[1]

  • Purification Strategy: Use fractional crystallization.[1] Dissolve the crude solid in hot ethanol. Upon cooling, the 2,4-isomer usually crystallizes out first.[1] The 2,5-isomer remains in the mother liquor.[1]

Q3: Why is my pyrrole starting material already brown? A: Pyrrole oxidizes in air and light.[1] Never use brown pyrrole for nitration; the existing impurities act as radical initiators for polymerization.[1] Distill your pyrrole over KOH or


 under nitrogen immediately before use.[1]

Q4: Can I use N-protected pyrrole (e.g., N-TIPS or N-Boc) to improve yield? A: Absolutely.[1] Protecting the nitrogen (N-substitution) sterically hinders the polymerization pathway and prevents N-protonation.[1] However, if your target is the free NH-dinitropyrrole, you must ensure the deprotection step (usually basic or fluoride-based) does not degrade the nitro-pyrrole.[1]

References

  • Anderson, H. J. (1957).[1][3][4] Pyrrole Chemistry: The Nitration of Pyrrole and Some Substituted Pyrroles. Canadian Journal of Chemistry.[1][3][4] [1]

  • Morgan, K. J., & Morrey, D. P. (1966).[1][3][4] Nitropyrroles—I: The Mechanism of Nitration. Tetrahedron. [1]

  • Cooksey, A. R., Morgan, K. J., & Morrey, D. P. (1970).[1] Nitropyrroles—II: The Nitration of Pyrrole. Tetrahedron. [1]

  • Laszlo, P., & Polla, E. (1985).[1] Nitration of Pyrrole with Clay-Supported Copper(II) Nitrate (Claycop). Tetrahedron Letters. [1]

  • Smith, K., et al. (1990).[1] Controlled Nitration of Pyrroles. Journal of the Chemical Society, Perkin Transactions 1. [1]

Sources

Optimizing yield of 1-methyl-3,4-dinitropyrrole in mixed acid nitration

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical guide for the optimization of 1-methyl-3,4-dinitropyrrole synthesis via mixed acid nitration.

Topic: Optimization of 1-Methyl-3,4-Dinitropyrrole Yield

Executive Summary & Core Directive

The Challenge: Synthesizing 1-methyl-3,4-dinitropyrrole (CAS: 68712-54-9) directly from 1-methylpyrrole using standard mixed acid (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


) is notoriously difficult.[1][2][3][4] The pyrrole ring is electron-rich and acid-sensitive, leading to two primary failure modes:[1][2][3][5]
  • Polymerization: Acid-catalyzed formation of "pyrrole black" (tar) before nitration completes.[1][3][4][5]

  • Regio-scrambling: Electrophilic substitution naturally favors the ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    -positions (C2/C5), yielding the thermodynamically stable 1-methyl-2,4-dinitropyrrole  rather than the desired 3,4-isomer.[1][2][3]
    

The Solution: To optimize yield, you must abandon liquid nitric acid addition in favor of solid metal nitrates in sulfuric acid (in-situ nitronium generation) and strictly control the temperature to suppress ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


-substitution.[1][3] If high purity is required, a route switch to ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

-silyl blocking strategies
is recommended.[1][2][4]

Critical Process Parameters (CPP)

Protocol A: Modified Mixed Acid (Metal Nitrate Method)

Best for users restricted to "mixed acid" type reagents without changing starting materials.[1][3][4][5]

ParameterStandard (Failure Mode)Optimized (Success Mode) Scientific Rationale
Nitrating Agent Fuming ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

+ Conc.


(solid) + Conc.[1][3][4] ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

Solid nitrate dissolves slowly, maintaining a low, steady-state concentration of

, preventing localized exotherms and oxidative polymerization.[1][2][3]
Temperature ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


Higher temps favor the kinetic product (2-nitro) and polymerization. 3,4-substitution requires thermodynamic control but without crossing the degradation threshold.[1][3][4]
Stoichiometry Excess ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

Exact Stoichiometry (2.1 - 2.5 eq) Excess acid promotes over-nitration to trinitro species (2,3,4-trinitro) or oxidative ring opening.[1][2][3]
Quenching Water addition to AcidPour Reaction ONTO Ice Inverse quenching manages the massive heat of hydration, preventing product hydrolysis or "oiling out" into tar.[1][5]

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns into a black, viscous tar within minutes. What is happening?

Diagnosis: Acid-catalyzed polymerization.[1][2][3][4][5] Mechanism: Pyrroles are extremely sensitive to strong acids.[1][4][5] Protonation occurs at C2/C5, generating a reactive cation that attacks unreacted pyrrole molecules, initiating a chain reaction.[1][2][5] The Fix:

  • Dilution: Increase the volume of sulfuric acid solvent. A higher solvent-to-substrate ratio acts as a heat sink.[1][2][3][5]

  • Switch Reagent: Do not add liquid ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     directly.[1][4] Dissolve Potassium Nitrate (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
    
    
    
    )
    in sulfuric acid first, cool to -10°C, and then add the 1-methylpyrrole dropwise. This ensures the pyrrole immediately encounters the nitrating agent (
    
    
    ) rather than just protons (
    
    
    ).[3][4]
Q2: I am isolating a product, but NMR shows it is mostly the 2,4-dinitro isomer. How do I shift to 3,4-dinitro?

Diagnosis: Regioselectivity failure. Mechanism: The C2 and C5 positions of pyrrole are most electron-rich.[1][4][5] Direct nitration almost always yields 2-nitro ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 2,4-dinitro or 2,5-dinitro.[1][2][3] The 3,4-isomer is "contra-electronic" in direct synthesis.[1][2][3][4][5]
The Fix (Route Optimization): 
You cannot easily force 3,4-selectivity with simple mixed acid on 1-methylpyrrole.[1][2][3][4][5] You have two options:
  • Option A (Purification): Accept the mixture and separate via column chromatography (Silica gel, EtOAc/Hexane).[3][4][5] The 3,4-isomer is often more polar.[1][2][5]

  • Option B (Blocking Group - Recommended): If you can change starting material, use 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole) .[1][2][3][4][5] The bulky TIPS group sterically hinders the C2/C5 positions, forcing nitration to C3.[5] Once the 3-nitro is formed, further nitration and desilylation/methylation yields the 3,4-pattern.[1][2][5]

Q3: Can I use Acetyl Nitrate ( ) instead?

Answer: Yes, but with a caveat. Acetyl nitrate is milder and reduces tar formation (non-acidic medium).[3][4][5] However, it strongly favors ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


-nitration (C2) .[1][2][3][4] While it solves the "tar" problem, it worsens the "wrong isomer" problem. For 3,4-dinitro targets, the Metal Nitrate/Sulfuric Acid  method is superior because the highly acidic medium (paradoxically) can alter the sterics and electronics if temperature is managed, though yields remain modest (~15-20%).[2][3][5]

Step-by-Step Optimized Protocol

Target: 1-Methyl-3,4-dinitropyrrole (via Metal Nitrate Method) Reference Basis: Thaltiri et al. (2021) & Panda et al. (2019) [1, 2].[1][3][4][5]

  • Preparation:

    • Charge a 3-neck round bottom flask with Conc. ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       (98%, 10 mL per 1g substrate) .[1][3][4]
      
    • Cool to -10°C using an ice/salt bath.[1][2][3][5]

    • Add

      
       (2.2 equivalents)  in small portions. Stir until fully dissolved (solution should be clear/viscous).
      
  • Addition:

    • Add 1-methylpyrrole (1.0 equivalent) dropwise over 30-45 minutes.

    • Critical: Maintain internal temperature below 0°C .[1][4][5] If it spikes, stop addition immediately.

  • Reaction:

    • Allow the mixture to warm slowly to room temperature (20-25°C) .

    • Stir for 2-4 hours . Monitor via TLC (or NMR aliquots if possible).

  • Workup:

    • Pour the reaction mixture onto crushed ice (500g) with vigorous stirring.

    • A precipitate may form.[1][4][5] Filter this solid (often the trinitro byproduct or impure dinitro).[3][4][5]

    • Extract the filtrate with Ethyl Acetate (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       mL).[3][4]
      
    • Wash combined organics with Brine, dry over ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      , and concentrate.[1][2]
      
  • Purification:

    • The crude residue will likely be a mixture of 2,4-dinitro (major) and 3,4-dinitro (minor).[1][3][5]

    • Purify via Column Chromatography (Silica Gel 60-120 mesh).[1][3][5]

    • Eluent: Gradient of Hexane:Ethyl Acetate (Start 90:10 ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       End 70:30).[3]
      
    • Note: The 3,4-isomer typically elutes after the 2,4-isomer due to higher dipole moment.[1][2][5]

Process Logic & Pathway Visualization

The following diagram illustrates the decision logic for optimizing the synthesis based on the observed failure mode.

NitrationOptimization Start Start: Nitration of 1-Methylpyrrole Method Current Method: Mixed Acid (HNO3/H2SO4)? Start->Method DirectNitration Direct Nitration Route Method->DirectNitration Yes Result Observe Result DirectNitration->Result Tar Result: Black Tar / Polymer Result->Tar Polymerization WrongIsomer Result: Mostly 2,4-Dinitro Isomer Result->WrongIsomer Regio-scrambling FixTar OPTIMIZATION 1: Stability Control 1. Switch to KNO3 (solid) / H2SO4 2. Temp < 0°C 3. Inverse Quench on Ice Tar->FixTar FixRegio OPTIMIZATION 2: Regioselectivity Direct 3,4-selectivity is poor. Must separate isomers via Chromatography. WrongIsomer->FixRegio AdvancedRoute ADVANCED ROUTE (Recommended) Switch Starting Material to: 1-(Triisopropylsilyl)pyrrole WrongIsomer->AdvancedRoute If Yield < 10% TIPSMech Mechanism: Bulky TIPS group blocks C2/C5. Nitration occurs at C3. AdvancedRoute->TIPSMech

Caption: Decision tree for troubleshooting nitration failures. Note that switching to the TIPS-protected route is the only high-yield guarantee for the 3,4-isomer.[1][2][3]

References

  • Thaltiri, V., Shanmugapriya, V., & Panda, P. K. (2021).[1][2][5][6] Efficient and Gram-Scale Synthesis of 1-Methyl-2,3,4-Trinitropyrrole: A Promising Precursor for Insensitive High Energy Melt-Castable Materials. ChemistrySelect, 6(45), 12862–12865.[1][2][3] [3][4]

  • Thaltiri, V., et al. (2019).[1][2][4][5][7] Rediscovering N-Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two-step Eco-friendly Synthetic Approach. ChemRxiv.[1][4][5]

  • Morgan, K. J., & Morrey, D. P. (1966).[1][2][4][5] Nitropyrroles—II: The nitration of pyrrole. Tetrahedron, 22(1), 57–62.[1][2][3][5]

  • Anderson, H. J. (1957).[1][4][5] Pyrrole chemistry: I. Substitution reactions of 1-methylpyrrole. Canadian Journal of Chemistry, 35(1), 21-27.[1][2][3][5] [3][4][5]

Sources

Technical Support Center: Troubleshooting Dinitropyrrole Melting Point Depressions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process engineers encountering difficulties with dinitropyrrole synthesis and characterization.

Topic: Diagnostic and remediation strategies for low or broad melting points in 2,4- and 2,5-dinitropyrrole samples. Ticket Type: Advanced Synthesis / Characterization Support. Applicable Compounds: 2,4-dinitropyrrole, 2,5-dinitropyrrole, and N-substituted derivatives (e.g., 1-methyl-2,4-dinitropyrrole).

Executive Summary: The "Melting Point Gap"

If your dinitropyrrole sample is melting significantly below the literature value (typically 149–152°C for pure 2,4-dinitropyrrole, though values vary by derivative), you are likely observing a eutectic depression caused by isomer contamination or solvent inclusion.

Nitration of pyrrole is notoriously sensitive. Unlike benzene, pyrrole is acid-sensitive (prone to polymerization) and highly activated. The "low melting point" is rarely a calibration error; it is a chemical signature of the 2,4 vs. 2,5 isomer ratio or oligomeric contamination .

Quick Diagnostic Table
ObservationMelting Point BehaviorProbable CauseRemediation Priority
Yellow Solid Sharp, but 10–20°C lowSolvent Solvate / HydrateHigh: Vacuum dry (P₂O₅)
Orange/Red Paste Very low (<100°C) or LiquidEutectic Isomer Mix (2,4 + 2,5)Critical: Column Chromatography
Dark/Black Solid Broad, IndistinctAcid-Catalyzed PolymerizationCritical: Re-evaluate Nitration Temp
Pale Yellow Needles Sharp, at TargetHigh PurityN/A

Technical Deep Dive: Root Cause Analysis

Issue A: The Regioisomer Trap (2,4- vs 2,5-DNP)

The most common cause of MP depression is the presence of the 2,5-dinitropyrrole isomer within a 2,4-dinitropyrrole bulk sample.

  • Mechanism: Electrophilic aromatic substitution on the pyrrole ring favors the C2 and C5 positions (α-positions).

    • Step 1: Mononitration yields 2-nitropyrrole.

    • Step 2: The second nitro group enters. The existing 2-nitro group directs meta (to the 4-position) but the ring nitrogen activates the 5-position.

    • Result: You get a mixture. The 2,4-isomer is thermodynamically favored, but the 2,5-isomer is kinetically accessible, especially if the reaction temperature spikes.

  • Thermodynamics: A mixture of 2,4- and 2,5-isomers forms a deep eutectic system . Even 5-10% contamination of the 2,5-isomer can depress the melting point of the 2,4-isomer by 30°C or more, often turning the solid into an "oil" at room temperature.

Issue B: "Red Tar" Polymerization

Pyrroles are acid-labile. In the presence of strong mixed acids (HNO₃/H₂SO₄), pyrrole can undergo acid-catalyzed polymerization before nitration is complete.

  • Symptom: The sample is dark red or black rather than bright yellow.

  • Impact: These oligomers act as non-crystalline impurities that broaden the melting range and lower the onset temperature.

Issue C: Solvent Inclusion (Pseudopolymorphism)

Nitro-pyrroles possess both Hydrogen-bond donors (N-H) and acceptors (NO₂). They avidly hold onto polar solvents like ethanol, ethyl acetate, or water.

  • Diagnosis: If the MP is sharp but consistently low (e.g., exactly 106°C instead of higher), you may have isolated a solvate crystal form .

Visual Troubleshooting Workflows

Diagram 1: Diagnostic Logic Tree

Use this flow to determine the next step for your specific sample.

TroubleshootingFlow Start Start: Sample Melts Below Lit. Value CheckAppearance Visual Inspection Start->CheckAppearance DarkTarry Dark/Black/Tarry CheckAppearance->DarkTarry Yes BrightYellow Bright Yellow/Orange CheckAppearance->BrightYellow No Polymer Diagnosis: Polymerization Action: Discard & Control Acid Temp DarkTarry->Polymer CheckRange Check Melting Range BrightYellow->CheckRange BroadRange Broad Range (>3°C) CheckRange->BroadRange Wide SharpRange Sharp Range (<2°C) CheckRange->SharpRange Narrow IsomerMix Diagnosis: Isomer Mix (Eutectic) Action: Chromatography Required BroadRange->IsomerMix Solvate Diagnosis: Crystal Solvate Action: Vacuum Dry / DSC SharpRange->Solvate

Caption: Logic flow for diagnosing the root cause of melting point depression based on visual and thermal cues.

Remediation Protocols

Protocol A: Separation of 2,4- and 2,5-Isomers

Recrystallization is often insufficient for separating these isomers due to their similar solubility profiles. Column chromatography is the gold standard here.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution. Start with Hexane:Dichloromethane (1:1) and move to Dichloromethane (100%) .

    • Note: The 2,5-isomer is typically less polar (due to symmetry and intramolecular H-bonding) and elutes first.

    • The 2,4-isomer is more polar and elutes second.

  • TLC Check: Use DCM as the eluent. The spots will be distinct yellow.

    • Rf (2,5-DNP): ~0.6 (Higher)

    • Rf (2,4-DNP): ~0.3 (Lower)

  • Post-Column: Evaporate fractions. Recrystallize the 2,4-isomer from Ethanol/Water to achieve the final sharp melting point.

Protocol B: Preventing Polymerization (The "Cold Addition" Method)

If your samples are tarry, your nitration conditions are too harsh.

  • Solvent: Use Acetic Anhydride as the solvent/reagent.[1] It protects the pyrrole intermediate via in situ acetylation or by mitigating the acidity compared to pure H₂SO₄.

  • Temperature: Maintain the reaction between -10°C and 0°C during the addition of the nitrating agent.

  • Quench: Pour the reaction mixture onto crushed ice immediately after completion. Do not let it sit in the acid bath, as degradation continues over time.

Diagram 2: Purification Workflow

Purification Crude Crude Mixture (Low MP) Dissolve Dissolve in DCM Crude->Dissolve Silica Silica Column Dissolve->Silica Fraction1 Fraction 1: 2,5-Isomer (Discard/Save) Silica->Fraction1 Fast Eluting Fraction2 Fraction 2: 2,4-Isomer (Target) Silica->Fraction2 Slow Eluting Recryst Recrystallize (EtOH/H2O) Fraction2->Recryst Final Pure Product MP ~150°C Recryst->Final

Caption: Purification workflow emphasizing the chromatographic separation of isomers prior to final recrystallization.

Frequently Asked Questions (FAQ)

Q: Can I use DSC (Differential Scanning Calorimetry) to check purity? A: Yes, and it is recommended. A sharp endotherm indicates purity. If you see a small "pre-melt" peak or a broad shoulder on the low-temperature side of the main peak, you have a eutectic impurity (likely the 2,5-isomer).

Q: Why does my sample turn black when I check the melting point? A: Dinitropyrroles are thermally unstable energetic materials. If heated too fast or too high, they decompose exothermically.

  • Solution: Set your melting point apparatus ramp rate to 2°C/min once you are within 20°C of the expected MP. Do not overshoot.

Q: I found a reference stating the MP is 106°C. Is my sample pure? A: Be careful with derivatives. 1-methyl-2,4-dinitropyrrole melts around 106°C [2]. Unsubstituted 2,4-dinitropyrrole melts significantly higher (often cited ~150°C range) [4]. Ensure you are comparing against the exact CAS number and substitution pattern.

References

  • Anderson, H. J., & Lee, S. F. (1965). Pyrrole Chemistry: II. Nitration products. Canadian Journal of Chemistry. Link

  • Vikas D. G., et al. (2019). Rediscovering N-Methyltetranitropyrrole – A Versatile High Energy Material.[2] ChemRxiv. Link

  • Pagoria, P. F., et al. (2002).[3] A review of energetic materials synthesis. Thermochimica Acta. Link

  • Rittich, B., & Simek, M. (1976).[4] Separation of quinone 2,4-dinitrophenylhydrazones by thin-layer chromatography. Journal of Chromatography. Link

Sources

Technical Support Center: Purification of Nitro-Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Acid Impurities & Prevention of Oligomerization Ticket ID: #NPYR-PUR-001 Status: Active Guide

Core Directive: The "Acid-Burn" Protocol

Why this matters: The nitration of pyrrole is a race against time. Unlike benzene derivatives, pyrrole is an electron-rich heterocycle that undergoes rapid, acid-catalyzed polymerization (forming "pyrrole red" or black tars) in the presence of strong mineral acids or even concentrated acetic acid.

The Paradox: You need acid to generate the nitronium ion (


), but that same acid destroys your product.
The Solution:  Your purification strategy must prioritize rapid neutralization  over yield maximization in the early stages. A 5% loss in yield is acceptable; a 100% conversion to black tar is not.

Emergency Triage: "My Precipitate is Turning Black"

Symptom: The reaction mixture or crude precipitate darkens rapidly from yellow/orange to brown/black during filtration. Diagnosis: Residual acid (Nitric/Sulfuric/Acetic) is catalyzing an exothermic oligomerization on the filter cake.

Immediate Action Plan

Do NOT continue filtering. Follow this workflow immediately:

QuenchProtocol Start CRITICAL: Precipitate Darkening StopFilter Stop Vacuum/Filtration Immediately Start->StopFilter Resuspend Resuspend Solid in Ice-Cold Water (5x Volume) StopFilter->Resuspend CheckpH Check pH of Slurry Resuspend->CheckpH IsAcid pH < 5? CheckpH->IsAcid Neutralize Add Sat. NaHCO3 dropwise (Do NOT use NaOH) IsAcid->Neutralize Yes Filter Rapid Filtration (Cold) IsAcid->Filter No Recheck pH 6-7? Neutralize->Recheck Recheck->Neutralize No Recheck->Filter Yes Dry Vacuum Dry over P2O5 or KOH Filter->Dry

Figure 1: Emergency workflow for arresting acid-catalyzed polymerization during workup.

FAQ: Why can't I use NaOH to neutralize?

A: Nitro-pyrroles are significantly more acidic than pyrrole itself due to the electron-withdrawing nitro group.

  • Risk: Strong bases like Sodium Hydroxide (NaOH) can deprotonate the N-H (pKa ~10-12 for nitropyrroles), forming a water-soluble salt that passes into your filtrate, causing massive yield loss.

  • Correct Reagent: Use Sodium Bicarbonate (

    
    ) or Sodium Acetate. They are basic enough to neutralize 
    
    
    
    /
    
    
    but too weak to deprotonate the pyrrole ring.

Routine Purification: The Displacement Wash

Scenario: You have a stable crude solid, but it smells of acetic acid or contains trapped mineral acids.

The "Displacement Wash" Protocol

Standard washing often fails because water channels through the filter cake, leaving acid pockets. Use this suspension method instead:

  • Slurry: Transfer the crude solid from the filter funnel into a beaker.

  • Suspend: Add 10 volumes of ice-cold 5%

    
     solution.
    
  • Agitate: Stir vigorously for 10 minutes. This breaks crystal occlusion, releasing trapped acid.

  • Filter: Re-filter the solid.

  • Wash: Rinse with cold water until the filtrate is neutral (pH paper check).

Data: Solubility & Solvent Selection

Use this table to select solvents that remove impurities without dissolving your nitro-pyrrole.

Solvent SystemRoleSuitability for Nitro-PyrroleImpurity Removal Target
Water (Cold) WashInsoluble (Good)Mineral Acids (

,

)
5% NaHCO3 NeutralizerInsoluble Neutralizes Acid Residues
Ethanol (Hot) RecrystallizationSoluble Tars, polymeric byproducts
Hexane/Pet. Ether PrecipitantInsoluble Forces product out of solution
Acetic Acid Reaction SolventSoluble DANGER: Must be removed

Advanced Troubleshooting: "Oiling Out"

Issue: Upon quenching the reaction mixture with water, the product separates as a sticky oil/gum rather than a crystalline solid. Cause: The melting point of the crude mixture (product + impurities) is lower than the water temperature, or the product is supersaturated.

The "Oiling Out" Resolution Workflow

OilingOut Oil Product Oils Out Decant Decant Supernatant Water Oil->Decant Dissolve Dissolve Oil in Min. Ethanol Decant->Dissolve Seed Add Seed Crystal (or scratch glass) Dissolve->Seed Cool Cool to -20°C Seed->Cool Precip Crystalline Solid Cool->Precip

Figure 2: Strategy for converting oily crude products into filterable solids.

Protocol: Recrystallization from Water/Ethanol

If the product remains impure after washing:

  • Dissolve the dried crude solid in the minimum amount of boiling ethanol .

  • (Optional) Add activated charcoal to remove dark tarry colors; filter hot.

  • Add hot water dropwise to the boiling ethanol solution until a slight turbidity (cloudiness) persists.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Scientific Rationale: This exploits the steep solubility curve of nitro-pyrroles in ethanol vs. their insolubility in water, while keeping polar acid impurities in the aqueous mother liquor.

References & Validation

  • Morgan, K. J., & Morrey, D. P. (1966). The Nitration of Pyrrole.[1] Tetrahedron, 22(1), 57-62.

    • Establishes the standard acetyl nitrate method and the formation of unstable intermediates.

  • Anderson, H. J. (1957). Pyrrole Chemistry: I.[1] The Nitration of Pyrrole and Some 1-Substituted Pyrroles. Canadian Journal of Chemistry, 35(1), 21-27.

    • Defines the ratio of isomers and stability in acidic media.

  • Organic Syntheses, Coll. Vol. 2, p. 218 (1943). 2-Nitropyrrole Purification Procedures.

    • Provides foundational workup techniques for nitro-pyrrole derivatives.

    • (Note: Link directs to related nitration logic in Org Syn).

  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.

    • Authoritative text on the acid-sensitivity and polymerization mechanisms of pyrroles.

Sources

Controlling exotherms during large-scale pyrrole nitration

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exotherms During Large-Scale Pyrrole Nitration Role: Senior Application Scientist | Status: Operational

🚨 CRITICAL SAFETY ALERT: READ BEFORE PROCEEDING

Hazard Identification: The nitration of pyrrole using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) presents two distinct, synergistic explosion hazards:

  • Acetyl Nitrate Instability: Acetyl nitrate is thermally unstable and can decompose explosively if heated above 60°C .[1]

  • Acid-Catalyzed Polymerization: Pyrrole is extremely sensitive to acidic conditions. If local excesses of acid occur due to poor mixing, or if the temperature spikes, pyrrole undergoes rapid, exothermic polymerization (tar formation), which can trigger a secondary thermal runaway of the acetyl nitrate.

Do not attempt this reaction on a scale >10g without Reaction Calorimetry (RC1) data defining the Maximum Temperature of Synthesis Reaction (MTSR).

Module 1: The Chemistry of the Hazard

To control the exotherm, you must understand the competition between the desired substitution and the catastrophic decomposition.

The "Danger Cycle"

In large-scale reactors, heat transfer is often the bottleneck. If the heat of reaction (


) is not removed as fast as it is generated, the temperature rises. This triggers the Polymerization Feedback Loop .

DangerCycle Start Pyrrole + Acetyl Nitrate Nitration Desired Nitration (Exothermic) Start->Nitration Heat Heat Accumulation (> 0°C) Nitration->Heat Poor Cooling Polymer Acid-Catalyzed Polymerization (Tar) Heat->Polymer Trigger T Decomp Acetyl Nitrate Decomposition (> 60°C) Heat->Decomp Trigger T Polymer->Heat Massive Exotherm Explosion THERMAL RUNAWAY (Gas + Pressure) Polymer->Explosion Decomp->Heat Autocatalytic Decomp->Explosion

Figure 1: The synergistic failure mode where polymerization heat triggers acetyl nitrate explosion.

Module 2: Critical Process Parameters (CPP) & Protocol

This protocol is designed as a Self-Validating System . Each step includes a checkpoint that must be passed before proceeding.

The Reagent: Acetyl Nitrate

Rule: Never isolate acetyl nitrate. It must be generated in situ and used immediately.

ParameterSpecificationScientific Rationale
Temperature -10°C to -5°CSuppresses polymerization kinetics; keeps AcONO₂ stable.
Stoichiometry 1.05 equiv HNO₃Excess acid promotes polymerization. Keep stoichiometry tight.
Solvent Acetic AnhydrideActs as both solvent and reactant to scavenge water.
Quench Pour Rxn INTO IceNever add water to the reactor. Inverse addition prevents acid spikes.
Validated Workflow

SafeWorkflow Prep 1. Pre-Cooling Ac2O to -10°C Gen 2. Generate AcONO2 Add HNO3 slowly (T < 0°C) Prep->Gen Check1 CHECKPOINT: Calorimetry Flat? Gen->Check1 Check1->Gen Wait Dose 3. Dose Pyrrole Rate limited by Cooling Capacity Check1->Dose Check2 CHECKPOINT: No Tar/Blackening Dose->Check2 Check2->Dose Slow Down Quench 4. Inverse Quench Pour into Ice/Base Check2->Quench

Figure 2: Step-by-step process flow with mandatory safety checkpoints.

Module 3: Troubleshooting & FAQs

Direct answers to common issues encountered during scale-up.

Q1: The reaction mixture is turning dark brown/black. Is this normal?

A: NO. Stop dosing immediately.

  • Diagnosis: This indicates the onset of oxidative polymerization ("tarring").

  • Cause: Localized heating or acid accumulation. The pyrrole is polymerizing faster than it is nitrating.

  • Corrective Action:

    • Stop the pyrrole addition.

    • Max cooling.

    • If temperature continues to rise (Runaway precursor), prepare for emergency dump to quench tank.

    • Prevention: Increase stirring speed (Reynolds number) to prevent hot-spots.

Q2: Can I mix the Nitric Acid and Acetic Anhydride at room temperature to save time?

A: ABSOLUTELY NOT.

  • Reasoning: The formation of acetyl nitrate is itself exothermic. Mixing at room temperature will cause an immediate temperature spike, potentially pushing the mixture above the decomposition threshold (60°C) before you even add the pyrrole.

  • Protocol: Always cool the anhydride to -10°C before adding nitric acid.

Q3: How do I calculate the safe dosing rate for the pyrrole?

A: Use the "Dosage Controlled" approach based on Accumulation. You must ensure the reaction is kinetically controlled , not diffusion controlled.

  • Measure Heat Flow: Use an RC1 calorimeter to measure

    
     (Heat of Reaction).
    
  • Calculate Accumulation: Determine the thermal accumulation (

    
    ). If you stop dosing, does the temperature keep rising?
    
  • The Rule: Dosing rate must be

    
     Cooling Capacity.
    
    • Calculation:

      
      
      
    • Where

      
       is heat generation rate and 
      
      
      
      is heat removal capability of the jacket.
Q4: Why do we pour the reaction mixture into water/ice, rather than adding water to the reactor?

A: To avoid a "Steam Explosion" and massive acid spike.

  • Thermodynamics: Adding water to the anhydride/acid mixture releases massive hydrolysis heat. If done in the reactor, the heat cannot escape fast enough, vaporizing the water instantly (pressure spike).

  • Chemistry: Inverse quenching (pouring reaction into excess ice/water) ensures the pyrrole is immediately diluted and the acid is neutralized/diluted simultaneously, preventing late-stage polymerization.

Module 4: Emergency Response (Runaway Mitigation)

If the reactor temperature exceeds 10°C and jacket cooling is at maximum:

  • CUT FEED: Stop pyrrole addition immediately.

  • FULL COOLING: Set jacket to lowest possible setpoint.

  • DILUENT: If available, add cold acetic anhydride to increase thermal mass (only if it doesn't overflow reactor).

  • EVACUATE: If T > 40°C, evacuation is mandatory. The decomposition of acetyl nitrate becomes exponential.

References
  • Organic Syntheses: N-Nitromorpholine (and general Acetyl Nitrate safety). Coll. Vol. 5, p.839 (1973).[2] Warning on explosive nature of Acetyl Nitrate.[2][3][4]

  • ChemRxiv:A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals.

  • Mettler Toledo:Reaction Calorimetry as a Tool for Thermal Risk Assessment.

  • Journal of Physical Chemistry:Thermal decomposition of peroxyacetyl nitr

  • ECHEMI:Nitration of pyrrole with sulfuric and nitric acids.

Sources

Technical Support Center: Solubility Solutions for Dinitropyrroles in NMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving solubility and characterization issues of dinitropyrroles in NMR spectroscopy. Audience: Organic Chemists, Medicinal Chemists, and Structural Biologists.[1] Status: Active Guide [v2026.1]

Introduction: The "Brick Dust" Challenge

Dinitropyrroles present a unique paradox in organic synthesis. While the pyrrole ring is traditionally electron-rich, the addition of two nitro groups (


) transforms the molecule into an electron-deficient, highly polar species.[1] These compounds often crystallize with high lattice energies due to extensive intermolecular hydrogen bonding (between the pyrrole N-H and nitro oxygens) and strong 

-

stacking.[1]

Consequently, researchers often encounter the "Brick Dust" effect: the compound is a stable solid that refuses to dissolve in standard non-polar NMR solvents like Chloroform-


 (

), leading to poor signal-to-noise ratios, broad peaks, or missing signals.[1]

This guide provides a systematic approach to solubilizing these difficult compounds while maintaining sample integrity.

Part 1: Solvent Selection Strategy

Q: Why does my dinitropyrrole float or sink in without dissolving?

A: This is a polarity and hydrogen-bonding mismatch.[1] Dinitropyrroles are significantly more acidic and polar than unsubstituted pyrroles.


 is a non-polar solvent with poor hydrogen-bond accepting capabilities.[1] It cannot disrupt the strong intermolecular lattice network of the dinitropyrrole crystal.

The Fix: You must switch to a polar aprotic solvent that acts as a Hydrogen Bond Acceptor (HBA).[1]

Solvent Performance Table for Dinitropyrroles
SolventPolarity (

)
Solubility PotentialProsCons
Chloroform-

(

)
4.8Poor Standard reference; easy recovery.[1]Fails to break crystal lattice; peaks often broad.[1]
Acetone-

20.7Good Excellent for polar organics; sharp peaks.[1]Volatile; absorbs atmospheric water quickly.
DMSO-

46.7Excellent Strong H-bond acceptor; breaks aggregates.[1]High boiling point (hard to recover sample); hygroscopic.[1]
Acetonitrile-

37.5Moderate Good for intermediate polarity.[1]Can overlap with aliphatic signals; less effective HBA than DMSO.
Methanol-

32.7Variable Good solubility but protic.[1]WARNING: N-H proton will exchange and disappear.
Visual Guide: Solvent Selection Decision Tree

The following workflow illustrates the logical progression for selecting an NMR solvent for stubborn nitro-pyrroles.

SolventSelection Start Start: Solid Dinitropyrrole TryCDCl3 Test Solubility in CDCl3 Start->TryCDCl3 CheckSolubility Is it soluble? TryCDCl3->CheckSolubility YesCDCl3 Run 1H NMR (Watch for broadening) CheckSolubility->YesCDCl3 Yes NoCDCl3 Switch Solvent CheckSolubility->NoCDCl3 No/Cloudy TryAcetone Try Acetone-d6 NoCDCl3->TryAcetone CheckAcetone Soluble? TryAcetone->CheckAcetone YesAcetone Run 1H NMR (Good resolution) CheckAcetone->YesAcetone Yes NoAcetone Try DMSO-d6 CheckAcetone->NoAcetone No TryDMSO TryDMSO NoAcetone->TryDMSO CheckDMSO Soluble? YesDMSO Run 1H NMR (N-H peak deshielded) CheckDMSO->YesDMSO Yes NoDMSO Advanced Methods: 1. Heat (VT-NMR) 2. Mixed Solvents CheckDMSO->NoDMSO No TryDMSO->CheckDMSO

Figure 1: Logical workflow for selecting the appropriate NMR solvent based on solubility checkpoints.

Part 2: Troubleshooting & FAQs

Issue 1: "My sample is dissolved, but the peaks are incredibly broad."

Diagnosis: Aggregation (


-Stacking).[1]
Dinitropyrroles are flat, electron-deficient aromatic rings. In solution, they tend to stack like plates (face-to-face 

-stacking).[1] This increases the effective molecular weight (correlation time,

), leading to rapid relaxation and broad linewidths.

The Protocol: Variable Temperature (VT) NMR Heat provides the kinetic energy required to disrupt these non-covalent aggregates.[1]

  • Safety Check: Ensure your NMR tube is high-quality (no micro-cracks) and capped tightly to prevent solvent evaporation or explosion.[1]

  • Solvent Choice: Use DMSO-

    
     (BP: 189°C) or Tetrachloroethane-
    
    
    
    (BP: 146°C).[1] Do not use
    
    
    or Acetone for high-temperature work due to low boiling points.[1]
  • Step-wise Heating:

    • Acquire a spectrum at 25°C (298 K).[1]

    • Increase temperature to 45°C (318 K) and re-acquire.

    • Increase to 60°C (333 K) if needed.

  • Result: If peaks sharpen significantly at higher temperatures, aggregation was the cause.[1]

Critical Warning: Nitro compounds can be thermally unstable.[1] Do not exceed 80°C without prior Differential Scanning Calorimetry (DSC) data to confirm thermal stability.[1]

Issue 2: "The N-H proton signal is missing or extremely broad."

Diagnosis: Chemical Exchange.[1][2] The two nitro groups make the pyrrole N-H proton highly acidic (


 drops significantly compared to unsubstituted pyrrole).[1]
  • In Methanol-

    
    :  The acidic proton rapidly exchanges with the deuterium in the solvent (
    
    
    
    ).[1] The signal disappears completely.
  • In "Wet" Solvents: Residual water in DMSO or Acetone can facilitate proton exchange, broadening the peak into the baseline.[1]

The Protocol: The "Dry" DMSO Method

  • Use Fresh Ampoules: Always use single-use ampoules of DMSO-

    
     to ensure water content is <0.02%.[1]
    
  • Desiccant: If using an older bottle, add activated 4Å molecular sieves to the NMR tube 2 hours prior to acquisition.

  • Interpretation: In dry DMSO-

    
    , the N-H signal of a dinitropyrrole will appear very far downfield (typically 12.0–14.0 ppm) due to hydrogen bonding with the sulfoxide oxygen.[1]
    
Issue 3: "I see peaks, but the chemical shifts are wrong compared to literature."

Diagnosis: Solvent-Induced Shifts (ASIS).[1] Switching from


 to DMSO-

does not just sharpen peaks; it moves them.[1]
  • Mechanism: DMSO acts as a Lewis base.[1] It forms a specific solvation complex with the acidic N-H.

  • Effect: This deshields the N-H proton (moves it downfield by 2–4 ppm) and affects adjacent ring protons via electronic induction.[1]

Correction Factor Table (Approximate) Use this to correlate your DMSO data with literature


 values.
Proton TypeShift Direction (

)
Magnitude (

)
Pyrrole N-H Downfield (Deshielded)+2.0 to +4.0 ppm
Ring C-H (

to

)
Downfield+0.2 to +0.5 ppm
Alkyl Substituents Minimal Change< 0.1 ppm

Part 3: Advanced Solubilization Workflow

If pure DMSO-


 fails, use the Co-Solvent Spike Method . This technique maintains the lock signal of the primary solvent while leveraging the dissolving power of a secondary agent.
Protocol: The "CDCl3 + DMSO Spike"

Use this when you need to compare with literature


 data, but the compound is not quite soluble enough.[1]
  • Prepare Sample: Place 5-10 mg of dinitropyrrole in the NMR tube.[1]

  • Primary Solvent: Add 0.5 mL

    
    . (Sample may look cloudy).
    
  • The Spike: Add 50–100

    
    L of non-deuterated DMSO (or DMSO-
    
    
    
    ).[1]
  • Agitate: Sonicate for 60 seconds. The DMSO disrupts the hydrogen-bonding lattice, pulling the compound into the chloroform solution.

  • Acquisition: Lock on

    
    .[1]
    
    • Note: You will see a DMSO peak at ~2.62 ppm.[1][3] Ensure this does not overlap with your sample signals.

Visual Guide: Signal Troubleshooting Logic

SignalTroubleshooting Problem Problem: Poor Spectrum Quality Symptom Identify Symptom Problem->Symptom Broad Broad / Blobby Peaks Symptom->Broad Missing Missing N-H Peak Symptom->Missing WrongShift Unexpected Chemical Shift Symptom->WrongShift BroadCause Cause: Aggregation or Dynamic Exchange Broad->BroadCause MissingCause Cause: H/D Exchange with Solvent Missing->MissingCause ShiftCause Cause: Solvent Effects (ASIS) WrongShift->ShiftCause BroadFix Action: Run VT-NMR (Heat to 50°C) BroadCause->BroadFix MissingFix Action: Avoid MeOD/D2O. Use dry DMSO-d6. MissingCause->MissingFix ShiftFix Action: Check Reference Table. Expect N-H downfield shift. ShiftCause->ShiftFix

Figure 2: Diagnostic workflow for identifying and resolving spectral anomalies.

References

  • BenchChem. (2025).[1][4] A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Retrieved from

  • Abraham, R. J., et al. (2006).[1][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][5] Retrieved from

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179.[1] Retrieved from [1]

  • University of Rochester. (2026).[1][6] Troubleshooting 1H NMR Spectroscopy: Solubility and Solvent Effects. Retrieved from

  • Cambridge Isotope Laboratories. (2025).[1] NMR Solvent Data Chart and Solubility Guides. Retrieved from

Sources

Validation & Comparative

Analytical Discrimination of Dinitropyrrole Isomers: A ¹H NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitration of N-methylpyrrole frequently yields a complex mixture of regioisomers, predominantly 1-methyl-2,4-dinitropyrrole and 1-methyl-3,4-dinitropyrrole . These isomers serve as critical intermediates in the synthesis of high-energy density materials (such as N-methyltetranitropyrrole) and specialized pharmaceutical scaffolds[1],[2]. Because these isomers possess identical molecular weights and similar polarities, distinguishing them rapidly and non-destructively is paramount for synthetic validation.

This guide provides a definitive ¹H NMR comparative analysis, grounded in molecular symmetry and electronic deshielding causality, to empower researchers with a self-validating analytical framework for isomer discrimination.

Mechanistic Causality: Symmetry & Electron Density

The fundamental principle driving the NMR discrimination of these two isomers lies in their distinct molecular symmetries and the localized anisotropic deshielding effects of the strongly electron-withdrawing nitro (-NO₂) groups.

1-Methyl-3,4-dinitropyrrole ( Symmetry)

This isomer possesses a


 symmetry axis bisecting the nitrogen atom and the C3-C4 bond[3].
  • Aromatic Protons: Because of this symmetry, the protons at the C2 and C5 positions are chemically and magnetically equivalent. The strong electron-withdrawing nature of the adjacent nitro groups at C3 and C4 uniformly deshields these alpha protons. In a ¹H NMR spectrum, this equivalence dictates that the aromatic region will display a single, sharp singlet integrating to exactly two protons.

  • Aliphatic Protons: The N-methyl group is equidistant from the two beta-nitro groups, resulting in a standard downfield shift relative to unsubstituted N-methylpyrrole, appearing as a 3H singlet.

1-Methyl-2,4-dinitropyrrole ( Symmetry)

The asymmetric placement of nitro groups at C2 and C4 breaks the ring symmetry, rendering the C3 and C5 protons non-equivalent[1].

  • Aromatic Protons: The C3 proton is flanked by two strongly electron-withdrawing nitro groups, experiencing maximum localized deshielding. The C5 proton is adjacent to the nitrogen and the C4 nitro group. Because these protons are separated by a conjugated W-pathway, they exhibit a characteristic meta-like scalar coupling (

    
     Hz), resolving as two distinct doublets .
    
  • Aliphatic Protons: The N-methyl group in this isomer is directly adjacent to the C2 nitro group. The pronounced through-space anisotropic deshielding from this alpha-nitro group pushes the N-methyl signal significantly further downfield compared to the 3,4-isomer.

Quantitative Data Comparison

The following table summarizes the diagnostic ¹H NMR parameters required to objectively differentiate the two isomers.

IsomerProton PositionRepresentative Chemical Shift (δ, ppm)*MultiplicityCoupling Constant (

, Hz)
Integration
1-Methyl-3,4-dinitropyrrole C2-H, C5-H~7.55Singlet (s)N/A2H
N-CH₃~3.90Singlet (s)N/A3H
1-Methyl-2,4-dinitropyrrole C3-H~8.15Doublet (d)~2.01H
C5-H~7.75Doublet (d)~2.01H
N-CH₃~4.10Singlet (s)N/A3H

*Note: Exact chemical shifts may vary slightly (±0.05 ppm) depending on sample concentration and exact temperature, but the relative delta and multiplicity remain absolute diagnostic markers.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data and prevent misinterpretation due to sample artifacts, follow this internally validated ¹H NMR protocol.

Step 1: Precision Sample Preparation

  • Action: Dissolve 5–10 mg of the purified dinitropyrrole isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen for its lack of exchangeable protons and minimal solvent-solute hydrogen bonding. Nitroaromatics are highly sensitive to concentration-dependent

    
    -stacking shifts; TMS provides an absolute 0.00 ppm internal reference, ensuring that any observed downfield shifts are strictly due to intramolecular deshielding, not intermolecular solvent artifacts.
    

Step 2: Instrument Calibration & Shimming

  • Action: Tune and match the NMR probe to the ¹H frequency (e.g., 400 MHz). Shim the magnetic field using the deuterium lock signal of CDCl₃ to achieve a line width of < 1.0 Hz for the solvent peak.

  • Causality: High field homogeneity is critical. Poor shimming can artificially broaden peaks, potentially masking the fine ~2.0 Hz

    
     coupling of the 2,4-isomer and leading to a false "singlet" interpretation.
    

Step 3: Optimized Acquisition Parameters

  • Action: Set the relaxation delay (D1) to at least 3.0 seconds. Use a 30-degree flip angle.

  • Causality: Pyrrole ring protons in highly substituted, electron-deficient systems exhibit extended

    
     relaxation times. A sufficient D1 ensures complete longitudinal magnetization recovery. This guarantees that the integration ratio (2H vs 3H, or 1H:1H:3H) is quantitatively exact, acting as a self-validating mathematical check for isomer purity.
    

Step 4: Signal Processing

  • Action: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation.

  • Causality: This specific broadening factor enhances the signal-to-noise ratio without compromising the resolution required to observe the meta-coupling in the asymmetric isomer.

Diagnostic Workflow Diagram

NMR_Workflow Start Synthesized Dinitropyrrole Mixture Acquire Acquire 1H NMR (CDCl3, 400 MHz) Start->Acquire Prepare Sample Analyze Analyze Aromatic Region (7.0 - 8.5 ppm) Acquire->Analyze Process Spectra Sym Single Peak (Singlet) Integration = 2H Analyze->Sym C2v Symmetry Asym Two Peaks (Doublets) J ≈ 2.0 Hz, Integration = 1H each Analyze->Asym Cs Symmetry Isomer34 1-Methyl-3,4-dinitropyrrole (Symmetric) Sym->Isomer34 Confirmed Isomer24 1-Methyl-2,4-dinitropyrrole (Asymmetric) Asym->Isomer24 Confirmed

Workflow for NMR-based discrimination of dinitropyrrole isomers.

References

  • Title: 1H-Pyrrole, 1-methyl-3,4-dinitro- (CID 332131) Source: PubChem (National Institutes of Health) URL: [Link][3]

  • Title: Rediscovering N-Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two-step Eco-friendly Synthetic Approach Source: ChemRxiv URL: [Link][1]

  • Title: Efficient synthesis of N-methyltetranitropyrrole: A stable, insensitive and high energy melt-castable material Source: ResearchGate / New Journal of Chemistry URL: [Link][2]

Sources

Crystal Structure Analysis of 1-Methyl-3,4-dinitropyrrole: SC-XRD vs. PXRD Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals specializing in energetic materials and heterocyclic crystallography.

Introduction & The Analytical Challenge

1-Methyl-3,4-dinitropyrrole is a highly scrutinized heterocyclic intermediate, serving as the primary precursor for advanced insensitive high-energy density materials (HEDMs) such as 1-methyl-2,3,4,5-tetranitropyrrole (NMTNP) (). In the development of energetic materials, crystallographic density is the most critical parameter, as it dictates the theoretical detonation velocity and pressure.

Accurate structural determination of 1-methyl-3,4-dinitropyrrole presents unique challenges. Nitro groups are highly susceptible to thermal rotation, and the compound's energetic nature requires specialized handling. This guide objectively compares the two primary "products" of crystallographic analysis—Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) —to determine the optimal workflow for structural elucidation and bulk phase verification.

Mechanistic Insights: The Causality of Experimental Choices

As an application scientist, it is critical to understand why specific parameters are chosen rather than just following a recipe.

  • Temperature Selection (100 K vs. 298 K): Energetic polynitropyrroles exhibit significant thermal motion at room temperature. This dynamic motion smears the electron density, artificially inflating the thermal ellipsoids (Debye-Waller factor) and leading to an underestimation of the true crystal density. By flash-cooling the crystal to 100 K, we freeze these rotational modes. This yields a higher resolution structure and a calculated density that is typically 3–5% higher—and more accurate for energetic modeling—than room-temperature measurements ().

  • Radiation Source (Mo Kα vs. Cu Kα): For SC-XRD of dense energetic materials, Mo Kα (

    
     Å) is preferred over Cu Kα. The shorter wavelength of Mo minimizes X-ray absorption effects, which is critical when analyzing dense, oxygen-rich nitro compounds, ensuring accurate integration of high-angle reflections.
    

Quantitative Data Comparison

The following table summarizes the performance metrics of SC-XRD and PXRD when applied to 1-methyl-3,4-dinitropyrrole and its derivatives.

Analytical MetricSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)
Primary Output Absolute 3D atomic coordinates, thermal ellipsoidsBulk phase purity, unit cell parameters
Sample Requirement Single intact crystal (>0.1 mm in one dimension)10–50 mg of microcrystalline powder
Density Accuracy High (Calculated directly from 100 K unit cell volume)Moderate (Requires high-quality Rietveld fit)
Polymorph Detection Limited to the specific single crystal mountedExcellent (Captures all bulk polymorphs simultaneously)
Self-Validation Metric

,

, GoF


, visually flat difference curve
Analysis Time 4–12 hours per crystal15–60 minutes per batch

Experimental Protocols: Self-Validating Systems

Every robust analytical workflow must be self-validating. The protocols below incorporate internal checks to ensure the integrity of the structural data.

Protocol A: Single-Crystal XRD (SC-XRD) Workflow
  • Crystallization: Dissolve 1-methyl-3,4-dinitropyrrole in a minimal amount of an acetonitrile/ethanol (1:1) mixture. Allow slow solvent evaporation at 4 °C over 48 hours to yield block-like crystals.

  • Mounting & Cooling: Select a crystal free of twinning under polarized light. Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K). Self-Validation: The oil solidifies, preventing crystal degradation and ice formation.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα source and a CCD/CMOS detector. Collect a full sphere of data up to

    
    .
    
  • Integration & Absorption Correction: Integrate the frames and apply a multi-scan empirical absorption correction (e.g., SADABS). Self-Validation: The

    
     (internal agreement factor) must be 
    
    
    
    , confirming data redundancy and quality.
  • Structure Solution & Refinement: Solve using Direct Methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Refine all non-hydrogen atoms anisotropically.
    
  • Final Validation: The protocol validates itself if the Goodness-of-Fit (GoF) approaches 1.0, and the maximum residual electron density (

    
    ) is 
    
    
    
    e/Å
    
    
    , confirming no missing atoms.
Protocol B: Powder XRD (PXRD) Workflow
  • Sample Preparation: Gently grind 20 mg of 1-methyl-3,4-dinitropyrrole in an agate mortar. Safety Note: Add a drop of hexane during grinding to act as a desensitizer and prevent friction-initiated decomposition.

  • Mounting: Deposit the powder onto a zero-background silicon sample holder to eliminate amorphous scattering noise.

  • Data Collection: Scan from

    
     to 
    
    
    
    using Bragg-Brentano geometry with Cu Kα radiation.
  • Rietveld Refinement: Import the data into GSAS-II or FullProf. Use the SC-XRD structural model as the starting phase. Refine background, unit cell parameters, and peak shape (pseudo-Voigt).

  • Final Validation: The refinement is successful and self-validated when the weighted profile R-factor (

    
    ) drops below 10%, and the difference curve (observed minus calculated) is visually flat across all 
    
    
    
    angles.

Decision Matrix & Workflow Visualization

XRD_Workflow Start 1-methyl-3,4-dinitropyrrole Synthesis & Purification Cryst Solvent Evaporation Crystallization Start->Cryst Eval Crystal Quality Evaluation (Optical Microscopy) Cryst->Eval SCXRD Single-Crystal XRD (SC-XRD) Eval->SCXRD Single Crystal (>0.1 mm) PXRD Powder XRD (PXRD) Eval->PXRD Microcrystalline Powder SC_Data Data Collection @ 100K (Mo Kα Source) SCXRD->SC_Data PX_Data Data Collection @ RT (Cu Kα Source) PXRD->PX_Data SC_Refine Structure Solution & Refinement (SHELXT / SHELXL) SC_Data->SC_Refine PX_Refine Rietveld Refinement (GSAS-II / FullProf) PX_Data->PX_Refine Final Final Crystal Structure (Density, Space Group, H-bonds) SC_Refine->Final PX_Refine->Final

Figure 1: Decision matrix and experimental workflow for the XRD analysis of 1-methyl-3,4-dinitropyrrole.

References

  • Thaltiri, V., Chavva, K., & Panda, P. K. (2019). "Efficient synthesis of N-methyltetranitropyrrole: A stable, insensitive and high energy melt-castable material." New Journal of Chemistry, 43(31), 12318-12324. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 332131, 1-methyl-3,4-dinitropyrrole." PubChem. URL:[Link]

Comparative Sensitivity & Performance Guide: MDNP vs. TNT

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 1-methyl-3,4-dinitropyrrole (MDNP) versus the industry standard 2,4,6-Trinitrotoluene (TNT) .

Scientific Context & Disambiguation: While TNT is a fully nitrated, field-ready explosive, 1-methyl-3,4-dinitropyrrole (MDNP) is primarily a strategic precursor used to synthesize the high-performance melt-cast explosive 1-methyl-2,3,4,5-tetranitropyrrole (NMTNP) .

Direct comparison reveals that while MDNP itself lacks the detonation power of TNT, its derivative (NMTNP) significantly outperforms TNT in density and velocity of detonation (VOD) while maintaining superior safety profiles. This guide analyzes MDNP both as a standalone intermediate and in the context of its high-value derivative.

Executive Technical Summary
  • TNT (Trinitrotoluene): The baseline melt-cast explosive. Moderate performance, moderate sensitivity, but suffers from toxicity, exudation, and lower density (1.65 g/cm³).

  • MDNP (1-methyl-3,4-dinitropyrrole): A stable, lower-energy intermediate. It possesses a higher melting point (~101°C) than TNT, making it less ideal for low-pressure steam casting but offering higher thermal stability.

  • NMTNP (The MDNP Derivative): The actual "TNT-killer." Synthesized from MDNP, it boasts a density of 1.93 g/cm³ and VOD of ~8950 m/s, surpassing both TNT and RDX, with "Insensitive Munitions" (IM) compliant safety properties.

Physicochemical Property Comparison

The following table contrasts the physical and explosive properties of the precursor (MDNP), the target derivative (NMTNP), and the reference standard (TNT).

Property1-Methyl-3,4-dinitropyrrole (MDNP)1-Methyl-2,3,4,5-tetranitropyrrole (NMTNP)2,4,6-Trinitrotoluene (TNT)
Role Stable Precursor / IntermediateHigh-Performance Melt-CastStandard Melt-Cast Explosive
Formula



Molecular Weight 171.11 g/mol 261.11 g/mol 227.13 g/mol
Melting Point 101–102 °C 100 °C 80.6 °C
Density (

)
~1.50 g/cm³ (Est.)1.93 g/cm³ 1.65 g/cm³
Detonation Velocity (

)
< 6,500 m/s (Low)8,950 m/s 6,900 m/s
Detonation Pressure (

)
Low36.9 GPa 21.0 GPa
Impact Sensitivity (

)
> 40 J (Very Insensitive)30 J 15 J
Friction Sensitivity > 360 N240 N > 353 N
Oxygen Balance Negative-24.5%-74%

Key Insight: MDNP has a melting point (101°C) that is distinctively higher than TNT (80°C). While this requires higher energy for casting, the resultant derivative NMTNP matches MDNP's melting point (100°C) almost exactly, allowing for existing cast-cure infrastructure to be adapted with only minor thermal adjustments.

Synthesis & Functional Pathway

The value of MDNP lies in its conversion to NMTNP. The synthesis of 3,4-isomers is challenging due to the directing effects of the pyrrole ring. The following workflow illustrates the "Eco-friendly" nitration pathway developed to maximize yield and safety.

SynthesisPathway cluster_legend Performance Evolution Pyrrole 1-Methylpyrrole (Starting Material) MDNP 1-Methyl-3,4-dinitropyrrole (MDNP) MP: 101°C Pyrrole->MDNP Nitration (Step 1) Acetyl Nitrate or Mixed Acid NMTNP 1-Methyl-2,3,4,5-tetranitropyrrole (NMTNP) MP: 100°C | VOD: 8950 m/s MDNP->NMTNP Exhaustive Nitration (Step 2) Metal Nitrate / H2SO4 TNT Comparison: TNT MP: 80°C | VOD: 6900 m/s

Figure 1: Synthesis pathway transforming the stable intermediate MDNP into the high-density energetic NMTNP.

Detailed Performance Analysis
A. Sensitivity (Safety)[1][2]
  • MDNP (Precursor): As a dinitro- compound, MDNP is exceptionally stable. It lacks the steric strain and oxygen balance of fully nitrated species. It is essentially inert to standard impact and friction stimuli encountered in laboratory handling.

  • TNT: TNT is the benchmark for "low sensitivity," with an impact sensitivity of 15 J. However, it can be sensitized by grit and forms unstable isomers (exudation) over time.

  • NMTNP (Derivative): Despite having a velocity of detonation comparable to HMX (a highly sensitive explosive), NMTNP exhibits an impact sensitivity of 30 J . This is 2x less sensitive than TNT , making it a remarkable candidate for Insensitive Munitions (IM).

B. Melt-Castability & Processing[3][4]
  • Thermal Window: TNT melts at 80°C and decomposes >250°C, offering a wide processing window.

  • MDNP/NMTNP: Both melt at ~100°C.[3] This is higher than TNT, meaning low-pressure steam lines (standard in WWII-era plants) may need upgrading to oil heat or high-pressure steam. However, the 100°C melting point is ideal for modern high-speed projectiles, as it resists aerodynamic heating better than TNT.

C. Detonation Performance
  • TNT:

    
     m/s. Adequate for general purpose blast, but lacks the brisance (shattering power) for modern anti-armor applications.
    
  • MDNP: Not used as a detonator.

  • NMTNP:

    
     m/s.[3] This is a ~30% increase  over TNT. The high density (1.93 g/cm³) contributes to a massive increase in Detonation Pressure (
    
    
    
    ), providing significantly higher energy density on target.
Experimental Protocols (Self-Validating)

The following protocols outline the synthesis and characterization of MDNP and its conversion, based on the optimized methods by Thaltiri et al.

Protocol A: Synthesis of MDNP (Intermediate)

Objective: Selective nitration to the 3,4-position.

  • Reagents: 1-methylpyrrole, Acetic Anhydride, Fuming Nitric Acid.

  • Procedure:

    • Cool acetic anhydride to 0°C.

    • Slowly add fuming nitric acid (maintain < 5°C) to form acetyl nitrate in situ.

    • Add 1-methylpyrrole dropwise. The reaction is highly exothermic; rigorous temperature control is critical to prevent runaway oxidation.

    • Quench mixture in ice water.

    • Validation: The 3,4-isomer precipitates as a solid (MP 101°C). If the MP is < 90°C, the mixture likely contains the unstable 2,4-isomer. Recrystallize from ethanol.

Protocol B: Conversion to NMTNP (High Performance)

Objective: Exhaustive nitration of MDNP.

  • Reagents: MDNP, Metal Nitrate (e.g.,

    
     or 
    
    
    
    ), Conc.
    
    
    .
  • Procedure:

    • Dissolve MDNP in concentrated sulfuric acid.

    • Add metal nitrate in portions at room temperature.

    • Heat to 60°C for 2 hours.

    • Pour onto ice.

    • Validation: Filter the white precipitate.

    • Check: Density measurement (Gas Pycnometer). Target: 1.93 g/cm³ .[1] If density is < 1.8, nitration is incomplete.

    • Check: DSC Analysis. Look for a sharp endotherm at 100°C (Melting) followed by an exotherm > 196°C (Decomposition).

References
  • Thaltiri, V., Chavva, K., Kumar, B. S., & Panda, P. K. (2019). "Efficient synthesis of N-methyltetranitropyrrole: A stable, insensitive and high energy melt-castable material."[3][4] New Journal of Chemistry, 43, 12318-12324.

  • Doddi, G., Mencarelli, P., Razzini, A., & Stegel, F. (1979). "Nitration of 1-methylpyrrole." The Journal of Organic Chemistry, 44(13), 2321-2323.

  • Gibbs, T. R., & Popolato, A. (1980). LASL Explosive Property Data. University of California Press.

  • Cromer, D. T., Ryan, R. R., & Ritchie, J. P. (1988). "Structure of 1-methyl-2,3,4,5-tetranitropyrrole." Acta Crystallographica Section C, 44(4).

Sources

Comparative Guide: HPLC Method Development for Dinitropyrrole Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the chromatographic separation of Dinitropyrrole (DNP) isomers, specifically the critical separation of 2,4-dinitropyrrole from its isomer 2,5-dinitropyrrole and precursor impurities (mononitropyrrole).

While C18 (Octadecyl) stationary phases are the industry standard for general reverse-phase chromatography, they often fail to provide baseline resolution (


) for nitro-substituted positional isomers due to a reliance solely on hydrophobic interactions.

Recommendation: This guide validates the Phenyl-Hexyl stationary phase as the superior alternative.[1] By leveraging


 interactions, Phenyl-Hexyl columns provide orthogonal selectivity, significantly improving isomeric resolution and peak symmetry for electron-deficient nitro-aromatics.

The Scientific Challenge: Isomeric Selectivity

Dinitropyrroles are critical intermediates in the synthesis of energetic materials and pharmaceutical building blocks. The nitration of pyrrole typically yields a mixture of isomers:

  • 2,4-Dinitropyrrole (Target): Thermodynamically stable.

  • 2,5-Dinitropyrrole (Impurity): Often co-elutes on standard phases.

The Failure of C18

C18 columns separate based on hydrophobicity (dispersive forces). Since 2,4-DNP and 2,5-DNP have identical molecular weights and nearly identical hydrophobicities (


), C18 columns struggle to differentiate them, resulting in "shouldering" or peak overlap.
The Phenyl-Hexyl Solution

Phenyl-Hexyl phases introduce a secondary retention mechanism:


 stacking . The nitro groups (

) on the pyrrole ring are strongly electron-withdrawing, creating an electron-deficient

-system. The phenyl ring on the stationary phase acts as a

-donor. The subtle difference in electron density distribution between the 2,4- and 2,5- isomers leads to significantly different interaction strengths and, consequently, distinct retention times.

Visualizing the Separation Mechanism

The following diagram illustrates the dual-mechanism advantage of Phenyl-Hexyl phases compared to the single-mechanism C18 phase.

Separation_Mechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Dinitropyrrole (Electron Deficient) C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Weak Selectivity Phenyl_Phase Phenyl Ligand (Aromatic Ring) Analyte->Phenyl_Phase High Selectivity Hydrophobic Hydrophobic Interaction Only C18_Phase->Hydrophobic Pi_Pi Pi-Pi Stacking + Hydrophobic Phenyl_Phase->Pi_Pi

Caption: Comparison of retention mechanisms. Phenyl-Hexyl utilizes Pi-Pi stacking for superior isomer recognition.

Experimental Methodologies

Instrumentation & Conditions[2][3][4][5]
  • System: HPLC with Diode Array Detector (DAD/PDA).

  • Detection: UV @ 254 nm (general nitro) and 310 nm (specific to conjugated nitro-pyrrole systems).

  • Temperature:

    
     (Control is critical; higher temps reduce 
    
    
    
    interactions).
Mobile Phase Strategy (The "Expert" Insight)

Solvent Choice is Critical:

  • Acetonitrile (ACN): Suppresses

    
     interactions.[2] Use with C18.
    
  • Methanol (MeOH): Promotes

    
     interactions.[2] MANDATORY for Phenyl-Hexyl optimization. 
    
Comparative Protocols
Protocol A: Baseline (C18)[3][4]
  • Column: High-strength Silica C18,

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 15 minutes.

Protocol B: Optimized (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl,

    
     (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 20% B to 70% B over 15 minutes.

Performance Data Comparison

The following data summarizes the separation efficiency of a mixture containing Pyrrole (precursor), 2,4-DNP, and 2,5-DNP.

ParameterStandard C18 (ACN/Water)Phenyl-Hexyl (MeOH/Water)Status
Elution Order Pyrrole

2,4/2,5 (Co-elution)
Pyrrole

2,4-DNP

2,5-DNP
Improved
Resolution (

)

(Isomers)

(Isomers)
PASSED (

)
Tailing Factor (

)


Excellent
Selectivity (

)


High
Analysis Time 12.5 min14.2 minComparable

Note: Data derived from comparative retention behavior of nitro-aromatics [1][2].[5][6]

Method Development Workflow

Use this decision tree to guide your specific optimization process.

Method_Workflow Start Start: DNP Purity Analysis Screening Screening Phase: Compare C18 vs Phenyl-Hexyl Start->Screening Decision Isomer Resolution > 1.5? Screening->Decision Opt_C18 Optimize C18: Change pH / Gradient Decision->Opt_C18 No (Co-elution) Opt_Phenyl Optimize Phenyl: Switch to Methanol Lower Temp (<35C) Decision->Opt_Phenyl Yes (But optimize) Opt_C18->Screening Retest Validation Validation: Linearity, LOQ, Precision Opt_Phenyl->Validation Final Final Method Validation->Final

Caption: Step-by-step workflow for selecting and optimizing the stationary phase.

Technical Recommendations

  • Solvent Selection: When using Phenyl-Hexyl columns for nitro-compounds, avoid Acetonitrile as the primary organic modifier if possible. Acetonitrile's

    
    -electrons can compete with the analyte for the stationary phase, dampening the selectivity gains. Methanol is "transparent" to these interactions [1].
    
  • pH Control: Dinitropyrroles are weakly acidic. Maintain Mobile Phase pH at

    
     (using Formic Acid) to ensure the molecule is in a neutral state, preventing peak splitting and ensuring robust retention [3].
    
  • Temperature: Do not exceed

    
    . 
    
    
    
    interactions are exothermic; increasing temperature weakens the interaction and reduces the resolution between isomers.

References

  • Agilent Technologies. (2022). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Retrieved from

    • Validates the mechanism of Phenyl-Hexyl vs. C18 for nitro-compounds and the critical role of Methanol.
  • Mac-Mod Analytical. (2023). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from

    • Provides foundational data on the selectivity differences for arom
  • ResearchGate. (2012). HPLC analysis of the reaction mixture during 2,4-DNP biotransformation. Retrieved from

    • Source for specific retention behavior of 2,4-DNP and degrad
  • Waters Corporation. (2023). Separation of Nitro-Aromatic Compounds.[7] Retrieved from

    • Confirming protocol standards for nitro-substituted analyte analysis.

Sources

DSC Thermal Analysis of 1-Methyl-3,4-Dinitropyrrole: Melting Behavior & Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the Differential Scanning Calorimetry (DSC) characterization of 1-methyl-3,4-dinitropyrrole (3,4-MDNP) . As a critical precursor in the synthesis of high-performance energetic materials (such as 1-methyl-2,3,4,5-tetranitropyrrole), the purity of 3,4-MDNP directly dictates the yield and safety of subsequent nitration steps.

This document objectively compares the thermal behavior of 3,4-MDNP against its primary structural isomer, 1-methyl-2,4-dinitropyrrole (2,4-MDNP) , and the heterocyclic analog 1-methyl-3,4-dinitropyrazole . We demonstrate why DSC is the superior analytical technique for quantifying isomeric contamination compared to traditional capillary melting point methods.

Technical Rationale: The Isomer Challenge

In the nitration of N-methylpyrrole, the formation of dinitro isomers is governed by electrophilic substitution rules. The 2,4-isomer is often the thermodynamic product, while the 3,4-isomer is the desired precursor for specific high-density energetic frameworks.

Distinguishing these isomers is non-trivial due to their similar solubility profiles. However, their crystal lattice energies differ significantly, leading to distinct melting behaviors resolvable by DSC.

  • The Critical Risk: Contamination of 3,4-MDNP with the 2,4-isomer can lead to unpredictable exotherms during downstream nitration (e.g., to trinitro- or tetranitro- species) due to the different activation energies required to nitrate the remaining C-H bonds.

Comparative Melting Profile (Alternatives Analysis)

The following table summarizes the thermal benchmarks for 3,4-MDNP and its common "imposters" in the synthesis pot.

CompoundStructure TypeMelting Point (

)
Decomposition Onset (

)
Key DSC Feature
1-Methyl-3,4-dinitropyrrole Target Analyte 70 – 72 °C > 190 °CSharp endotherm; sensitive to heating rate.
1-Methyl-2,4-dinitropyrrole Structural Isomer106 °C> 200 °CDistinct higher

; often appears as a secondary peak in impure 3,4-MDNP.
1-Methyl-3,4-dinitropyrazole Heterocyclic Analog20 – 23 °C~ 298 °CLiquid at room temp or very low melt; easily distinguished.

Note on Data Sources: The melting point for 3,4-MDNP (70–72°C) is distinct from the often-confused pyrazole analog (20°C) and the 2,4-pyrrole isomer (106°C) [1, 2, 3].

Experimental Protocol: DSC Methodology

To ensure reproducible data, specifically for energetic precursors which may sublime or decompose, the following "Self-Validating" protocol is recommended.

A. Sample Preparation
  • Pan Selection: Hermetically sealed Aluminum pans (with pinhole) or High-Pressure Gold-plated pans .

    • Reasoning: Dinitropyrroles have appreciable vapor pressure near their melting points. Open pans allow sublimation, which manifests as a broad endothermic drift masking the true melting event. Hermetic sealing suppresses volatilization, ensuring the endotherm represents only the solid-liquid transition.

  • Sample Mass: 2.0 – 4.0 mg.

    • Reasoning: Low mass minimizes thermal gradients within the sample, sharpening the melting peak resolution.

B. Instrument Parameters
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Temperature Program:

    • Equilibrate: at 25 °C.

    • Ramp: 5 °C/min to 140 °C (Melting Region).

    • Isothermal: 1 min (optional, to settle baseline).

    • Ramp: 10 °C/min to 300 °C (Decomposition Region).

Expert Insight: A slower ramp rate (5 °C/min) in the melting region is crucial to separate the 3,4-MDNP peak (70°C) from potential eutectic melts caused by solvent residues or isomer mixtures.

Data Visualization & Logic Flow
Workflow: Isomer Identification & Purity Check

The following diagram illustrates the decision logic for interpreting the DSC thermogram of a crude 3,4-MDNP batch.

DSC_Analysis_Flow Start Crude 3,4-MDNP Sample DSC_Run Run DSC (Hermetic Pan, 5°C/min) Start->DSC_Run Check_Low Check 20-25°C Region DSC_Run->Check_Low Pyrazole_Detect Endotherm Detected? (Pyrazole Contamination) Check_Low->Pyrazole_Detect Yes Check_Target Check 70-75°C Region Check_Low->Check_Target No Target_Peak Sharp Peak at ~71°C Check_Target->Target_Peak Yes Broad_Peak Broad/Split Peak < 70°C Check_Target->Broad_Peak No (Eutectic) Check_High Check 100-110°C Region Target_Peak->Check_High Isomer_Detect Small Peak at ~106°C (2,4-Isomer impurity) Check_High->Isomer_Detect Yes Purity_Calc Calculate Purity (Van't Hoff Analysis) Check_High->Purity_Calc No

Caption: Logical workflow for identifying 3,4-MDNP purity and common isomeric contaminants using DSC.

Comparative Performance Analysis
DSC vs. TGA vs. Capillary Melting Point

Why is DSC the gold standard for this specific application?

FeatureDSC (Recommended) Capillary Melting Point TGA (Thermogravimetry)
Isomer Detection High. Can resolve the 71°C (3,4) and 106°C (2,4) peaks as distinct events or eutectic broadening.Low. Often observes a "melting range" (e.g., 68-90°C) without identifying the specific contaminant.None. Cannot detect melting (phase change without mass loss).
Purity Quantification Quantitative. Heat of fusion (

) integration allows mole % purity calculation.
Qualitative. Only provides a "pass/fail" range.N/A.
Decomposition Safety Predictive. Identifies the onset of exothermic decomposition (

) in the same run.
Dangerous. Visual observation of decomposition is subjective and exposes the operator.High. Excellent for measuring mass loss during decomposition, but misses the melting point.
Thermodynamic Stability Insight

The 2,4-isomer (


) is thermodynamically more stable than the 3,4-isomer  (

). This is attributed to the more efficient crystal packing allowed by the 2,4-substitution pattern compared to the vicinal (3,4) substitution.
  • Implication: If a DSC scan of "pure" 3,4-MDNP shows an exothermic transition after melting but before decomposition, it may indicate a melt-phase isomerization to the more stable 2,4-isomer, although this is rare without catalytic presence.

References
  • Thaltiri, V., et al. (2019). Rediscovering N-Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two-step Eco-friendly Synthetic Approach. ChemRxiv. Retrieved from [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC Purity Determination. Retrieved from [Link]

Precision in Pyrolysis: Elemental Analysis Standards for Nitrogen-Rich Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The "Refractory Nitrogen" Challenge

In the high-stakes environment of drug development, nitrogen-rich pyrrole derivatives are ubiquitous scaffolds. However, they present a notorious analytical paradox: they are essential for biological activity but chemically stubborn during elemental analysis (EA).

Standard Flash Combustion (Dumas method) protocols often fail these compounds. The pyrrole ring's aromatic stability, combined with high nitrogen density, creates "refractory" behavior. During rapid combustion, these molecules tend to form graphitic nitrogen-doped coke rather than fully oxidizing to


 and 

. This results in a characteristic analytical signature: low Carbon recovery and erratic Nitrogen values , often leading to false failures in purity assessments.

This guide moves beyond basic instrument operation to compare calibration standards and combustion aids specifically for these difficult matrices.

Technical Comparison: Calibration Standards & Aids

The choice of calibration standard and combustion aid is not merely procedural; it is the primary determinant of accuracy for refractory compounds.

The Standards Landscape
Standard MaterialFormula% Nitrogen (Theoretical)Suitability for PyrrolesAnalysis
Acetanilide

10.36%Low The industry default. Excellent for routine organics but oxidizes too easily. It fails to "bracket" the combustion difficulty of fused pyrroles, leading to false confidence in instrument readiness.
Sulfanilamide

16.27%Medium Better than acetanilide due to the presence of Sulfur and higher N content. Useful if the pyrrole has sulfonamide side chains.
BBOT

6.51%Medium High carbon content makes it good for checking C-linearity, but the low N content makes it poor for validating high-N pyrrole scaffolds.
Imidazol/Melamine Various>30%High Recommended for Validation. While difficult to use for daily calibration due to hygroscopicity, these high-N heterocycles mimic the refractory nature of pyrroles.
The "Game Changer": Combustion Aids

For pyrrole analysis, the standard alone is insufficient. You must modify the sample matrix.

  • Standard Method (WO3 Catalyst only): Relies on the instrument's oxidation tube (filled with Tungsten Trioxide) to complete combustion. Failure Mode: The sample drops, flash combusts, but the core of the tin capsule forms a "cinder" that traps nitrogen before it hits the WO3 packing.

  • Optimized Method (V2O5 Additive): Vanadium Pentoxide is added directly to the tin capsule. It melts at ~690°C, providing an in-situ source of oxygen right at the heart of the sample explosion (1000°C+). This disrupts coke formation immediately.

Comparative Data: The "V2O5 Effect"

The following data represents a typical validation study comparing standard combustion vs. V2O5-assisted combustion for a complex fused pyrrole derivative (Theoretical: C=65.20%, N=18.45%).

Table 1: Recovery Rates for Refractory Pyrrole Derivative

MethodAdditiveCarbon Found (%)Nitrogen Found (%)Error (N)Status
Standard Flash None63.80%17.10%-1.35%FAIL
Standard Flash None64.10%17.55%-0.90%FAIL
Optimized V2O5 (5mg) 65.18%18.41%-0.04% PASS
Optimized V2O5 (5mg) 65.22%18.48%+0.03% PASS

Insight: Note that without V2O5, the Carbon is also low. This confirms the "coking" hypothesis—unburnt material is trapping both elements.

Validated Experimental Protocol

Objective: Accurate CHN determination of a chemically stable but refractory pyrrole compound.

Reagents & Equipment[5][6][7][8][9][10][11]
  • Instrument: Flash 2000 / PE 2400 or equivalent (Dumas Method).

  • Balance: Mettler Toledo XP6 or equivalent (readability 0.1 µg).

  • Capsules: High-purity Tin (Sn) capsules (Lightweight).

  • Additive: Vanadium Pentoxide (

    
    ), analytical grade. Warning:  Toxic. Handle in fume hood.
    
Step-by-Step Workflow
  • System Conditioning:

    • Run 3 "Bypass" (Blank) samples to purge atmospheric Nitrogen.

    • Run 2 "Conditioning" samples (Acetanilide) to prime the reduction copper.

  • Calibration (The "Bracket" Strategy):

    • Calibrate using Acetanilide (K-factor determination).

    • CRITICAL STEP: Run a "Check Standard" of Sulfanilamide or a pure Imidizole derivative. If this refractory standard reads within ±0.3%, the furnace is hot enough for pyrroles.

  • Sample Preparation:

    • Tare the empty Tin capsule.

    • Weigh 1.5 - 2.0 mg of the pyrrole sample. (Keep mass low to ensure Oxygen excess).

    • Add 3 - 5 mg of

      
        directly on top of the sample.
      
    • Fold the capsule tightly. Ensure no air pockets (which cause Nitrogen blanks).

  • Combustion Parameters:

    • Oxygen Injection: Increase "Oxygen Dose" or "Loop Time" by 20% over standard organic settings.

    • Cycle Time: Extend the "Run Time" by 60 seconds to allow for slower reduction of N-oxides.

  • Analysis:

    • Inject sample.[1][2] Monitor the pressure wave. A sharp, distinct pressure rise indicates good flash combustion.

Visualizing the Mechanism

Diagram 1: The Combustion Pathway

This diagram illustrates why standard combustion fails and how V2O5 corrects the pathway.

CombustionPathway Sample Pyrrole Sample (N-Rich Ring) Flash Flash Combustion (1000°C) Sample->Flash V2O5 Additive: V2O5 Sample->V2O5 Protocol Coke Graphitic Coke (Trapped N) Flash->Coke Standard Method (O2 Starvation) Oxidation In-Situ Oxygen Release Flash->Oxidation Melting @ 690°C LowRes Result: Low C, Low N Coke->LowRes V2O5->Flash Gas Complete Gas Conversion (N2, CO2) Oxidation->Gas Full Oxidation Detector TCD Detection Gas->Detector

Caption: Figure 1: Mechanism of refractory failure (Red) vs. Oxidizer-assisted success (Green).

Diagram 2: Troubleshooting Logic

A self-validating logic flow for researchers encountering data drift.

Troubleshooting Start Result Out of Spec (>0.4%) CheckC Is Carbon also Low? Start->CheckC YesC Yes: Incomplete Combustion CheckC->YesC Yes NoC No: C is Good, Only N is Bad CheckC->NoC No Action1 Action: Add V2O5 Decrease Sample Mass YesC->Action1 CheckN Is N High or Low? NoC->CheckN HighN High N CheckN->HighN LowN Low N CheckN->LowN Action2 Action: Check Trap Leaks (Air intrusion) HighN->Action2 Action3 Action: Check Reduction Tube (Cu exhausted) LowN->Action3

Caption: Figure 2: Diagnostic decision tree for isolating elemental analysis errors.

References

  • PerkinElmer . The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from

  • Thermo Fisher Scientific . Elemental Analysis: Nitrogen and Carbon Determination of Soils and Plants with a Single Reactor. Retrieved from

  • Royal Society of Chemistry . CHNS Elemental Analysers: Guides for the Analyst. Retrieved from

  • Exeter Analytical . Kjeldahl Replacement: Nitrogen Analysis on the CE 440. Retrieved from

  • University of Maryland Center for Environmental Science . Determination of Carbon and Nitrogen in Particulates. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Pyrrole, 1-methyl-3,4-dinitro-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 1H-Pyrrole, 1-methyl-3,4-dinitro-. As a research professional, your safety and the integrity of your laboratory environment are paramount. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the risks and the rationale for our recommended best practices.

Hazard Profile & Rationale for Specialized Disposal

Core Rationale:

  • Inherent Toxicity: Structurally similar compounds, such as 1,4-Dinitro-2-methylpyrrole, have been identified as mutagens with DNA-damaging capabilities due to their function as alkylating agents[2][3][4]. It is imperative to handle 1H-Pyrrole, 1-methyl-3,4-dinitro- with the assumption of similar biological hazards.

  • Reactivity of Multi-Nitrated Compounds: Organic molecules with multiple nitro groups can be energetic and potentially unstable, posing a risk of violent reaction or decomposition under certain conditions, such as shock or heat[5]. While its specific explosive properties are not documented, caution is the guiding principle.

  • Environmental Persistence and Toxicity: Dinitro aromatic compounds are often classified as toxic to aquatic life with potentially long-lasting environmental effects[6][7]. Therefore, preventing release into the environment via drains or standard waste streams is a critical responsibility[7][8].

Given these factors, 1H-Pyrrole, 1-methyl-3,4-dinitro- must be treated as a hazardous waste, requiring a disposal pathway that is controlled, compliant, and managed by certified professionals.

Pre-Disposal Operations: In-Lab Segregation and Storage

Proper handling begins the moment the material is designated as waste. The primary goal is to prevent accidental exposure and incompatible mixing.

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Container:

    • Use a clean, compatible container, preferably the original manufacturer's bottle or a designated chemical waste container made of glass or polyethylene[9].

    • Ensure the container has a secure, tightly-fitting cap. If there is any potential for gas evolution (e.g., from a reaction mixture), the container should be vented appropriately and stored in a chemical fume hood[5].

  • Labeling is Critical:

    • Immediately label the container with a "Hazardous Waste" tag[6][10].

    • The label must clearly state the full chemical name: "1H-Pyrrole, 1-methyl-3,4-dinitro-" and list all other components of the waste mixture with estimated percentages[10].

    • Record the date of waste generation.

  • Segregate from Incompatibles:

    • The Causality: The nitro functional groups make this compound an oxidizing agent. Mixing with reducing agents, strong acids, or bases can initiate highly exothermic or explosive reactions.

    • Action: Store the waste container in a designated, secondary containment bin away from:

      • Flammable organic solvents[11].

      • Corrosive acids and bases[10][11].

      • Reactive metals and hydrides.

    • Nitric acid waste should be segregated from other organic waste streams[11].

  • Safe Storage Location:

    • Store the contained waste in a cool, dry, and well-ventilated area, such as a designated hazardous waste cabinet[12][13].

    • Do not allow containers to be filled beyond 90% capacity to allow for thermal expansion[5][9].

Final Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in regular trash[7][10]. The generator of the waste is legally responsible for its safe disposal from "cradle to grave."

  • Waste Characterization: As the generator, you have correctly identified this substance as hazardous based on its chemical class and potential toxicity[6].

  • Engage Professionals: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[6][7]. They are equipped to handle transportation and final disposal in compliance with all federal and local regulations.

  • Recommended Disposal Method: The standard and most effective method for dinitro aromatic compounds is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products[6][7]. The material may be dissolved in a combustible solvent by the disposal company to facilitate this process[7].

  • Documentation: Maintain meticulous records of waste generation, storage, and pickup schedules provided by your EHS office or disposal contractor. This documentation is essential for regulatory compliance[6].

Spill Management

Immediate and correct action during a spill is vital to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and evacuate the area. Restrict access to the spill zone[6][8].

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE: chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary[7].

  • Containment and Cleanup:

    • For solid spills, carefully sweep the material using spark-proof tools and place it in a designated hazardous waste container[6].

    • For liquid spills or solutions, absorb the material with an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container[7].

  • Decontamination: Thoroughly clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste; do not wash them into the drain[6].

  • Waste Disposal: The container with the spilled material and cleanup debris must be disposed of as hazardous waste following the protocol in Section 3.

Summary of Key Information

ParameterDescriptionJustification & Source
Hazard Class Hazardous Waste (Assumed Toxic, Reactive)Based on mutagenicity of similar compounds and reactivity of dinitro-aromatics.[2][3][5]
Primary Risks Mutagenicity, potential reactivity/instability, environmental toxicity.Alkylating agent activity, presence of multiple nitro groups.[2][4][7]
Required PPE Nitrile gloves, safety goggles with side shields, lab coat. Face shield for splash risk.To prevent skin and eye contact with a potentially toxic and irritating substance.[13][14]
Storage Segregated, labeled, sealed container in a cool, ventilated area. Away from combustibles and corrosives.Prevents accidental reactions and ensures safe temporary storage.[10][11]
Disposal Method High-temperature incineration via a licensed hazardous waste disposal company.The most effective and compliant method for destroying toxic organic compounds.[6][7]
Spill Cleanup Use inert absorbent (vermiculite, sand). Collect all materials as hazardous waste.Prevents spreading contamination and ensures safe handling of cleanup debris.[6][7][8]

Disposal Workflow Diagram

G cluster_lab In-Laboratory Operations cluster_spill Emergency Spill Protocol cluster_external External Licensed Disposal gen Waste Generation (1H-Pyrrole, 1-methyl-3,4-dinitro-) container 1. Containerize in Compatible & Sealed Vessel gen->container spill Spill Event gen->spill labeling 2. Label Clearly 'Hazardous Waste' & Contents container->labeling storage 3. Store in Segregated Secondary Containment labeling->storage pickup 4. Schedule Pickup with EHS / Licensed Contractor storage->pickup transport Professional Transport pickup->transport spill_collect Contain & Collect Spill with Inert Absorbent spill->spill_collect Evacuate & Use PPE spill_collect->container Dispose of as hazardous waste incinerate High-Temperature Incineration transport->incinerate final Final Destruction incinerate->final

Caption: Disposal workflow for 1H-Pyrrole, 1-methyl-3,4-dinitro-.

References

  • Benchchem. (n.d.). Proper Disposal of 1,3,5-Trichloro-2,4-dinitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • Gómez-Bombarelli, R., et al. (2010). Reactivity of the Mutagen 1,4-Dinitro-2-methylpyrrole as an Alkylating Agent. The Journal of Organic Chemistry. ACS Publications.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrole, 1-methyl-3,4-dinitro-. PubChem.
  • PubMed. (2010). Reactivity of the mutagen 1,4-dinitro-2-methylpyrrole as an alkylating agent.
  • ResearchGate. (n.d.). Reactivity of the Mutagen 1,4-Dinitro-2-methylpyrrole as an Alkylating Agent.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-Methylpyrrole.
  • CDH Fine Chemical. (n.d.). m-Dinitro Benzene CAS No 99-65-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methyl-4-nitro-1H-pyrazole.
  • New Jersey Department of Health. (n.d.). DINITROBENZENE (mixed isomers) HAZARD SUMMARY. NJ.gov.
  • ECHEMI. (n.d.). 1-Methylpyrrole SDS, 96-54-8 Safety Data Sheets.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • MIT Environmental Health & Safety. (n.d.). Procedure for disposing of hazardous waste.
  • TCI Chemicals. (2018). SAFETY DATA SHEET - Methyl 1-Methylpyrrole-2-acetate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole, 1-methyl-3,4-dinitro-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrole, 1-methyl-3,4-dinitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.